Rhodoquinone
Description
Structure
2D Structure
Properties
CAS No. |
5591-74-2 |
|---|---|
Molecular Formula |
C58H89NO3 |
Molecular Weight |
848.3 g/mol |
IUPAC Name |
2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |
InChI Key |
WDVDSFZLRFLVJT-AVRCVIBKSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Other CAS No. |
5591-74-2 |
Synonyms |
hodoquinone rhodoquinone 9 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Significance of Rhodoquinone in Anaerobic Organisms: A Technical Guide
An in-depth exploration of the biosynthesis, function, and therapeutic potential of a unique electron carrier essential for anaerobic life.
Introduction
Rhodoquinone (RQ) is a vital isoprenoid quinone that plays a crucial role in the anaerobic energy metabolism of a diverse range of organisms, from bacteria to parasitic helminths.[1] Structurally similar to the well-known ubiquinone (UQ, or coenzyme Q), RQ possesses a lower redox potential, enabling it to participate in electron transport chains that utilize alternative terminal electron acceptors, such as fumarate (B1241708), in oxygen-deprived environments. This unique characteristic makes RQ essential for the survival of many anaerobic and facultative anaerobic organisms, including several significant human and animal pathogens. The absence of RQ in host organisms, such as mammals, has positioned its biosynthetic pathway as a promising target for the development of novel anti-parasitic and antimicrobial drugs. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and function of this compound, with a focus on the experimental methodologies used in its study and its potential as a therapeutic target.
Physicochemical Properties and Function
This compound's distinct function is rooted in its chemical structure. The substitution of a methoxy (B1213986) group on the benzoquinone ring of ubiquinone with an amino group in this compound results in a significantly lower midpoint redox potential. This key difference allows for the transfer of electrons to fumarate, a process central to anaerobic respiration in many organisms.
| Quinone | Midpoint Redox Potential (E'm, pH 7) |
| This compound (RQ) | -63 mV |
| Ubiquinone (UQ) | +110 mV |
This disparity in redox potential is fundamental to the "fumarate respiration" system, where rhodoquinol (RQH₂) donates electrons to Complex II (succinate-quinone reductase), which then reduces fumarate to succinate. This process allows for the continued operation of the electron transport chain and ATP synthesis in the absence of oxygen.
Distribution and Abundance of this compound
The presence and concentration of this compound vary significantly among different organisms and are often influenced by environmental oxygen levels. In facultative anaerobes, the ratio of RQ to UQ can shift dramatically in response to changes in oxygen availability.
| Organism | Condition | This compound (RQ) Level | Ubiquinone (UQ) Level | RQ/UQ Ratio | Reference |
| Euglena gracilis | Aerobic | 1.8 nmol/10⁸ cells | 6.2 nmol/10⁸ cells | 0.29 | |
| Euglena gracilis | Anaerobic | 4.2 nmol/10⁸ cells | 2.1 nmol/10⁸ cells | 2.0 | |
| Fasciola hepatica (liver fluke) | Juvenile (aerobic) | ~50% of total quinones | ~50% of total quinones | ~1.0 | |
| Fasciola hepatica (liver fluke) | Adult (anaerobic) | ~85% of total quinones | ~15% of total quinones | ~5.7 | |
| Ascaris suum (pig roundworm) | Free-living stage | ~35% of total quinones | ~65% of total quinones | ~0.54 | [2] |
| Ascaris suum (pig roundworm) | Adult (in host) | Nearly 100% of total quinones | Trace amounts | ~100 | [2] |
| Rhodospirillum rubrum | Aerobic | Substantially lower than UQ | Higher than RQ | < 1 | [3] |
| Rhodospirillum rubrum | Anaerobic | Surpasses UQ levels | Lower than RQ | > 1 | [3] |
Biosynthesis of this compound: Two Distinct Pathways
Research has unveiled two independent evolutionary pathways for this compound biosynthesis, a fascinating example of convergent evolution. One pathway is found in bacteria and some protists, while the other operates in certain animals, including parasitic helminths.
The Bacterial Pathway: Modification of Ubiquinone
In bacteria such as Rhodospirillum rubrum, this compound is synthesized from ubiquinone in a final modification step. This conversion is catalyzed by the enzyme this compound biosynthesis protein A (RquA). RquA is a radical S-adenosylmethionine (SAM) enzyme that utilizes SAM as an amino group donor to replace a methoxy group on the ubiquinone ring with an amino group.
The Animal Pathway: The Kynurenine (B1673888) Connection
In contrast, animals like the nematode Caenorhabditis elegans and parasitic helminths employ a de novo synthesis pathway that utilizes precursors from tryptophan metabolism. In this pathway, the kynurenine pathway, which is involved in the degradation of tryptophan, produces 3-hydroxyanthranilic acid (3-HAA). This molecule, which already contains an amino group, serves as the initial building block for the this compound ring. A specialized isoform of the enzyme COQ-2 then attaches the polyisoprenoid tail to 3-HAA. Subsequent modification steps, which are shared with the ubiquinone biosynthesis pathway, lead to the formation of this compound.
This compound in the Anaerobic Electron Transport Chain
In anaerobic environments, this compound is a key player in a modified electron transport chain that allows for continued ATP production. Electrons from NADH are transferred via Complex I to this compound, forming rhodoquinol (RQH₂). RQH₂ then donates these electrons to Complex II (succinate-quinone reductase), which in turn reduces fumarate to succinate. This process is coupled to proton pumping by Complex I, generating a proton motive force that drives ATP synthesis by ATP synthase (Complex V).
Experimental Protocols
Extraction and Quantification of this compound
A common method for the extraction and analysis of this compound and ubiquinone involves liquid-liquid extraction followed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS).
Protocol: Quinone Extraction from Bacterial Cells
-
Cell Harvesting: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., PBS) to remove media components.
-
Lysis: Resuspend the cell pellet in a lysis buffer. Mechanical lysis methods such as bead beating or sonication are often employed to disrupt the bacterial cell wall and membrane.
-
Extraction: Add a mixture of organic solvents, typically chloroform (B151607) and methanol (B129727) (2:1 v/v), to the cell lysate. Vortex thoroughly to ensure mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The quinones will partition into the lower organic phase.
-
Collection and Evaporation: Carefully collect the organic phase and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent for HPLC or UPLC-MS analysis, such as ethanol (B145695) or a mixture of methanol and dichloromethane.
HPLC Analysis Conditions (Example)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and isopropanol.
-
Detection: UV detector at 275 nm (for ubiquinone) and 283 nm (for this compound).
In Vitro RquA Enzyme Assay
This assay measures the activity of the RquA enzyme by quantifying the conversion of ubiquinone to this compound.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified RquA enzyme
-
Ubiquinone (substrate)
-
S-adenosylmethionine (SAM) (amino group donor)
-
A suitable buffer (e.g., Tris-HCl, pH 8.0)
-
Divalent cations (e.g., Mn²⁺), which are often required for RquA activity.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution or a solvent that denatures the enzyme.
-
Extraction: Extract the quinones from the reaction mixture using the protocol described in section 5.1.
-
Analysis: Quantify the amount of this compound produced using HPLC or LC-MS.
Kynureninase (kynu-1) Activity Assay in C. elegans
This assay measures the activity of kynureninase, a key enzyme in the animal pathway of this compound biosynthesis.
Protocol:
-
C. elegans Protein Extract Preparation:
-
Harvest a synchronized population of C. elegans.
-
Wash the worms to remove bacteria.
-
Homogenize the worms in a lysis buffer containing protease inhibitors using sonication or a bead beater.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
C. elegans protein extract.
-
L-kynurenine (substrate).
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
Monitor the production of anthranilic acid, a product of the kynureninase reaction, by measuring the increase in fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
This compound as a Drug Target
The exclusive presence of this compound in many anaerobic pathogens and its absence in their hosts make the RQ biosynthetic pathway an attractive target for the development of new therapeutics.[4] Inhibitors of enzymes involved in RQ synthesis, such as RquA in bacteria or enzymes of the kynurenine pathway in helminths, could selectively disrupt the energy metabolism of these organisms without affecting the host. The development of high-throughput screening assays to identify such inhibitors is an active area of research with significant potential for combating parasitic and microbial infections.
Conclusion
The discovery of this compound has significantly advanced our understanding of the metabolic flexibility of organisms that thrive in anaerobic environments. The elucidation of its two distinct biosynthetic pathways highlights the convergent evolution of this crucial adaptation. The essential role of this compound in the energy metabolism of many pathogens, coupled with its absence in their hosts, presents a compelling opportunity for the development of targeted and effective new drugs. Further research into the regulation of this compound biosynthesis and the development of specific inhibitors will be crucial in realizing the full therapeutic potential of targeting this unique electron carrier.
References
The Rhodoquinone Biosynthesis Pathway in C. elegans: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodoquinone (RQ) is a vital component of the anaerobic electron transport chain in a select group of animals, including the nematode Caenorhabditis elegans and numerous parasitic helminths. Its absence in host organisms, such as mammals, makes the RQ biosynthesis pathway a compelling target for the development of novel anthelmintics. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in C. elegans, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular processes. This document is intended to serve as a comprehensive resource for researchers investigating helminth metabolism and those engaged in the discovery of targeted anti-parasitic drugs.
Introduction to this compound in C. elegans
Caenorhabditis elegans, a free-living nematode, utilizes this compound (RQ) in its mitochondrial electron transport chain, particularly under hypoxic conditions.[1][2] Unlike the canonical electron carrier ubiquinone (UQ), RQ has a lower redox potential, which is crucial for its role in anaerobic respiration where fumarate (B1241708) serves as the terminal electron acceptor.[3] The biosynthesis of RQ in C. elegans is notably distinct from the pathway observed in prokaryotes like Rhodospirillum rubrum. In C. elegans, UQ is not an obligate precursor for RQ synthesis.[1][4] Instead, the pathway initiates with an aminated precursor derived from the kynurenine (B1673888) pathway, highlighting a key metabolic divergence that can be exploited for therapeutic purposes.[1][2][4]
The Core Biosynthesis Pathway
The synthesis of RQ in C. elegans is intrinsically linked to the catabolism of tryptophan via the kynurenine pathway. This pathway provides the essential amine group that characterizes this compound.
The Kynurenine Pathway: Source of the Aminated Precursor
The initial steps of RQ biosynthesis involve the conversion of tryptophan to 3-hydroxyanthranilate (3HA). Several key enzymes in the kynurenine pathway are critical for this process:
-
tdo-2 : Encodes tryptophan 2,3-dioxygenase, which catalyzes the first committed step in the kynurenine pathway.
-
afmd-1 : Encodes kynurenine formamidase, which acts downstream of TDO-2.
-
kmo-1 : Encodes kynurenine-3-monooxygenase, responsible for the hydroxylation of kynurenine.
-
kynu-1 : Encodes kynureninase, a pivotal enzyme that cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate (3HA).[1][4][5]
Genetic studies have demonstrated that 3HA is the likely arylamine precursor for the this compound ring.[1][6] The gene kynu-1 is absolutely essential for RQ synthesis; knockout mutants of kynu-1 have undetectable levels of RQ while maintaining normal UQ levels.[1][5] This firmly establishes the kynurenine pathway as the origin of the RQ precursor.
Convergence with the Ubiquinone Biosynthesis Machinery
Following the synthesis of the 3HA precursor, the pathway converges with components of the ubiquinone (UQ) synthesis machinery. Several coq (coenzyme Q biosynthesis) genes are required for the subsequent modifications that lead to the final RQ molecule.
-
coq-2 : This gene is a critical control point, encoding a polyprenyltransferase. Through alternative splicing, coq-2 produces two isoforms: COQ-2a and COQ-2e.[7][8] COQ-2a preferentially utilizes 4-hydroxybenzoate (B8730719) (4HB) as a substrate for UQ synthesis, while COQ-2e preferentially uses 3-hydroxyanthranilate (3HA) to initiate RQ synthesis .[7][9] The switch from coq-2a to coq-2e expression is a key mechanism for upregulating RQ synthesis in anaerobic conditions.[7]
-
coq-5 and coq-6 : These genes encode a methyltransferase and a hydroxylase, respectively, and are involved in modifications of the benzoquinone ring. Knockdown of these genes results in a decrease in both RQ and UQ levels, indicating their shared role in both pathways.[10][11]
The fact that coq-7 (clk-1) mutants lack UQ but still produce RQ confirms that the pathways are parallel and that UQ is not a precursor for RQ in C. elegans.[10]
Quantitative Data Summary
The impact of mutations in the kynurenine pathway and knockdown of coq genes on RQ and UQ levels provides critical evidence for the elucidated pathway.
Table 1: Quinone Levels in Kynurenine Pathway Mutants
The data presented below are normalized to the wild-type (N2) strain, which is set to 100%.
| Mutant Strain | Gene | Function | RQ Level (% of Wild-Type) | UQ Level (% of Wild-Type) | Data Source |
| kynu-1(e1003) | Kynureninase | Cleaves 3-hydroxykynurenine | Not Detectable | ~100% | [1][6] |
| afmd-1(tm4547) | Kynurenine Formamidase | Upstream of kynureninase | ~30% | ~100% | [1][6] |
| kmo-1(tm4529) | Kynurenine-3-monooxygenase | Hydroxylates kynurenine | ~40% | ~100% | [1][6] |
Note: The reduction in RQ levels in afmd-1 and kmo-1 mutants is less severe than in kynu-1 mutants, potentially due to functional redundancy from paralogous genes (afmd-2 and kmo-2).[1][6]
Table 2: Effect of coq Gene RNAi on Quinone Levels
| RNAi Target | Gene Function | Effect on RQ Levels | Effect on UQ Levels | Data Source |
| coq-3 | O-methyltransferase | Significant Decrease | Significant Decrease | [10][11] |
| coq-5 | C-methyltransferase | Significant Decrease | Significant Decrease | [10][11] |
| coq-6 | Hydroxylase | Significant Decrease | Significant Decrease | [10][11] |
| coq-7 (clk-1) | Hydroxylase | No Significant Change | Significant Decrease | [10] |
Key Experimental Protocols
The elucidation of the RQ biosynthesis pathway has relied on a combination of genetic, molecular, and analytical techniques. Below are summaries of core methodologies.
Quinone Extraction and LC-MS Analysis
This protocol is fundamental for the quantification of RQ and UQ levels in C. elegans.
Objective: To extract and quantify this compound and ubiquinone from C. elegans lysates.
Methodology Summary:
-
Worm Culture and Harvest: Grow synchronized populations of C. elegans on NGM plates. Harvest worms by washing with M9 buffer and collect the worm pellet.
-
Lysis and Extraction: Resuspend the worm pellet in a suitable buffer and lyse the worms, typically by sonication or bead beating. Perform a lipid extraction using a solvent system such as hexane (B92381) or a chloroform/methanol mixture.
-
LC-MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., Eclipse Plus C-18 RRHD, 2.1 mM x 50 mm, 1.8 µm packing).[1]
-
Mobile Phase A: 50% Acetonitrile in water.[1]
-
Mobile Phase B: 100% Acetone with 0.01% formic acid.[1]
-
Gradient: A typical gradient involves starting at 50% B, increasing to 100% B over several minutes to elute the hydrophobic quinones.[1]
-
Detection: Use mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific mass-to-charge ratios of RQ and UQ.
-
RNA Interference (RNAi) by Feeding
RNAi by feeding is a high-throughput method to assess the function of specific genes in metabolic pathways.
Objective: To knock down the expression of target genes (e.g., coq genes) and observe the effect on RQ and UQ levels.
Methodology Summary:
-
Bacterial Strain: Use E. coli strain HT115(DE3), which is deficient in RNase III, to express double-stranded RNA (dsRNA).
-
RNAi Clones: Grow bacterial cultures containing plasmids that express dsRNA corresponding to the target C. elegans gene.
-
Induction: Induce dsRNA expression in the bacterial cultures with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[7][12]
-
Seeding Plates: Seed NGM plates containing ampicillin (B1664943) and IPTG with the induced bacterial culture.
-
Worm Exposure: Place synchronized C. elegans (typically L1 larvae) onto the RNAi plates and allow them to grow and develop. For some targets, multiple generations of feeding may be required for a robust phenotype.[5]
-
Analysis: After the desired period of knockdown, harvest the worms and perform quinone extraction and LC-MS analysis as described above.
Potassium Cyanide (KCN) Survival Assay
This assay provides a functional readout for the importance of RQ-dependent metabolism. Potassium cyanide inhibits Complex IV of the electron transport chain, forcing a reliance on anaerobic respiration.
Objective: To assess the survival of C. elegans strains under conditions that necessitate RQ-dependent metabolism.
Methodology Summary:
-
Worm Synchronization: Obtain a synchronized population of L1 larvae.
-
Exposure: Expose the L1 larvae to a specific concentration of KCN (e.g., 200 µM) in liquid M9 buffer or on NGM plates for a defined period (e.g., 15-18 hours).[1][13]
-
Recovery: After the exposure period, wash away the KCN or transfer the worms to fresh plates without the toxin.
-
Scoring: Assess the viability and recovery of the worms. This can be done by observing movement, pharyngeal pumping, or by using automated microscopy and image analysis to quantify movement over several hours.[13]
-
Interpretation: Strains with defects in RQ biosynthesis (e.g., kynu-1 mutants) will exhibit significantly reduced survival and recovery compared to wild-type worms.[13]
Implications for Drug Development
The elucidation of the RQ biosynthesis pathway in C. elegans has significant implications for anthelmintic drug discovery. The pathway's reliance on the kynurenine pathway and the specific COQ-2e isoform, which are not features of the host's UQ synthesis, presents a set of highly specific targets.[7] Inhibitors designed to target enzymes like KYNU-1 or the COQ-2e splice variant could selectively disrupt parasite metabolism without affecting the host. The KCN survival assay provides a robust platform for high-throughput screening of compound libraries to identify such inhibitors.[1][13]
Conclusion
The this compound biosynthesis pathway in C. elegans is a fascinating example of metabolic adaptation. It begins with the tryptophan-catabolizing kynurenine pathway to generate an aminated ring precursor, which is then processed by a subset of enzymes shared with the ubiquinone pathway. Key control points, such as the alternative splicing of coq-2, allow for the regulation of RQ versus UQ production. The detailed understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and the development of a new generation of targeted anthelmintic therapies.
References
- 1. The Ancient Genetic Networks of Obesity: Whole-Animal Automated Screening for Conserved Fat Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figures and data in Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiparameter Behavioral Analyses Provide Insights to Mechanisms of Cyanide Resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic pathway profiling of mitochondrial respiratory chain mutants in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]
- 7. RNAi interrogation of dietary modulation of development, metabolism, behavior, and aging in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peer review in Alternative splicing of coq-2 controls the levels of this compound in animals | eLife [elifesciences.org]
- 10. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
The Lynchpin of Anaerobic Survival: A Technical Guide to the Function of Rhodoquinone in Anaerobic Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular bioenergetics, the ubiquity of ubiquinone (UQ or Coenzyme Q) in aerobic respiration is a foundational concept. However, in the hypoxic and anoxic environments inhabited by a diverse array of organisms—from bacteria and protists to parasitic helminths—a lesser-known but equally vital quinone, rhodoquinone (RQ), takes center stage. This technical guide provides an in-depth exploration of the core functions of this compound in anaerobic respiration, detailing its biochemical properties, biosynthetic pathways, and the experimental methodologies used to study it. With the absence of this compound in vertebrate hosts, its metabolic pathways present a compelling target for the development of novel antiparasitic drugs.[1][2]
The Pivotal Role of this compound in Anaerobic Electron Transport
Under anaerobic conditions, the canonical electron transport chain (ETC) is non-functional due to the absence of oxygen as the terminal electron acceptor. Organisms that thrive in such environments have evolved an alternative ETC that utilizes fumarate (B1241708) as the terminal electron acceptor, a process in which this compound is an indispensable component.[3][4]
The key to RQ's function lies in its significantly lower redox potential compared to ubiquinone. This property allows rhodoquinol (RQH₂), the reduced form of RQ, to donate electrons to Complex II (succinate dehydrogenase), which then functions in reverse as a fumarate reductase, converting fumarate to succinate.[3][4] This process is coupled to the oxidation of NADH by Complex I, which reduces RQ to RQH₂. The flow of electrons from NADH to fumarate via RQ allows for the continued pumping of protons by Complex I, thus maintaining a proton motive force for ATP synthesis, albeit at a lower yield than aerobic respiration.[4][5]
Quantitative Data: A Comparative Look at Quinone Properties
The distinct electrochemical properties of this compound and ubiquinone are fundamental to their different roles in cellular respiration. The following table summarizes their key quantitative differences.
| Parameter | This compound (RQ) | Ubiquinone (UQ) | Reference(s) |
| Structure | 2-amino, 3-methoxy, 5-methyl, 6-polyprenyl-1,4-benzoquinone | 2,3-dimethoxy, 5-methyl, 6-polyprenyl-1,4-benzoquinone | [1][4] |
| Redox Potential (E°') | -63 mV | +100 mV / +110 mV | [1][2][6] |
Note: Redox potentials are approximate and can vary depending on the specific experimental conditions and the organism.
Enzyme Kinetics
The efficiency of the this compound-dependent anaerobic ETC is governed by the kinetic parameters of its constituent enzymes. While comprehensive kinetic data for all RQ-utilizing enzymes are not available, studies on Complex I and Complex II (fumarate reductase) from the parasitic helminth Ascaris suum provide valuable insights.
| Enzyme | Substrate(s) | Kinetic Parameter(s) | Organism | Reference(s) |
| Complex I | NADH, this compound-2 (RQ₂) | Optimum pH: 7.6; Inhibition by quinazolines is competitive against RQ₂. | Ascaris suum | [7] |
| Complex I | NADH, Ubiquinone-2 (UQ₂) | Two optimum pH values: 6.4 and 7.2; Inhibition by quinazolines is partially competitive against UQ₂. | Ascaris suum | [7] |
Visualizing the Core Processes
Signaling Pathway: Anaerobic Electron Transport Chain
The following diagram illustrates the flow of electrons and protons in the this compound-dependent anaerobic electron transport chain.
Biosynthesis of this compound: Two Distinct Pathways
The biosynthesis of this compound has evolved along two independent pathways, a critical consideration for targeting its production in different organisms.
The Bacterial and Protist Pathway (UQ-dependent)
In bacteria like Rhodospirillum rubrum and some protists, this compound is synthesized from ubiquinone.[2] This pathway involves the enzymatic activity of RquA, a SAM-dependent methyltransferase-like enzyme that catalyzes the amination of the benzoquinone ring of UQ.[6]
The Animal Pathway (Kynurenine Pathway-dependent)
In contrast, animals such as the nematode Caenorhabditis elegans and parasitic helminths synthesize this compound from L-tryptophan via the kynurenine (B1673888) pathway.[8] A key precursor, 3-hydroxyanthranilate, is prenylated by a specific isoform of the enzyme COQ-2.[8] This pathway is independent of ubiquinone as a direct precursor.
Visualization of Biosynthetic Pathways
The following diagrams illustrate the two distinct pathways for this compound biosynthesis.
Experimental Protocols
A robust understanding of this compound's function relies on a suite of specialized experimental techniques. This section provides an overview of key methodologies.
Isolation of Mitochondria from Parasitic Helminths (Adapted from general protocols)
This protocol provides a general framework for isolating mitochondria from parasitic helminths like Ascaris suum. Optimization may be required for different species.
Buffers and Reagents:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Homogenization Buffer: Isolation buffer with 0.5% (w/v) bovine serum albumin (BSA).
-
Washing Buffer: Isolation buffer without BSA.
Procedure:
-
Collect fresh adult worms and wash them thoroughly in a suitable saline solution.
-
Dissect the desired tissue (e.g., body wall muscle) and mince it finely on ice.
-
Homogenize the minced tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in washing buffer.
-
Repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream assays (e.g., respiration buffer).
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Quinone Extraction and Analysis by HPLC
This protocol is a generalized method for extracting and quantifying this compound and ubiquinone.
Procedure:
-
Extraction:
-
To a pellet of cells, mitochondria, or a tissue homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex vigorously for 5 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the quinones.
-
Dry the organic phase under a stream of nitrogen.
-
-
HPLC Analysis:
-
Resuspend the dried quinone extract in a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of methanol, ethanol, and a suitable buffer (e.g., ammonium (B1175870) acetate) to separate the quinones.
-
Detect the quinones using a UV-Vis or diode array detector at their respective absorbance maxima (typically around 275 nm for UQ and 285 nm for RQ).
-
Quantify the quinones by comparing their peak areas to those of known standards.
-
Screening for Inhibitors of this compound-Dependent Metabolism in C. elegans
This assay leverages the ability of C. elegans to switch to RQ-dependent metabolism when aerobic respiration is inhibited.
Procedure:
-
Worm Synchronization: Grow a synchronized population of L1 larval stage C. elegans.
-
Assay Setup:
-
In a 96-well plate, dispense a known number of synchronized L1 worms into each well containing M9 buffer.
-
Add the test compounds at various concentrations to the wells.
-
Include positive controls (e.g., a known inhibitor of the RQ pathway) and negative controls (vehicle only).
-
-
Induction of Anaerobic Respiration: Add potassium cyanide (KCN) to a final concentration that inhibits Complex IV of the aerobic ETC.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) under standard culture conditions.
-
Assessment of Viability: Assess worm viability and motility using a microscope or an automated imaging system.
-
Data Analysis: Compounds that lead to a significant decrease in worm survival in the presence of KCN compared to the negative control are identified as potential inhibitors of the RQ-dependent pathway.
Visualization of an Experimental Workflow
The following diagram outlines the workflow for the C. elegans-based screening assay for inhibitors of this compound-dependent metabolism.
Conclusion and Future Directions
This compound is a critical component of anaerobic respiration in a wide range of organisms, enabling their survival in oxygen-deprived environments. Its unique biochemical properties and distinct biosynthetic pathways make it a fascinating subject of fundamental research and a promising target for therapeutic intervention, particularly in the context of parasitic diseases. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of this compound in biology. Future research should focus on elucidating the precise kinetic parameters of all enzymes that interact with this compound, further refining protocols for its study in diverse organisms, and leveraging this knowledge for the rational design of novel inhibitors. The recent discovery of this compound in mammalian tissues under hypoxic conditions opens up an entirely new avenue of research into its potential role in mammalian physiology and pathophysiology, promising exciting discoveries in the years to come.[2]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reaction site of mitochondrial complex I, in parasitic helminth, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Quinones: A Comparative Analysis of Rhodoquinone and Coenzyme Q
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of rhodoquinone (RQ) and coenzyme Q (CoQ), also known as ubiquinone. It delves into their distinct molecular structures, biosynthetic pathways, and physicochemical properties. The document outlines detailed experimental protocols for the extraction, separation, and quantification of these vital electron carriers. Furthermore, it explores their divergent roles in cellular metabolism and signaling, with a particular focus on Coenzyme Q's broader influence on pathways beyond the electron transport chain and this compound's critical function in anaerobic bioenergetics. This guide is intended to be a valuable resource for researchers investigating cellular respiration, parasitology, and the development of novel therapeutics targeting metabolic pathways.
Introduction
Coenzyme Q and this compound are lipid-soluble benzoquinones that play pivotal roles as electron carriers in cellular respiration. While structurally similar, a key substitution on the benzoquinone ring dictates their distinct redox properties and, consequently, their specialized biological functions. Coenzyme Q is a ubiquitous component of the aerobic respiratory chain in most organisms. In contrast, this compound is found in a more select group of organisms, including some prokaryotes and parasitic helminths, where it is essential for anaerobic respiration. Understanding the nuanced differences between these two molecules is crucial for fields ranging from fundamental bioenergetics to the development of targeted antiparasitic drugs.
Molecular Structure: A Subtle Yet Significant Difference
The core structural motif of both this compound and coenzyme Q consists of a benzoquinone head and a long isoprenoid tail. The length of this tail varies between species, denoted by a subscript (e.g., CoQ10 in humans). The critical distinction lies in a single substitution on the benzoquinone ring. Coenzyme Q possesses a methoxy (B1213986) group (-OCH3), whereas this compound has an amino group (-NH2) at the corresponding position.[1] This seemingly minor alteration has a profound impact on the molecule's redox potential, which is the key determinant of its biological role.
Physicochemical Properties: A Quantitative Comparison
The structural dissimilarity between this compound and coenzyme Q gives rise to notable differences in their physicochemical properties. These properties are summarized in the table below, focusing on the "-10" isoprenoid forms for a direct comparison.
| Property | This compound (RQ10) | Coenzyme Q10 (CoQ10) |
| Chemical Formula | C58H89NO3 | C59H90O4 |
| Molar Mass | 848.35 g/mol | 863.34 g/mol |
| Redox Potential (E°') | -63 mV | +110 mV |
Table 1: Comparison of Physicochemical Properties of this compound-10 and Coenzyme Q10.
Biosynthesis: Two Paths to a Quinone
The biosynthetic pathways of this compound and coenzyme Q, while sharing some enzymatic machinery, diverge significantly, particularly in the origin of the benzoquinone ring precursor.
Coenzyme Q Biosynthesis
The biosynthesis of coenzyme Q is a multi-step process that occurs in the mitochondria. It can be broadly divided into three stages:
-
Synthesis of the Benzoquinone Head: The precursor for the benzoquinone ring is typically derived from tyrosine or phenylalanine.
-
Synthesis of the Isoprenoid Tail: The polyisoprenoid tail is synthesized via the mevalonate (B85504) pathway.
-
Condensation and Modification: The head and tail are condensed, followed by a series of modifications, including methylations and hydroxylations, to yield the final Coenzyme Q molecule.
References
The Convergent Evolution of Rhodoquinone Biosynthesis: A Technical Guide
An In-depth Examination of Two Distinct Pathways for Anaerobic Adaptation
Abstract
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chains of a diverse range of organisms, from bacteria to parasitic helminths. Its biosynthesis has emerged as a compelling example of convergent evolution, with two distinct and independently evolved pathways. This technical guide provides a comprehensive overview of these pathways, detailing the key enzymes, substrates, and regulatory mechanisms. We present quantitative data on enzyme kinetics and quinone levels, along with detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals interested in the fascinating biology of this compound and its potential as a therapeutic target.
Introduction
This compound (RQ) is a prenylated benzoquinone that functions as a low-potential electron carrier in the mitochondrial electron transport chain, particularly under hypoxic or anaerobic conditions. It is structurally similar to ubiquinone (UQ), also known as coenzyme Q, but possesses an amino group at the C-2 position of the benzoquinone ring instead of a methoxy (B1213986) group. This seemingly minor modification significantly lowers its redox potential, enabling organisms to utilize alternative terminal electron acceptors like fumarate, a crucial adaptation for survival in oxygen-deprived environments.[1]
The biosynthesis of this compound has taken two separate evolutionary paths, a testament to its importance in anaerobic metabolism. The first pathway, found in prokaryotes such as Rhodospirillum rubrum and some protists, utilizes ubiquinone as a direct precursor. The second, identified in animals like the nematode Caenorhabditis elegans and parasitic helminths, is independent of ubiquinone and instead relies on a precursor derived from the kynurenine (B1673888) pathway of tryptophan degradation.[1][2] This guide will delve into the molecular intricacies of both pathways, highlighting their unique evolutionary solutions to the same biochemical challenge.
The RquA-Dependent Pathway: A Bacterial Innovation
In many bacteria and some protists, the synthesis of this compound is a direct modification of the existing ubiquinone pool. This pathway is characterized by the presence of the gene rquA, which encodes the enzyme this compound Biosynthesis Protein A.
The Key Enzyme: RquA
RquA is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the final step in this RQ biosynthetic pathway: the conversion of ubiquinone to this compound. It facilitates the reductive amination of the ubiquinone ring, replacing a methoxy group with an amino group.[3]
Quantitative Analysis of RquA Kinetics
Understanding the enzymatic properties of RquA is crucial for comprehending its role in RQ biosynthesis. The following table summarizes the available Michaelis-Menten kinetic parameters for RquA from Rhodospirillum rubrum with its substrate, ubiquinone.
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
| Ubiquinone-10 | ~15 | ~0.1 | ~111 | [3] |
Table 1: Michaelis-Menten Constants for Rhodospirillum rubrum RquA. This data provides insight into the affinity of RquA for its substrate and its catalytic efficiency.
Experimental Protocol: In Vitro RquA Enzyme Assay
This protocol outlines a method for determining the enzymatic activity of RquA in vitro.
Objective: To measure the conversion of ubiquinone to this compound catalyzed by purified RquA.
Materials:
-
Purified RquA enzyme
-
Ubiquinone (e.g., UQ-10) substrate, dissolved in a suitable organic solvent (e.g., ethanol)
-
S-adenosylmethionine (SAM)
-
Dithiothreitol (DTT)
-
Sodium dithionite (B78146)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acidic methanol)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare the assay buffer containing DTT and SAM.
-
Add the purified RquA enzyme to the assay buffer.
-
Initiate the reaction by adding the ubiquinone substrate. To ensure anaerobic conditions, the reaction can be started in an anaerobic chamber or by pre-incubating the reaction mixture with sodium dithionite to remove dissolved oxygen.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amounts of ubiquinone and this compound. The concentrations can be determined by comparing the peak areas to a standard curve.
Data Analysis:
-
Calculate the initial velocity of the reaction at different substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
The Kynurenine-Based Pathway: An Animal Adaptation
In contrast to the bacterial pathway, animals that synthesize this compound, such as C. elegans and parasitic helminths, do not utilize ubiquinone as a precursor. Instead, they have evolved a pathway that co-opts intermediates from the kynurenine pathway of tryptophan metabolism.[1][2]
A Tale of Two Isoforms: COQ-2a and COQ-2e
A critical juncture in this pathway is the selection of the initial precursor for the benzoquinone ring. This decision is governed by two distinct isoforms of the polyprenyltransferase COQ-2, which arise from alternative splicing of the coq-2 gene.[4][5]
-
COQ-2a: This isoform is the canonical enzyme found in most eukaryotes. It preferentially utilizes 4-hydroxybenzoate (B8730719) (4HB) as a substrate, leading to the biosynthesis of ubiquinone.[4][5]
-
COQ-2e: This isoform is specific to this compound-producing animals. It exhibits a substrate preference for 3-hydroxyanthranilic acid (3HA), a metabolite of the kynurenine pathway. The prenylation of 3HA by COQ-2e directs the biosynthetic flow towards this compound.[4][5]
The switch between the expression of these two isoforms is a key regulatory mechanism for controlling the relative levels of ubiquinone and this compound, allowing these organisms to adapt their metabolism to changing oxygen availability.
Enzymes of the Animal this compound Biosynthesis Pathway
The biosynthesis of this compound in animals involves a series of enzymatic steps, some of which are shared with the ubiquinone biosynthesis pathway.
| Step | Enzyme | Gene (in C. elegans) | Function |
| Tryptophan to N-formylkynurenine | Tryptophan-2,3-dioxygenase | tdo-2 | Initial step of the kynurenine pathway. |
| N-formylkynurenine to Kynurenine | Formamidase | afmd-1 | Hydrolysis of the formyl group. |
| Kynurenine to 3-Hydroxykynurenine | Kynurenine 3-monooxygenase | kmo-1 | Hydroxylation of kynurenine. |
| 3-Hydroxykynurenine to 3-Hydroxyanthranilic acid | Kynureninase | kynu-1 | Cleavage of 3-hydroxykynurenine to produce the RQ precursor.[2][6] |
| Prenylation of 3-Hydroxyanthranilic acid | 4-hydroxybenzoate polyprenyltransferase isoform e | coq-2e | Attachment of the polyisoprenoid tail to the benzoquinone ring precursor.[4][5] |
| Subsequent modification steps | Various COQ enzymes (e.g., COQ-3, COQ-5, COQ-6) | coq-3, coq-5, coq-6 | Hydroxylation, methylation, and decarboxylation reactions shared with UQ biosynthesis.[6] |
Table 2: Key Enzymes in the Animal this compound Biosynthesis Pathway. This table outlines the enzymatic steps from tryptophan to this compound in C. elegans.
Experimental Protocol: Heterologous Expression and Purification of COQ-2 Isoforms
To characterize the kinetic properties of COQ-2a and COQ-2e, it is necessary to express and purify these membrane-bound enzymes.
Objective: To produce and purify recombinant COQ-2a and COQ-2e for in vitro enzymatic assays.
Materials:
-
Expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast) containing the coding sequences for COQ-2a and COQ-2e, often with an affinity tag (e.g., His-tag).
-
A suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Growth media and inducing agents (e.g., IPTG for E. coli, galactose for yeast).
-
Lysis buffer containing detergents (e.g., Triton X-100, dodecyl maltoside) to solubilize membrane proteins.
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash and elution buffers.
Procedure:
-
Transformation: Transform the expression vectors into the chosen host cells.
-
Expression: Grow the cells to an appropriate density and induce protein expression. Optimal expression may require varying temperature, induction time, and inducer concentration.
-
Cell Lysis and Membrane Preparation: Harvest the cells and lyse them using methods such as sonication or French press. Isolate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane fraction in lysis buffer containing a suitable detergent to solubilize the membrane-bound COQ-2 isoforms.
-
Affinity Chromatography: Load the solubilized protein onto the affinity resin. Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the purified COQ-2 isoforms using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE and confirm the identity of the protein by Western blotting or mass spectrometry.
Visualizing the Evolutionary Divergence
The two distinct pathways for this compound biosynthesis can be effectively visualized to highlight their convergent evolution.
Figure 1: Convergent Evolutionary Pathways of this compound Biosynthesis. This diagram illustrates the two distinct routes to this compound production.
Quantitative Comparison of this compound and Ubiquinone Levels
The relative abundance of this compound and ubiquinone can vary significantly depending on the organism and its physiological state, particularly the oxygen availability.
| Organism | Condition | RQ/UQ Ratio | Reference |
| Rhodospirillum rubrum | Aerobic | Low | [7] |
| Rhodospirillum rubrum | Anaerobic | High | [7] |
| Caenorhabditis elegans (wild-type) | Normoxia | ~1:10 | [1] |
| Caenorhabditis elegans (kynu-1 mutant) | Normoxia | Undetectable | [2] |
| Parasitic Helminths | Aerobic (free-living stages) | Low | [7] |
| Parasitic Helminths | Anaerobic (in host) | High | [7] |
Table 3: Relative Abundance of this compound and Ubiquinone. This table highlights the dynamic regulation of quinone pools in response to oxygen levels.
Conclusion and Future Directions
The evolution of this compound biosynthesis is a remarkable example of how different life forms have independently devised solutions to thrive in anaerobic environments. The bacterial RquA-dependent pathway represents a direct and efficient modification of an existing metabolic framework, while the animal pathway showcases the repurposing of a distinct metabolic route, the kynurenine pathway, to achieve the same end.
For researchers and drug development professionals, these distinct pathways offer exciting opportunities. The absence of this compound and its biosynthetic machinery in mammals makes the enzymes of these pathways, particularly those in parasitic helminths, highly attractive targets for the development of novel anthelmintic drugs.[2] Future research should focus on obtaining high-resolution structures of RquA and the COQ-2 isoforms to facilitate structure-based drug design. Furthermore, a deeper understanding of the regulatory networks that control the switch between ubiquinone and this compound biosynthesis will be crucial for developing strategies to disrupt this vital anaerobic adaptation in pathogenic organisms.
References
- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. chemistry.coe.edu [chemistry.coe.edu]
Rhodoquinone and Its Role in Fumarate Reduction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of rhodoquinone (RQ), a vital electron carrier in anaerobic metabolism. It details its biosynthesis, its critical function in the fumarate (B1241708) reduction pathway, and its significance as a therapeutic target, particularly for anthelmintic drugs.
Introduction to this compound and Anaerobic Respiration
This compound (RQ) is a lipophilic benzoquinone that functions as a specialized electron carrier in the mitochondrial electron transport chain (ETC) of certain facultative anaerobic organisms.[1][2][3] Structurally, it is an analog of the more ubiquitous ubiquinone (UQ, or Coenzyme Q), differing by the substitution of an amino group for a methoxy (B1213986) group on the benzoquinone ring.[1][3][4][5] This seemingly minor modification results in a significantly lower midpoint redox potential for RQ (−63 mV) compared to UQ (+100 mV).[1][3][6][7] This lower potential is critical, as it makes the transfer of electrons to fumarate, reducing it to succinate, thermodynamically favorable.[4][6]
Under aerobic conditions, organisms utilize a conventional ETC where UQ shuttles electrons from Complex I and Complex II to Complex III, with oxygen serving as the final electron acceptor at Complex IV.[8] However, in hypoxic or anoxic environments, such as those encountered by parasitic helminths within their hosts, a "rewired" ETC becomes essential for survival and energy production.[9][10] In this anaerobic respiratory system, RQ replaces UQ as the primary electron carrier, and fumarate, rather than oxygen, acts as the terminal electron acceptor.[4][11][12]
The absence of RQ biosynthesis and RQ-dependent metabolism in mammalian hosts makes this pathway an ideal and highly specific target for the development of new anthelmintic drugs.[2][3][9][10][13]
Biosynthesis of this compound
The biosynthesis of this compound is not universally conserved, with at least two distinct pathways having evolved in different organisms.
Pathway 1: UQ-Dependent Synthesis in Prokaryotes and Protists
In some prokaryotes, such as the phototrophic bacterium Rhodospirillum rubrum, and certain protists, RQ is synthesized directly from a pre-existing UQ molecule.[2][3][14] This conversion is catalyzed by the enzyme this compound biosynthesis protein A (RquA).[1][2][15] RquA is a unique S-adenosyl-L-methionine (SAM)-dependent enzyme that, contrary to typical methyltransferases it resembles, functions as an aminotransferase.[16][17] It utilizes SAM as the amino group donor in a Mn2+-catalyzed substitution reaction that replaces a methoxy group on the UQ ring with an amino group to form RQ.[2][16][17] The gene rquA is essential for RQ biosynthesis and anaerobic growth in these organisms.[1][15][18]
Pathway 2: Kynurenine (B1673888) Pathway-Dependent Synthesis in Eukaryotes
In eukaryotes such as the nematode Caenorhabditis elegans and parasitic helminths, RQ synthesis follows a different route where UQ is not a required precursor.[2][8][14] Instead, this pathway utilizes arylamine precursors generated from the degradation of tryptophan via the kynurenine pathway.[8][14][19] Key metabolites, such as 3-hydroxyanthranilic acid (3HAA), provide the amine group that is incorporated early in the biosynthetic process.[8][14]
A critical enzyme in this pathway is a specific splice variant of the polyprenyltransferase COQ-2, termed COQ-2e, which is found only in species that synthesize RQ.[2][19] This isoform catalyzes the prenylation of 3-hydroxyanthranilic acid, initiating the RQ-specific synthesis pathway, whereas the more common COQ-2a isoform acts on 4-hydroxybenzoate (B8730719) to initiate UQ synthesis.[2] This alternative splicing mechanism allows these organisms to control the relative levels of UQ and RQ production, switching toward RQ synthesis in anaerobic environments.[2][19] Other enzymes typically involved in UQ biosynthesis, such as COQ-5 and COQ-6, are shared between both pathways.[14]
The Role of this compound in the Anaerobic Electron Transport Chain
In the absence of oxygen, facultative anaerobes remodel their ETC to maintain a proton gradient for ATP synthesis. This involves a truncated pathway where Complex I and Complex II play central roles, coupled by this compound.
The process proceeds as follows:
-
Electron Entry: NADH, generated from glycolysis and other metabolic processes like malate (B86768) dismutation, is oxidized by Complex I (NADH-rhodoquinone oxidoreductase).[20]
-
Electron Transfer to RQ: Complex I transfers the electrons to this compound (RQ), reducing it to rhodoquinol (RQH2).[4][11][12] This step is coupled to proton pumping across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis.[4][8][20]
-
Electron Exit: The RQH2 produced then diffuses through the inner mitochondrial membrane to Complex II.[6] In this anaerobic context, Complex II functions in reverse of its canonical aerobic role, operating as a quinol-fumarate reductase (QFR).[4][9][11][21]
-
Fumarate Reduction: The QFR accepts electrons from RQH2, reoxidizing it back to RQ, and uses them to reduce fumarate to succinate.[4][11][12] Succinate is then excreted as a metabolic end product.
This rewired system allows the organism to continue generating ATP via oxidative phosphorylation, even without oxygen.[4][20] The low redox potential of RQ is what enables the efficient transfer of electrons from Complex I to fumarate via Complex II.[4][6]
Data Presentation
Table 1: Comparison of Quinone Properties
| Property | Ubiquinone (UQ) | This compound (RQ) | Reference(s) |
| Structure | Methoxy group at C2 | Amino group at C2 | [1][3][5] |
| Midpoint Redox Potential (E°') | +100 mV | -63 mV | [1][3][6][7] |
| Primary Function | Aerobic Respiration | Anaerobic Fumarate Reduction | [4][8] |
| Electron Acceptor (ETC) | Complex III | Complex II (Fumarate Reductase) | [4][8] |
Table 2: Organism-Specific Quinone Ratios and Metabolism
| Organism | Condition | RQ/UQ Ratio | Primary Metabolic Pathway | Reference(s) |
| Fasciola hepatica | Free-living (aerobic) | ~14% RQ | Aerobic Respiration | [10] |
| Fasciola hepatica | Adult in host (anaerobic) | ~93% RQ | Fumarate Reduction | [10] |
| Euglena gracilis | Aerobic culture | Lower RQ | Aerobic Respiration | [22][23] |
| Euglena gracilis | Anaerobic culture | Higher RQ | Fumarate Reduction / Wax Ester Fermentation | [22][23] |
| Ascaris suum | Adult in host (anaerobic) | High RQ | Fumarate Reduction | [20][24][25] |
Table 3: Kinetic Parameters of Ascaris suum Complex I
| Activity | Substrate | Optimum pH | Inhibitor Mechanism (Quinazolines) | Reference(s) |
| NADH-RQ₂ Oxidoreductase | This compound-2 (RQ₂) | 7.6 | Competitive | [20][24] |
| NADH-UQ₂ Oxidoreductase | Ubiquinone-2 (UQ₂) | 6.4 and 7.2 | Partially Competitive | [20][24] |
Experimental Protocols
Protocol: Quinone Extraction and Analysis by LC-MS
This protocol is adapted from methodologies used for quantifying RQ and UQ in R. rubrum and C. elegans.
Objective: To extract and quantify this compound and ubiquinone from biological samples.
Methodology:
-
Sample Preparation: Homogenize a known quantity of cells or tissue (e.g., worm pellet, bacterial culture) in a suitable buffer.
-
Lipid Extraction:
-
Add 6 volumes of a 2:1 methanol:chloroform (B151607) mixture to the homogenate.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.
-
Add 2 volumes of chloroform and 2 volumes of water, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids and quinones.
-
Dry the organic phase under a stream of nitrogen gas.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient (e.g., methanol/isopropanol) to separate the quinones.
-
Couple the HPLC output to a Time-of-Flight Mass Spectrometer (TOF-MS) operating in positive ion mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of the protonated quinone molecules (e.g., [RQ₁₀+H]⁺ at m/z 848.7 and [UQ₁₀+H]⁺ at m/z 863.7).[15]
-
-
Quantification: Generate standard curves using purified RQ and UQ standards to quantify the amounts in the biological sample.
Protocol: Measurement of NADH-Fumarate Reductase Activity
This protocol is based on assays performed on isolated mitochondria from Ascaris suum.
Objective: To measure the rate of electron transfer from NADH to fumarate in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the target organism using differential centrifugation techniques. Ensure the final mitochondrial pellet is resuspended in an appropriate assay buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like MOPS or Tris-HCl).
-
Assay Mixture: In a spectrophotometer cuvette, prepare a reaction mixture containing:
-
Assay buffer.
-
Potassium cyanide (KCN) to inhibit Complex IV and prevent aerobic respiration.
-
A detergent like Triton X-100 (if measuring specific complex activity).
-
Isolated mitochondria.
-
-
Reaction Initiation: Start the reaction by adding NADH to the cuvette.
-
Spectrophotometric Monitoring: Immediately monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
Fumarate Dependence: Confirm that the observed activity is dependent on fumarate reduction by running a parallel control reaction in the absence of fumarate. The rate should be significantly lower or negligible without the electron acceptor.
-
Calculation: Calculate the specific activity based on the rate of NADH oxidation (using the extinction coefficient for NADH) and the protein concentration of the mitochondrial sample. The pH of the assay buffer can be varied to determine the optimal pH for the reaction, as shown in Table 3.[20]
Significance in Drug Development
The RQ-dependent metabolic pathway is a validated and highly promising target for anthelmintic drug discovery.[10] Its essentiality for parasite survival in the host, coupled with its complete absence in humans and livestock, provides a large therapeutic window.[2][3][10][13] Inhibiting any step in this pathway—from RQ biosynthesis to its utilization by Complex I or Complex II—could selectively kill the parasite with minimal host toxicity.[10][21]
Key enzymatic targets currently under investigation include:
-
Kynurenine Pathway Enzymes: Enzymes like Tryptophan 2,3-dioxygenase (TDO-2) are required for producing RQ precursors in helminths and have helminth-specific residues at their active sites.[21][26]
-
COQ-2e: The parasite-specific splice form of this prenyltransferase is an excellent target for inhibitors that would not affect the host's COQ-2a isoform.[21][26]
-
Complex I and Complex II: The quinone-binding pockets of helminth Complex I and II must accommodate both UQ and RQ, creating structural differences from their host counterparts that can be exploited for selective inhibition.[10][20][21]
The development of high-throughput screening assays, often using C. elegans as a model system, is accelerating the discovery of novel compounds that specifically disrupt RQ-dependent metabolism.[8][9]
References
- 1. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial eukaryotes have adapted to hypoxia by horizontal acquisitions of a gene involved in this compound biosynthesis | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Identification of enzymes that have helminth-specific active sites and are required for this compound-dependent metabolism as targets for new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound-dependent electron transport chain is essential for Caenorhabditis elegans survival in hydrogen sulfide environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone | Semantic Scholar [semanticscholar.org]
- 18. Identification of a new gene required for the biosynthesis of this compound in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. biorxiv.org [biorxiv.org]
- 22. Euglena gracilis this compound:ubiquinone ratio and mitochondrial proteome differ under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Physiological role of this compound in Euglena gracilis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound reaction site of mitochondrial complex I, in parasitic helminth, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
The Genetic Underpinnings of Rhodoquinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier utilized in the anaerobic respiratory chains of a diverse range of organisms, including certain bacteria, protists, and parasitic helminths.[1] Its structural similarity to ubiquinone (UQ), a key component of aerobic respiration, belies a significant difference in redox potential, with RQ having a much lower midpoint potential (-63 mV) compared to UQ (+100 mV).[2] This property allows organisms possessing RQ to utilize alternative terminal electron acceptors, such as fumarate, under hypoxic or anoxic conditions. The absence of RQ in vertebrates, including humans, makes its biosynthetic pathway an attractive target for the development of novel antiparasitic drugs. This guide provides an in-depth technical overview of the genetic basis of RQ production, detailing the distinct biosynthetic routes in prokaryotes and eukaryotes, summarizing key quantitative data, and providing detailed experimental protocols.
Two Divergent Pathways for this compound Biosynthesis
Current research has elucidated two distinct and independently evolved pathways for the biosynthesis of this compound. The first, found in prokaryotes like the purple non-sulfur bacterium Rhodospirillum rubrum, utilizes ubiquinone as a direct precursor. The second, identified in eukaryotes such as the nematode Caenorhabditis elegans, employs the kynurenine (B1673888) pathway to generate an aminated precursor, bypassing the need for UQ as an intermediate.[3]
The Prokaryotic Pathway: A Late-Stage Amination of Ubiquinone
In R. rubrum, the biosynthesis of RQ is a modification of the well-established ubiquinone synthesis pathway. The key and final step is the conversion of UQ to RQ, a reaction catalyzed by the enzyme encoded by the rquA gene.[4]
Key Genes and Enzymes:
-
ubi genes: A suite of genes responsible for the synthesis of the UQ precursor, 4-hydroxybenzoate (B8730719), and its subsequent modifications, including prenylation and methylations.
-
rquA: This gene encodes this compound Biosynthesis Protein A (RquA), a crucial aminotransferase. RquA utilizes S-adenosyl-L-methionine (SAM) as the amino group donor to replace a methoxy (B1213986) group on the UQ molecule with an amino group, thereby forming RQ.[5] The reaction is Mn2+-dependent.[5]
Pathway Visualization:
Caption: Prokaryotic RQ biosynthesis from chorismate.
The Eukaryotic Pathway: De Novo Synthesis via the Kynurenine Pathway
In contrast to the prokaryotic pathway, eukaryotes like C. elegans and parasitic helminths synthesize RQ de novo without using UQ as a direct precursor.[1] This pathway initiates from the amino acid tryptophan and leverages the kynurenine pathway to produce an aminated ring precursor.
Key Genes and Enzymes:
-
Kynurenine Pathway Genes:
-
tdo-2 (tryptophan 2,3-dioxygenase): Catalyzes the initial and rate-limiting step of the kynurenine pathway, the conversion of L-tryptophan to N-formylkynurenine.
-
kmo-1 (kynurenine 3-monooxygenase): Converts kynurenine to 3-hydroxykynurenine.
-
kynu-1 (kynureninase): Cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate (3-HA), the key aminated precursor for the RQ benzoquinone ring.[6]
-
-
coq-2 (4-hydroxybenzoate polyprenyltransferase): This gene undergoes alternative splicing to produce two distinct isoforms:
-
COQ-2a: The canonical isoform, which utilizes 4-hydroxybenzoate (4-HB) as a substrate for UQ synthesis.[7]
-
COQ-2e: An alternative splice variant that preferentially uses 3-hydroxyanthranilate (3-HA) as its substrate, thereby committing the pathway to RQ synthesis. The switch from COQ-2a to COQ-2e expression is crucial for the transition to anaerobic metabolism.[8][9]
-
-
coq genes (e.g., coq-3, coq-5, coq-6): These genes encode enzymes that catalyze subsequent modification steps, such as methylations and hydroxylations, on the benzoquinone ring, and are shared between the UQ and RQ biosynthetic pathways.
Pathway Visualization:
Caption: Eukaryotic RQ and UQ biosynthesis pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and ubiquinone.
Table 1: Redox Potentials of Quinones
| Quinone | Midpoint Redox Potential (E°') | Reference(s) |
| This compound (RQ) | -63 mV | [2] |
| Ubiquinone (UQ) | +100 mV | [2] |
Table 2: Relative Abundance of RQ and UQ in C. elegans Mutants
| C. elegans Strain | Genotype | Relative RQ Level | Relative UQ Level | Reference(s) |
| Wild Type (N2) | - | 100% | 100% | [10] |
| kynu-1 knockout | Lacks kynureninase | Undetectable | Normal | [6][10] |
| coq-2a knockout | Lacks UQ-specific COQ-2 isoform | Increased | Decreased | [10] |
| coq-2e knockout | Lacks RQ-specific COQ-2 isoform | Undetectable | Normal/Increased | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Protocol 1: Quinone Extraction and Quantification by LC-MS
This protocol is adapted for the analysis of quinones from both bacterial and nematode samples.
Materials:
-
Water (HPLC grade)
-
Internal standard (e.g., a synthetic quinone analog not present in the sample)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
For bacterial cultures, pellet a known volume of cells by centrifugation.
-
For C. elegans, wash worms off plates and pellet by centrifugation.
-
Record the wet weight of the pellet.
-
-
Lipid Extraction:
-
Resuspend the pellet in a 1:1 mixture of methanol and water.
-
Add chloroform to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
-
Sample Collection:
-
Carefully collect the lower organic (chloroform) phase containing the lipids and quinones.
-
Dry the extract under a stream of nitrogen gas.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol).
-
Inject the sample into the LC-MS system.
-
Separate the quinones using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and methanol/isopropanol with formic acid).[11]
-
Detect and quantify the quinones using mass spectrometry, monitoring for the specific mass-to-charge ratios of RQ and UQ.[2]
-
Protocol 2: Induction of RQ-Dependent Metabolism in C. elegans with Cyanide
This protocol is used to study RQ function and for high-throughput screening of compounds that inhibit RQ-dependent metabolism.[1]
Materials:
-
C. elegans L1 larvae
-
Potassium cyanide (KCN) solution (e.g., 200 µM)
-
M9 buffer
-
96-well plates
Procedure:
-
Synchronize C. elegans to obtain a population of L1 larvae.
-
Wash the L1 larvae and resuspend them in M9 buffer.
-
Dispense the larvae into the wells of a 96-well plate.
-
Add KCN solution to the desired final concentration (e.g., 200 µM). KCN inhibits Complex IV of the electron transport chain, forcing the worms to rely on anaerobic, RQ-dependent metabolism.[6]
-
Incubate the worms for a defined period (e.g., 15 hours).[6]
-
After incubation, wash out the KCN by replacing the medium with fresh M9 buffer.
-
Assess worm survival and recovery of movement. Worms unable to produce or utilize RQ will not survive the KCN treatment.[6]
Protocol 3: Generation of a rquA Knockout Mutant in Rhodospirillum rubrum
This protocol describes a method for targeted gene replacement to create a null mutant of the rquA gene.
Materials:
-
R. rubrum wild-type strain
-
E. coli strain for cloning and conjugation (e.g., S17-1)
-
Plasmids for homologous recombination (e.g., pSUP202)
-
Antibiotic resistance cassette (e.g., gentamicin (B1671437) resistance)
-
Appropriate antibiotics for selection
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify by PCR the DNA regions flanking the rquA gene in the R. rubrum genome.
-
Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in R. rubrum).
-
Insert an antibiotic resistance cassette between the two flanking regions.
-
-
Conjugation:
-
Transform the knockout plasmid into a conjugative E. coli strain.
-
Mate the E. coli donor strain with the wild-type R. rubrum recipient strain.
-
-
Selection of Mutants:
-
Plate the conjugation mixture on a medium that selects for R. rubrum that has integrated the plasmid into its genome via homologous recombination. This involves using an antibiotic to which the recipient is sensitive and the donor plasmid confers resistance.
-
Select for double-crossover events, where the rquA gene is replaced by the antibiotic resistance cassette. This can be achieved by replica plating to identify colonies that have lost the vector backbone.
-
-
Verification:
-
Confirm the gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.
-
Further verify the absence of RQ in the mutant strain by LC-MS analysis of quinone extracts.
-
Protocol 4: RNA Interference (RNAi) in C. elegans
This protocol describes the feeding method for RNAi to knockdown the expression of genes involved in RQ biosynthesis.
Materials:
-
C. elegans strain (e.g., wild-type N2)
-
E. coli strain HT115(DE3)
-
RNAi feeding vector (e.g., L4440) containing a fragment of the target gene (e.g., kynu-1, coq-2e)
-
NGM agar (B569324) plates containing ampicillin (B1664943) and IPTG
Procedure:
-
Prepare RNAi Plates:
-
Grow the E. coli HT115 strain carrying the RNAi construct in LB medium with ampicillin.
-
Seed NGM plates containing ampicillin and IPTG with the bacterial culture. IPTG induces the expression of the double-stranded RNA (dsRNA) corresponding to the target gene fragment.
-
-
Perform RNAi:
-
Place C. elegans larvae (e.g., L4 stage) onto the RNAi plates.
-
The worms will feed on the bacteria, ingesting the dsRNA.
-
-
Analyze the Phenotype:
-
Examine the progeny of the worms for phenotypes associated with the knockdown of the target gene. For genes involved in RQ biosynthesis, this could include sensitivity to cyanide or a reduction in RQ levels as measured by LC-MS.
-
Conclusion
The study of the genetic basis of this compound production has revealed fascinating examples of convergent evolution, with prokaryotes and eukaryotes devising distinct strategies to synthesize this crucial cofactor for anaerobic life. For researchers, a deep understanding of these pathways is essential for dissecting the complexities of anaerobic metabolism. For drug development professionals, the unique and essential nature of the RQ biosynthetic pathway in parasitic helminths presents a promising avenue for the development of novel anthelmintics with high specificity and low host toxicity. The experimental protocols detailed in this guide provide a foundation for further investigation into this important area of research.
References
- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of enzymes that have helminth-specific active sites and are required for this compound-dependent metabolism as targets for new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative splicing of coq-2 controls the levels of this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 11. Frontiers | Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials [frontiersin.org]
Rhodoquinone: A Comprehensive Technical Guide to its Distribution, Biosynthesis, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of a diverse range of organisms capable of thriving in low-oxygen environments. Structurally similar to the well-known ubiquinone (UQ), RQ possesses a unique amino group substitution that significantly lowers its redox potential. This key difference enables organisms to utilize alternative terminal electron acceptors, such as fumarate (B1241708), for energy production when oxygen is scarce. The absence of RQ in mammals, including humans, makes its biosynthetic pathway an attractive and specific target for the development of novel therapeutics against parasitic helminths and other pathogens that rely on this molecule for survival in their hosts. This technical guide provides an in-depth overview of the distribution of this compound across different species, details the distinct biosynthetic pathways, and outlines the experimental protocols used to elucidate these fundamental aspects of RQ biology.
Data Presentation: Quantitative Distribution of this compound
The distribution of this compound is sporadic across the tree of life, primarily found in organisms that inhabit anaerobic or microaerophilic environments. The following tables summarize the known distribution and, where available, the quantitative levels of this compound in various species.
Table 1: Distribution of this compound in Eukaryotes
| Phylum/Group | Species | Presence of RQ | Quantitative Data (pmol/mg protein) | Conditions | Reference(s) |
| Euglenozoa | Euglena gracilis | Yes | Higher levels than UQ in anaerobically grown cells | Anaerobic | [1][2][3] |
| Relatively high RQ9 content | Aerobic | [3] | |||
| Metamonada | Pygsuia biforma | Yes | Presence confirmed | - | [4] |
| Nematoda | Caenorhabditis elegans | Yes | RQ levels are significant and maintained even in UQ-deficient mutants | Normoxic | [5][6] |
| Platyhelminthes | Parasitic flatworms (e.g., Fasciola hepatica) | Yes | RQ is the major quinone in the adult stage | Anaerobic (in host) | [4] |
| Mollusca | Various species (e.g., Mytilus edulis) | Yes | Presence confirmed | - | [4][7][8] |
| Annelida | Various species (e.g., Lumbricus terrestris) | Yes | Presence confirmed | - | [4][7][8] |
| Mammalia | Humans, Mice | No (biosynthesis) | Recently detected in certain tissues, suggesting a potential role | Hypoxic tissues | [9] |
Table 2: Distribution of this compound in Prokaryotes
| Phylum/Group | Species | Presence of RQ | Quantitative Data | Conditions | Reference(s) |
| Proteobacteria | Rhodospirillum rubrum | Yes | Synthesizes both RQ and UQ | Anaerobic/Aerobic | [4] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathways
Two distinct and independently evolved pathways for this compound biosynthesis have been identified.
1. The RquA-dependent Pathway (Bacteria and some Protists)
In organisms like Rhodospirillum rubrum, this compound is synthesized directly from ubiquinone (UQ). This conversion is catalyzed by the enzyme RquA, which utilizes S-adenosyl-L-methionine (SAM) as an amino group donor in a manganese-dependent reaction.
2. The Kynurenine-dependent Pathway (Animals)
In animals such as the nematode Caenorhabditis elegans and parasitic helminths, this compound biosynthesis is independent of ubiquinone. Instead, it utilizes precursors derived from the degradation of tryptophan via the kynurenine (B1673888) pathway. A key step in this pathway is the alternative splicing of the coq-2 gene, which encodes a polyprenyltransferase. The COQ-2e isoform specifically acts on a tryptophan-derived precursor, initiating the synthesis of RQ.
Anaerobic Respiratory Chain with this compound
This compound's lower redox potential allows it to participate in an abbreviated electron transport chain that is crucial for anaerobic energy metabolism. In this pathway, Complex I (NADH-quinone oxidoreductase) transfers electrons from NADH to RQ, forming rhodoquinol (RQH₂). RQH₂ is then re-oxidized by Complex II (succinate-quinone reductase), which functions in reverse as a fumarate reductase, using fumarate as the terminal electron acceptor and producing succinate. This process maintains the proton motive force for ATP synthesis.
Experimental Protocols
Quinone Extraction and Quantification by LC-MS/MS
This protocol describes a general method for the extraction and analysis of this compound and ubiquinone from biological samples.
A. Quinone Extraction
-
Sample Preparation: Homogenize a known weight of tissue or cell pellet in a suitable buffer (e.g., phosphate-buffered saline).
-
Lysis: Lyse the cells using sonication or a bead beater.
-
Extraction:
-
Add a known amount of an internal standard (e.g., a Q or RQ analog with a different side-chain length).
-
Perform a two-phase liquid-liquid extraction using a mixture of methanol (B129727), petroleum ether, and water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase containing the quinones.
-
Repeat the extraction of the aqueous phase.
-
-
Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., ethanol (B145695) or isopropanol).
B. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of solvent A, ramping up to a high percentage of solvent B to elute the hydrophobic quinones.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion for both the analyte and the internal standard.
-
Typical Transitions:
-
RQ₉: Precursor m/z -> Product m/z
-
UQ₉: Precursor m/z -> Product m/z
-
(Note: Specific m/z values will depend on the instrument and fragmentation pattern).
-
-
Gene Knockdown in C. elegans by RNA Interference (RNAi)
RNAi by feeding is a common method to study gene function in C. elegans.
-
Bacterial Strain Preparation: Use an E. coli strain (e.g., HT115) engineered to express double-stranded RNA (dsRNA) corresponding to the target gene (e.g., coq-2).
-
RNAi Plate Preparation:
-
Prepare Nematode Growth Medium (NGM) agar (B569324) plates containing an antibiotic for plasmid selection (e.g., ampicillin) and an inducer of dsRNA expression (e.g., IPTG).
-
Seed the plates with a culture of the RNAi bacteria and allow a lawn to grow.
-
-
Worm Synchronization: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms to isolate eggs and allowing them to hatch in the absence of food.
-
RNAi Treatment: Place the synchronized L1 larvae onto the prepared RNAi plates.
-
Phenotypic Analysis: After a suitable period of growth (e.g., until adulthood), score the worms for relevant phenotypes (e.g., developmental defects, altered RQ levels).
-
Quinone Analysis: Collect the worms from the RNAi plates and perform quinone extraction and LC-MS/MS analysis as described above to quantify the effect of the gene knockdown on RQ and UQ levels.
Gene Knockout in Rhodospirillum rubrum by Homologous Recombination
Generating a targeted gene knockout in R. rubrum can be achieved through homologous recombination.
-
Construct Design:
-
Design a knockout cassette containing an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (e.g., rquA).
-
Clone this cassette into a suicide vector that cannot replicate in R. rubrum.
-
-
Transformation:
-
Introduce the suicide vector into an E. coli donor strain that can conjugate with R. rubrum.
-
Perform biparental mating by mixing the E. coli donor strain with wild-type R. rubrum.
-
-
Selection of Mutants:
-
Plate the conjugation mixture on a selective medium that supports the growth of R. rubrum but not the E. coli donor and contains the antibiotic corresponding to the resistance gene in the knockout cassette.
-
Select for colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This can be confirmed by screening for the loss of a marker on the suicide vector (if present) and by PCR analysis.
-
-
Verification:
-
Confirm the gene knockout by PCR using primers that flank the target gene region. The PCR product from the mutant will be a different size than that from the wild-type.
-
Further verify the knockout by Southern blotting or DNA sequencing.
-
-
Phenotypic and Biochemical Analysis:
-
Assess the phenotype of the knockout mutant (e.g., growth under anaerobic conditions).
-
Perform quinone extraction and LC-MS/MS analysis to confirm the absence of this compound.
-
Conclusion and Future Directions
The study of this compound has revealed fascinating insights into the metabolic adaptability of organisms in low-oxygen environments. The distinct biosynthetic pathways in prokaryotes and animals highlight the convergent evolution of this crucial metabolic function. For drug development professionals, the animal-specific kynurenine-dependent pathway for RQ synthesis presents a prime target for the development of novel anthelmintics with high specificity and potentially low host toxicity. Future research should focus on obtaining more comprehensive quantitative data on RQ distribution, particularly in understudied phyla, and on further elucidating the regulatory mechanisms that control the switch between UQ and RQ biosynthesis in response to oxygen availability. Such knowledge will not only advance our fundamental understanding of cellular respiration but also pave the way for new therapeutic strategies against parasitic diseases. A recent discovery of this compound in mammalian tissues under hypoxic conditions opens up new avenues of research into its potential role in mammalian physiology and disease[9].
References
- 1. An improved procedure and new vectors for transposon Tn5 mutagenesis of the phototrophic bacterium Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. rsc.org [rsc.org]
- 6. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Landscape of Rhodoquinone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of a diverse range of organisms, including certain bacteria, protists, and parasitic helminths. Its structural similarity to ubiquinone (UQ), a key component of aerobic respiration, belies a significantly lower redox potential, enabling organisms to utilize alternative terminal electron acceptors such as fumarate (B1241708) in oxygen-deprived environments. This unique metabolic adaptation, absent in mammalian hosts, positions the RQ biosynthetic pathway as a promising target for novel therapeutic interventions against parasitic infections. This technical guide provides an in-depth exploration of the enzymatic steps involved in RQ biosynthesis, detailing the two known distinct pathways and providing comprehensive experimental methodologies for their investigation.
Two Convergent Pathways to this compound
Evolution has given rise to two distinct and independently evolved pathways for the synthesis of this compound. The first is a more direct modification of ubiquinone, prevalent in bacteria and some protists, hinging on the activity of the enzyme RquA. The second, identified in animals such as the nematode Caenorhabditis elegans, utilizes a precursor from the kynurenine (B1673888) pathway, highlighting a fascinating example of metabolic diversification.
Pathway 1: The RquA-Dependent Conversion of Ubiquinone
In many prokaryotes and select eukaryotes, this compound synthesis is a direct modification of the existing ubiquinone pool. This pathway is characterized by the central role of the enzyme this compound biosynthesis protein A (RquA).
Enzymatic Step: The RquA-Catalyzed Amination of Ubiquinone
The terminal and defining step of this pathway is the conversion of ubiquinone (UQ) to this compound (RQ). This reaction is catalyzed by RquA, a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily.[1][2] However, in a rare departure from the canonical function of this enzyme class, RquA utilizes SAM not as a methyl donor, but as an amino group donor.[1][3]
-
Enzyme: this compound biosynthesis protein A (RquA)
-
Substrate: Ubiquinone (UQ)
-
Co-substrate/Amino Donor: S-adenosyl-L-methionine (SAM)[1]
-
Cofactor: Mn2+[3]
-
Product: this compound (RQ)
The reaction involves the substitution of the C-2 methoxy (B1213986) group on the benzoquinone ring of UQ with an amino group from SAM.[1] This single modification is responsible for the significant drop in the midpoint redox potential from approximately +100 mV in UQ to -63 mV in RQ.[4] Notably, this enzymatic activity does not require pyridoxal (B1214274) 5'-phosphate (PLP), a common cofactor in other aminotransferases.[3]
Quantitative Data
| Parameter | Value | Organism/Condition | Reference |
| Midpoint Redox Potential (UQ) | +100 mV | General | [4] |
| Midpoint Redox Potential (RQ) | -63 mV | General | [4] |
Signaling Pathway Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 3. [PDF] Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone | Semantic Scholar [semanticscholar.org]
- 4. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Tryptophan-to-Rhodoquinone Axis: A Technical Guide to Precursor Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various parasitic helminths and other facultative anaerobes. Unlike its aerobic counterpart, ubiquinone (UQ), RQ is not synthesized by mammalian hosts, making its biosynthetic pathway an attractive target for novel anthelmintic therapies. In these organisms, the biosynthesis of RQ diverges from the canonical pathway seen in bacteria and instead originates from the catabolism of tryptophan. This technical guide provides an in-depth exploration of the metabolic precursors of this compound derived from tryptophan metabolism, focusing on the key enzymatic steps and regulatory aspects. We present quantitative data on quinone levels in relevant biological models, detailed experimental protocols for the analysis of these compounds, and signaling pathway diagrams to facilitate a comprehensive understanding of this critical metabolic route.
Introduction: The Kynurenine (B1673888) Pathway as the Gateway to this compound Biosynthesis
In contrast to prokaryotic systems where this compound is typically synthesized from a ubiquinone precursor, in eukaryotes such as the nematode Caenorhabditis elegans and parasitic helminths, the pathway initiates with metabolites from the kynurenine pathway of tryptophan degradation.[1][2][3][4] This metabolic route provides the essential amine group at an early stage of the biosynthesis, a fundamental difference from the late-stage amination observed in bacteria.[3] The key precursor molecule derived from tryptophan metabolism is 3-hydroxyanthranilic acid (3-HAA) .[1][5]
The initial steps of this pathway involve the conversion of tryptophan to kynurenine, which is then hydroxylated to form 3-hydroxykynurenine. Subsequently, the action of kynureninase, encoded by the kynu-1 gene in C. elegans, cleaves 3-hydroxykynurenine to produce 3-HAA.[2] The essentiality of this pathway is underscored by the finding that mutations in genes of the kynurenine pathway, such as kynu-1 and kmo-1 (encoding kynurenine 3-monooxygenase), lead to a significant reduction or complete abolition of this compound biosynthesis in C. elegans.[1][2]
Quantitative Analysis of Quinone Levels
The genetic disruption of the kynurenine pathway in C. elegans has provided quantitative insights into the reliance of this compound synthesis on tryptophan metabolism. The following table summarizes the relative levels of this compound (RQ) and ubiquinone (UQ) in various mutant strains compared to wild-type (N2) worms.
| Gene Knockout | Enzyme Function | Relative RQ Level (% of Wild-Type) | Relative UQ Level (% of Wild-Type) | Reference |
| kynu-1 | Kynureninase | Not detectable | ~100% | [1] |
| kmo-1 | Kynurenine 3-monooxygenase | ~20% | ~100% | [1] |
| afmd-1 | Kynurenine formamidase | ~50% | ~100% | [1] |
Note: The quantitative data presented in this table are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.
Key Biosynthetic Pathways and Experimental Workflows
Tryptophan Catabolism to 3-Hydroxyanthranilic Acid
The conversion of tryptophan to 3-HAA is a multi-step enzymatic process within the kynurenine pathway. This pathway is the primary route for tryptophan degradation and is crucial for generating NAD+ in addition to providing the precursor for this compound.
This compound Biosynthesis from 3-Hydroxyanthranilic Acid
The first committed step in this compound biosynthesis from 3-HAA is its prenylation by a specific isoform of the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, designated COQ-2e in C. elegans.[5] This isoform exhibits substrate specificity for 3-HAA, unlike the canonical COQ-2a which utilizes 4-hydroxybenzoate for ubiquinone synthesis.[5] Following prenylation, the resulting intermediate enters a series of modifications, including methylation and hydroxylation, catalyzed by enzymes shared with the ubiquinone biosynthetic pathway, to ultimately yield this compound.
Experimental Workflow for Precursor Identification
The elucidation of tryptophan metabolites as this compound precursors involves a systematic experimental approach combining genetic manipulation with advanced analytical techniques.
Experimental Protocols
Extraction and Quantification of this compound and Ubiquinone from Murine Tissues (Representative Protocol)
This protocol is adapted from methods for murine tissues and can serve as a basis for the analysis of quinones in other biological samples such as C. elegans.[6]
Materials:
-
Mitochondria isolation buffer (Pre-cooled at 4°C)
-
1X RIPA buffer
-
Acidified LC-MS grade methanol (B129727) (Pre-cooled at 4°C)
-
LC-MS grade hexane (B92381) (Pre-cooled at 4°C)
-
1.5 mL and 2 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Vortexer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Sample Preparation:
-
Aliquot a portion of the mitochondrial pellet for protein quantification.
-
Store the remaining pellet for quinone extraction at -80°C.
-
-
Protein Quantification:
-
Resuspend the mitochondrial pellet for protein quantification in 1X RIPA buffer.
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at ≥16,000 x g for 10 minutes at 4°C.
-
Quantify the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Quinone Extraction:
-
To the mitochondrial pellet for quinone extraction, add a pre-determined volume of acidified LC-MS grade methanol.
-
Vortex thoroughly.
-
Add an equal volume of LC-MS grade hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at max speed for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the quinones into a new tube.
-
Repeat the hexane extraction on the lower phase.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent (e.g., ethanol).
-
Analyze by reverse-phase HPLC coupled to a tandem mass spectrometer.
-
Quantify this compound and ubiquinone based on the peak areas of their respective parent and product ions, normalized to the protein content of the initial mitochondrial sample.
-
Analysis of Tryptophan and Kynurenine Pathway Metabolites by LC-MS/MS
Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma/serum, add an internal standard solution containing deuterated analogues of the target analytes.
-
Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid, is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the target metabolites. The transitions from precursor to product ions for each analyte are monitored.
In Vitro Assay for COQ-2e Polyprenyltransferase Activity (Representative Methodology)
This representative methodology is based on assays for homologous polyprenyltransferases and the known substrates for the C. elegans COQ-2e isoform.
Materials:
-
Microsomal fraction containing recombinant C. elegans COQ-2e.
-
3-hydroxyanthranilic acid (substrate).
-
Polyprenyl diphosphate (B83284) (e.g., nonaprenyl diphosphate).
-
Reaction buffer (e.g., Tris-HCl with MgCl2).
-
Quenching solution (e.g., acidic methanol).
-
Organic solvent for extraction (e.g., hexane).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl2, and the microsomal fraction containing COQ-2e.
-
Initiate the reaction by adding 3-hydroxyanthranilic acid and the polyprenyl diphosphate.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Extract the lipid-soluble product (prenylated 3-hydroxyanthranilate) with an organic solvent like hexane.
-
Evaporate the organic solvent and reconstitute the sample.
-
Analyze the formation of the prenylated product by LC-MS/MS.
Implications for Drug Development
The elucidation of the tryptophan-dependent this compound biosynthetic pathway in parasitic helminths opens new avenues for the development of targeted anthelmintic drugs.[1][3] The enzymes in this pathway, particularly the helminth-specific COQ-2e isoform, represent prime targets for the design of inhibitors that would selectively disrupt this compound synthesis in the parasite without affecting the host's ubiquinone production.[5] A high-throughput screening assay has been established in C. elegans to identify compounds that block RQ-dependent metabolism, which could lead to the discovery of novel drug candidates.[1] Further research into the structural and functional differences between the parasite and host enzymes will be crucial for the rational design of potent and specific inhibitors.
Conclusion
The synthesis of this compound from tryptophan-derived precursors is a key metabolic adaptation in parasitic helminths, enabling their survival in the anaerobic environment of their hosts. A thorough understanding of this pathway, from the initial catabolism of tryptophan via the kynurenine pathway to the final steps of this compound assembly, is essential for the development of novel therapeutic strategies. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to exploit this unique metabolic vulnerability of parasitic organisms.
References
- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative splicing of coq-2 controls the levels of this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Rhodoquinone in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Until recently, ubiquinone (UQ), or coenzyme Q10, was considered the sole lipid-soluble electron carrier in the mammalian mitochondrial electron transport chain (ETC). However, groundbreaking research published in 2025 has unveiled the presence of another crucial player: rhodoquinone (RQ). This discovery, spearheaded by the work of Spinelli and colleagues, has profound implications for our understanding of cellular metabolism, particularly under low-oxygen conditions, and opens new avenues for therapeutic intervention in hypoxia-related pathologies. This technical guide provides an in-depth overview of the discovery of RQ in mammalian tissues, detailing the experimental protocols used for its identification and quantification, presenting the available quantitative data, and illustrating the key biochemical pathways in which it participates.
The Discovery of this compound in Mammals
For decades, the presence of this compound was primarily associated with anaerobic bacteria and certain invertebrates, where it plays a vital role in anaerobic respiration by facilitating the use of fumarate (B1241708) as a terminal electron acceptor. Its discovery in mammalian tissues, specifically in mice and humans, challenges the long-held dogma of a singular quinone carrier in mammalian mitochondria.[1][2]
The initial identification of RQ in mammals was made possible through the application of high-resolution mass spectrometry, which allowed for the differentiation of RQ from the much more abundant UQ.[2] Subsequent research has shown that RQ is not ubiquitously distributed but is enriched in specific tissues known to experience physiological or pathological hypoxia, such as the kidney, brain, and pancreas.[3]
Quantitative Analysis of this compound and Ubiquinone in Mammalian Tissues
The concentration of this compound in mammalian tissues is significantly lower than that of ubiquinone, with an approximate RQ to UQ ratio of 1:100 in most tissues. The tables below summarize the available quantitative data for both quinones in various mouse tissues.
Table 1: this compound (RQ-9) and Ubiquinone (UQ-9) Levels in Mouse Tissues
| Tissue | Total Ubiquinone-9 (pmol/mg protein) | Estimated this compound-9 (pmol/mg protein) | RQ-9 to UQ-9 Ratio |
| Brain | ~154 | ~1.54 | ~1:100 |
| Kidney | ~1737 | ~17.37 | ~1:100 |
| Liver | ~250 | ~2.50 | ~1:100 |
| Heart | ~1200 | ~12.00 | ~1:100 |
| Muscle | ~261 | ~2.61 | ~1:100 |
| Pancreas | High (specific data not available) | High (specific data not available) | ~1:100 |
Note: The absolute values for RQ-9 are estimated based on the commonly cited 1:100 ratio to UQ-9. The UQ-9 values are compiled from multiple sources and represent approximate concentrations. The pancreas is noted to have high levels of RQ, but specific quantitative data is not yet available.
Table 2: Relative Abundance of this compound in Different Mouse Tissues
| Tissue | Relative this compound Abundance |
| Brain | High |
| Kidney | High |
| Pancreas | High |
| Heart | Medium |
| Muscle | Low |
| Liver | Low |
This table reflects the relative abundance of this compound as determined by mass spectrometry, with the highest levels found in the brain, kidney, and pancreas.
Experimental Protocols
The identification and quantification of this compound in mammalian tissues require specific and sensitive methodologies due to its low abundance and similarity to ubiquinone. The following sections detail the key experimental protocols adapted from the foundational research in this area.
Mitochondrial Isolation from Murine Tissues
Given the low cellular levels of RQ, its detection is significantly enhanced by enriching for mitochondria.
-
Tissue Homogenization: Freshly dissected mouse tissues (~100 mg) are minced on ice and washed with ice-cold Mitochondrial Isolation Buffer (MIB: 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.5, 1 mM EDTA). The tissue is then homogenized in MIB using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,300 x g for 3 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pelleting: The resulting supernatant is transferred to a new tube and centrifuged at a higher speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed with MIB to remove cytosolic contaminants and then re-pelleted.
-
Protein Quantification: A small aliquot of the mitochondrial suspension is used to determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for normalizing the amount of material used for quinone extraction.[3]
Biphasic Extraction of this compound and Ubiquinone
This protocol is designed to efficiently extract lipid-soluble quinones from the mitochondrial fraction.
-
Lysis and Extraction: The mitochondrial pellet is resuspended in a solution of 100% methanol. An equal volume of petroleum ether is added, and the mixture is vortexed vigorously for 1 minute.
-
Phase Separation: The mixture is centrifuged at 1,000 x g for 1 minute to facilitate phase separation.
-
Collection of Organic Phase: The upper petroleum ether layer, containing the quinones, is carefully collected into a fresh tube.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol (B130326) and methanol).
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)
The analysis of RQ and UQ is performed using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Instrumentation: A high-resolution mass spectrometer such as a Q Exactive HF-X Hybrid Quadrupole-Orbitrap (Thermo Fisher Scientific) is used.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is typically used for separation.
-
Mobile Phase A: An aqueous solution with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: An organic solvent mixture, such as isopropanol/acetonitrile.
-
Gradient: A gradient elution is employed to separate the quinones.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.
-
Scan Mode: The mass spectrometer is operated in full scan mode to detect the precursor ions of RQ and UQ.
-
Precursor Ions: The protonated forms of RQ-9 ([M+H]⁺) and UQ-9 ([M+H]⁺) are monitored.
-
Resolution: A high resolution (e.g., >60,000) is crucial for accurate mass determination and differentiation of isobars.
-
Collision-Induced Dissociation (CID): For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to CID to generate characteristic fragment ions.
-
Signaling Pathways and Biological Function
The discovery of this compound in mammals has led to the characterization of a novel mitochondrial electron transport pathway that is particularly important under hypoxic conditions.
The this compound/Fumarate Reductase Pathway
Under normoxic conditions, ubiquinone shuttles electrons from Complex I and Complex II to Complex III, with oxygen serving as the terminal electron acceptor. However, in low-oxygen environments, the accumulation of reduced ubiquinone (ubiquinol) can lead to the production of reactive oxygen species (ROS). The presence of this compound provides an alternative route for electron flow.
Reduced this compound (rhodoquinol, RQH₂) donates electrons to Complex II, which then operates in reverse as a fumarate reductase, converting fumarate to succinate. This process allows for the regeneration of the oxidized quinone pool and the maintenance of a proton gradient for ATP synthesis, even in the absence of sufficient oxygen.
Proposed Biosynthesis of this compound in Mammals
While the biosynthesis of this compound in bacteria involves the modification of ubiquinone, evidence from animal models such as C. elegans suggests a distinct pathway that is likely conserved in mammals. This pathway utilizes intermediates from the kynurenine (B1673888) pathway of tryptophan degradation. The key precursor for the this compound ring is believed to be 3-hydroxyanthranilic acid (3-HAA).
References
- 1. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research by Jessica Spinelli identifies novel electron-carrying metabolite in mammals [umassmed.edu]
- 3. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Rhodoquinone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a lipophilic electron carrier analogous to ubiquinone (UQ) that plays a crucial role in the anaerobic metabolism of various organisms, including parasitic helminths and some prokaryotes.[1][2] Unlike UQ, which is central to aerobic respiration, RQ has a lower redox potential, enabling it to participate in anaerobic respiratory chains where fumarate (B1241708) serves as the terminal electron acceptor.[1][2] The absence of RQ in vertebrate hosts makes its biosynthetic pathway an attractive target for the development of novel anthelmintic drugs.[1][3] These application notes provide detailed protocols for the quantification of this compound in diverse biological samples, present a summary of reported RQ concentrations, and illustrate the key biosynthetic pathways and experimental workflows.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the organism, its developmental stage, and the oxygen availability in its environment. The following table summarizes quantitative data for this compound levels reported in various biological samples.
| Biological Sample | Organism | Condition/Stage | This compound (RQ) Concentration | Ubiquinone (UQ) Concentration | Method of Quantification | Citation(s) |
| Mitochondria | Metastrongylus elongatus (lung worm) | Aerobic | Not Detected | 0.72 µmole/g of mitochondrial protein | Not specified | [4] |
| Mitochondria | Ascaris lumbricoides var. suis (round worm) | Anaerobic | Detected | Not Detected | Not specified | [4] |
| Whole Organism | Fasciola hepatica (liver fluke) | Miracidia stage (free-living) | ~14% of total quinones | ~86% of total quinones | Not specified | [3] |
| Whole Organism | Fasciola hepatica (liver fluke) | Adult stage (in host) | ~93% of total quinones | ~7% of total quinones | Not specified | [3] |
| Culture Pellet | Rhodospirillum rubrum | Anaerobic, WT | ~3-4 pmol/mg wet pellet | ~3-4 pmol/mg wet pellet | LC-MS | [5] |
| Culture Pellet | Rhodospirillum rubrum | Anaerobic, ΔrquA mutant | Not Detected | ~3-4 pmol/mg wet pellet | LC-MS | [5] |
| Whole Organism | Caenorhabditis elegans | Normoxic | Detected | Detected | Mass Spectrometry | [6] |
| Whole Organism | Caenorhabditis elegans | kynu-1 mutant | RQ abolished | Q levels unaffected | Not specified | [1] |
| Whole Organism | Caenorhabditis elegans | kmo-1 mutant | RQ drastically reduced | Q levels unaffected | Not specified | [1] |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation, efficient extraction of lipophilic quinones, and sensitive analytical detection. The following protocols provide a general framework that can be adapted to specific biological samples.
Protocol 1: Sample Preparation
A. Mammalian Tissues [7]
-
Excise tissues of interest and immediately wash with ice-cold 1X Phosphate Buffered Saline (PBS) to remove any blood.
-
On ice, finely mince the tissue into smaller pieces.
-
Transfer the tissue to a pre-chilled Dounce homogenizer.
-
Add appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of approximately 500 µl per 10 mg of tissue.[8]
-
Homogenize thoroughly on ice.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Proceed to Protocol 2 for mitochondrial isolation or Protocol 3 for total lipid extraction.
B. Cultured Cells (Adherent or Suspension) [8]
-
Harvest cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Wash the cell pellet three times with ice-cold 1X PBS.
-
Add chilled lysis buffer (e.g., RIPA buffer with protease inhibitors) to the cell pellet. A general guideline is 100 µl of buffer per 10^6 cells.
-
Vortex to mix and incubate on ice for 30 minutes, with occasional vortexing.
-
Proceed to Protocol 3 for total lipid extraction.
C. Parasitic Helminths (e.g., C. elegans, Ascaris suum) [9]
-
Wash the worms extensively with M9 buffer or sterile water to remove any contaminating bacteria.
-
Centrifuge at a low speed to pellet the worms and remove the supernatant.
-
Quick-freeze the worm pellet in liquid nitrogen. Samples can be stored at -80°C.
-
For lipid extraction, add ice-cold chloroform:methanol (B129727) (1:1, v/v) directly to the frozen pellet.[9]
-
Disrupt the worms using a bead beater or sonicator on ice.
-
Proceed to Protocol 3 for total lipid extraction.
Protocol 2: Isolation of Mitochondria from Tissues (Optional, for higher sensitivity)[7]
-
Centrifuge the tissue homogenate from Protocol 1A at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new pre-chilled tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Discard the supernatant. The resulting pellet contains the enriched mitochondrial fraction.
-
The mitochondrial pellet can be used for protein quantification and subsequent lipid extraction.
Protocol 3: Biphasic Lipid Extraction[7][10]
This protocol is based on the principle of separating polar and non-polar metabolites.
-
To the cell lysate, tissue homogenate, or mitochondrial pellet, add pre-chilled, acidified methanol (e.g., with 0.1% formic acid).
-
Vortex vigorously for 10 minutes, ensuring the sample remains cold (can be done on dry ice).
-
Add pre-chilled hexane (B92381) and vortex for another 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to achieve phase separation.
-
Carefully collect the upper non-polar (hexane) phase, which contains the lipids including this compound.
-
Dry the collected hexane fraction under a stream of nitrogen or using a refrigerated speed vacuum concentrator.
-
The dried lipid extract is now ready for reconstitution and analysis by HPLC or LC-MS.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
A. HPLC with Diode Array Detection (DAD)
-
Reconstitute the dried lipid extract in an appropriate solvent, such as ethanol (B145695) or a mixture of methanol:dichloromethane (10:1).[10]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[11]
-
Flow Rate: A typical flow rate is 1 ml/min.[12]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C.[10][12]
-
-
Detection: Monitor the elution of this compound using a DAD detector at a wavelength where it has significant absorbance (e.g., 230 nm).[12]
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
B. LC-MS/MS for Higher Sensitivity and Specificity
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of isopropanol:methanol, 1:1).
-
Chromatographic Separation: Utilize a UPLC/HPLC system with a C18 column, similar to the HPLC-DAD method. The mobile phase composition and gradient will need to be optimized for the specific instrument and quinones of interest.
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Transitions: Specific precursor-to-product ion transitions for this compound (e.g., for RQ10, [M+H]+ at m/z 848.7) and an internal standard should be monitored.[5]
-
-
Quantification: Spike samples with a known amount of an appropriate internal standard (e.g., a deuterated quinone or a quinone with a different side-chain length like Coenzyme Q6) prior to extraction to correct for extraction losses and matrix effects.[10] The ratio of the peak area of the analyte to the internal standard is used for quantification against a standard curve.
Visualizations
This compound Biosynthesis Pathways
Experimental Workflow for this compound Quantification
References
- 1. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of enzymes that have helminth-specific active sites and are required for this compound-dependent metabolism as targets for new anthelmintics | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a New Gene Required for the Biosynthesis of this compound in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 9. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of ubiquinone and this compound in parasitic nematodes, Metastrangylus elongatus and Ascaris lumbricoides var. suis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodoquinone Extraction from C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodoquinone (RQ) is a vital component of the anaerobic respiratory chain in a select group of organisms, including parasitic helminths and the free-living nematode Caenorhabditis elegans.[1][2][3][4][5] Unlike the ubiquinone (UQ) used in aerobic respiration, RQ functions as an electron carrier in environments with limited oxygen.[2][3] This metabolic pathway is crucial for the survival of parasites within their hosts, making the enzymes involved in RQ biosynthesis attractive targets for novel anthelmintic drugs.[1][2][3][4] C. elegans serves as a powerful model organism for studying RQ biosynthesis and for screening compounds that inhibit this essential pathway.[1][3] This document provides a detailed protocol for the extraction of this compound from C. elegans for subsequent analysis, typically by mass spectrometry.
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound in C. elegans is intricately linked to the kynurenine (B1673888) pathway, which metabolizes tryptophan.[1][4] This pathway generates essential amine-containing precursors for the synthesis of RQ.[1][4] The experimental workflow for RQ extraction and analysis involves several key stages, from worm culture and harvesting to final detection.
Caption: this compound biosynthesis pathway in C. elegans.
Caption: Experimental workflow for this compound extraction.
Experimental Protocols
This protocol is based on established methods for lipid and quinone extraction from C. elegans.[1][6][7]
Materials and Reagents:
-
C. elegans culture plates (NGM agar (B569324) with OP50 E. coli)
-
M9 buffer
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Conical tubes (15 mL and 50 mL)
-
Microcentrifuge tubes (1.5 mL)
-
Hand-held homogenizer or sonicator
-
Centrifuge (capable of 3000 x g and >12,000 x g)
-
Nitrogen gas stream or vacuum concentrator
-
Injection solvent (e.g., 50% Acetonitrile in water)
-
LC-MS/MS system
Protocol:
-
Harvesting C. elegans
-
Wash worms from culture plates using M9 buffer.
-
Collect the worm suspension in a 15 mL conical tube.
-
Pellet the worms by centrifugation at a low speed (e.g., 1,500 x g for 1 minute).
-
Aspirate the supernatant and wash the worm pellet with fresh M9 buffer to remove bacteria. Repeat this wash step 2-3 times.
-
Transfer the final worm pellet to a 1.5 mL microcentrifuge tube and store at -80°C until extraction.
-
-
Homogenization
-
Thaw the worm pellet on ice.
-
Add a small volume of M9 buffer or deionized water to the pellet.
-
Homogenize the worms using a hand-held homogenizer or by sonication. Ensure the sample remains cold to prevent degradation.
-
-
Lipid Extraction (Modified Bligh & Dyer Method)
-
To the homogenized sample, add chloroform and methanol. A common starting ratio is 1:1 (chloroform:methanol).[6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Induce phase separation by adding chloroform and deionized water to achieve a final ratio of approximately 2:1:0.8 (chloroform:methanol:water).
-
Vortex again for 1-2 minutes.
-
Centrifuge the sample at a higher speed (e.g., 3,000 x g for 5-10 minutes) to separate the layers.
-
-
Isolation of the Lipid Phase
-
After centrifugation, three layers will be visible: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids, including this compound.
-
Carefully collect the lower organic phase using a glass pipette, avoiding the protein interface.
-
Transfer the organic phase to a new clean tube.
-
-
Sample Concentration
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution and Analysis
-
Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of 50% acetonitrile).
-
Transfer the reconstituted sample to an HPLC vial.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Presentation
Quantitative analysis of this compound is typically performed using mass spectrometry, often with a triple quadrupole (QQQ) instrument in Multiple Reaction Monitoring (MRM) mode.[1]
Table 1: Mass Spectrometry Parameters for This compound-9 (B85088) (RQ-9) Detection
| Parameter | Value | Reference |
| Monitored Transition | 780.6 -> 192.1 | [1] |
| Ionization Mode | Positive | Implied |
| Collision Energy (CID) | 52 V | [1] |
| Fragmentor Voltage | 200 V | [1] |
Note: These parameters are specific for this compound-9 (with nine isoprene (B109036) units), the primary form in C. elegans. For ubiquinone-9 (UQ-9), the monitored transition is 795.6 -> 197.3 with a CID of 52 V.[1]
Conclusion
This protocol provides a robust framework for the extraction and subsequent analysis of this compound from C. elegans. The ability to reliably quantify RQ is essential for studies on anaerobic metabolism and for the development of novel anthelmintics that target this unique biosynthetic pathway. Researchers can adapt this protocol based on their specific experimental needs and available equipment.
References
- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway [ouci.dntb.gov.ua]
- 6. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Extraction and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LC-MS/MS Method for Rhodoquinone Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and some bacteria.[1][2] Unlike its aerobic counterpart, ubiquinone (UQ), RQ is not synthesized or utilized by mammalian hosts, making its biosynthetic pathway an attractive target for novel anthelmintic drugs.[2] Accurate and sensitive quantification of RQ is crucial for studying its metabolism, its role in pathophysiology, and for screening potential inhibitors of its synthesis. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principles
The method involves the extraction of this compound from a biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The LC system separates RQ from other related quinones and matrix components. The mass spectrometer then ionizes the RQ molecules and fragments them in a specific manner, allowing for highly selective and sensitive detection and quantification.
Featured Application
This protocol is applicable for the quantification of this compound in various biological samples, including tissues, cultured cells, and bacteria.[3] It is particularly useful for researchers investigating anaerobic metabolism, parasitology, and for those in drug development targeting this compound biosynthesis.
Experimental Protocols
Sample Preparation: Mitochondrial Isolation from Murine Tissues
This protocol is adapted from Jerome and Spinelli (2025).[3][4]
Materials:
-
Mitochondria Isolation Buffer (MIB): Sucrose (250 mM), Tris-HCl (10 mM, pH 7.4), EDTA (1 mM)
-
RIPA buffer
-
LC-MS grade methanol (B129727) (acidified)
-
LC-MS grade hexane (B92381)
-
1.5 mL and 2 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Dounce homogenizer
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Homogenize minced tissue in ice-cold MIB using a Dounce homogenizer.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Wash the pellet with MIB and repeat the centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB. A small aliquot should be taken for protein quantification using a BCA or similar assay.[3]
Quinone Extraction
This biphasic extraction method separates non-polar metabolites like RQ and UQ.[3]
Materials:
-
Acidified LC-MS grade methanol
-
LC-MS grade hexane
-
Dry ice
-
Refrigerated centrifuge
-
Speed-Vac or nitrogen evaporator
Procedure:
-
To the mitochondrial pellet on dry ice, add 500 µL of pre-cooled acidified LC-MS grade methanol. Vortex for 15 minutes at 4°C.[3]
-
Add 500 µL of pre-cooled LC-MS grade hexane. Vortex for another 15 minutes at 4°C.[3]
-
Centrifuge at maximum speed (e.g., 21,300 x g) for 10 minutes at 4°C.[3]
-
Carefully collect the upper hexane layer (non-polar fraction) containing the quinones.
-
Dry the hexane extract using a Speed-Vac or under a gentle stream of nitrogen.
-
Resuspend the dried extract in a suitable solvent (e.g., 60:40 acetonitrile:isopropanol or ethanol/hexane) for LC-MS/MS analysis.[5] The resuspension volume should be normalized to the protein concentration of the initial mitochondrial sample.[3]
LC-MS/MS Analysis
The following are general parameters that may need to be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., Eclipse Plus C18, 2.1 mm x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid[6] |
| Mobile Phase B | Acetonitrile or Acetone with 0.1% formic acid[5][6] |
| Gradient | Start with a lower percentage of B, ramp up to a high percentage of B to elute the hydrophobic quinones, then return to initial conditions for equilibration. A typical gradient might go from 50% B to 100% B over several minutes.[5] |
| Flow Rate | 0.25 mL/min[5][6] |
| Column Temperature | 70°C[5] |
| Injection Volume | 2-5 µL[3][6] |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for the specific this compound isoprenolog (e.g., RQ-9 for mice, RQ-10 for humans)[3][6] |
| Product Ion (Q3) | A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound.
| Analyte | Matrix | Concentration/Ratio | Reference |
| This compound-9 (RQ-9) | Mouse Tissues (Brain, Kidney, Pancreas, Heart, Muscle, Liver) | Ranges from ~5 to ~100 pmol/mg mitochondrial protein | [3] |
| This compound to Ubiquinone Ratio | Mammalian Tissues | 1:5 to 1:100 | [3] |
| This compound-10 (RQ-10) | Rhodospirillum rubrum | 3-4 pmol/mg wet pellet weight | [6] |
Visualizations
Signaling Pathways
There are two distinct biosynthetic pathways for this compound.
Caption: Distinct biosynthetic pathways for this compound in animals/helminths and bacteria/protists.
Experimental Workflow
The following diagram illustrates the general workflow for LC-MS/MS analysis of this compound.
Caption: General experimental workflow for this compound analysis by LC-MS/MS.
Logical Relationship: Anaerobic vs. Aerobic Respiration
This diagram shows the relationship between this compound and ubiquinone in the electron transport chain.
Caption: Simplified electron transport chain pathways highlighting the roles of UQ and RQ.
References
- 1. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
Techniques for Analyzing the Rhodoquinone Biosynthesis Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including prokaryotes like Rhodosprillum rubrum and eukaryotes such as the nematode Caenorhabditis elegans and numerous parasitic helminths.[1][2] Unlike the closely related ubiquinone (UQ), which is central to aerobic respiration, RQ's lower redox potential is uniquely suited for anaerobic metabolism, particularly fumarate (B1241708) reduction.[2][3] The absence of RQ biosynthesis in mammalian hosts makes this pathway a promising target for novel anthelmintic drugs.[1][4] This document provides detailed application notes and protocols for the analysis of the two distinct RQ biosynthesis pathways: the RquA-dependent pathway in bacteria and the kynurenine-based pathway in animals.
Overview of this compound Biosynthesis Pathways
Two evolutionarily distinct pathways for RQ biosynthesis have been identified:
-
The RquA-Dependent Pathway (e.g., Rhodospirillum rubrum) : In this pathway, RQ is synthesized directly from ubiquinone (UQ). The key enzyme, RquA, is a putative methyltransferase that is essential for the conversion of UQ to RQ.[2] This pathway is found in various bacteria and some protists.
-
The Kynurenine-Based Pathway (e.g., C. elegans, parasitic helminths)*: In this pathway, RQ biosynthesis is independent of UQ and instead utilizes precursors derived from the kynurenine (B1673888) pathway, which is involved in tryptophan degradation.[3][4][5] The enzyme kynureninase (KYNU-1 in C. elegans) is crucial for producing the necessary arylamine precursors.[3][4][5]
Data Presentation: Quantitative Analysis of this compound and Ubiquinone
The following tables summarize the quantitative data on RQ and UQ levels in different model organisms and genetic backgrounds, providing a comparative overview for experimental planning and interpretation.
Table 1: Relative this compound and Ubiquinone Levels in C. elegans Kynurenine Pathway Mutants
| C. elegans Strain | Gene Knockout | RQ Level (% of Wild-Type) | UQ Level (% of Wild-Type) | Reference |
| Wild-Type (N2) | None | 100% | 100% | [5] |
| kynu-1(e1003) | Kynureninase | Not detectable | ~100% | [5] |
| afmd-1 | Kynurenine formamidase | ~20% | ~100% | [5] |
| kmo-1 | Kynurenine 3-monooxygenase | ~10% | ~100% | [5] |
| clk-1(qm30) | Demethoxyubiquinone hydroxylase | ~100% | Not detectable | [5] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Reference |
| RquA | Ubiquinone | Data not available | Data not available | N/A |
| RquA | S-adenosyl-L-methionine (SAM) | Data not available | Data not available | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of this compound and Ubiquinone by LC-MS
This protocol is adapted for the analysis of quinones from both bacterial (R. rubrum) and nematode (C. elegans) samples.
Materials:
-
Cell pellets (R. rubrum or C. elegans)
-
Internal standards (e.g., UQ6 or a deuterated RQ analog)
-
Butylated hydroxytoluene (BHT)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To a frozen cell pellet (approximately 100 mg for C. elegans or a specified OD for R. rubrum), add a known amount of internal standard.
-
Add 2 mL of methanol containing 0.1% BHT to the pellet. BHT is included to prevent oxidation of the quinones.
-
Vortex vigorously for 1 minute to resuspend the pellet.
-
-
Lipid Extraction:
-
Add 5 mL of hexane to the methanol suspension.
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the lipophilic quinones into the hexane phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer into a clean glass tube.
-
Repeat the hexane extraction on the remaining methanol/aqueous layer and pool the hexane fractions.
-
-
Drying and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis, such as 9:1 methanol:hexane or acetonitrile (B52724).
-
-
LC-MS Analysis:
-
Inject an appropriate volume of the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and product ions of RQ and UQ.
-
Quantify the amount of RQ and UQ in the sample by comparing the peak areas to those of the internal standard and a standard curve generated with known amounts of purified RQ and UQ.
-
Protocol 2: In Vitro Enzymatic Assay for RquA Activity
This protocol allows for the characterization of the RquA enzyme, which converts UQ to RQ.
Materials:
-
Purified RquA enzyme
-
Ubiquinone substrate (e.g., UQ3 for better solubility)
-
S-adenosyl-L-methionine (SAM)
-
Manganese chloride (MnCl2)
-
TRIS buffer (pH 8.0)
-
Detergent (e.g., n-Dodecyl β-D-maltoside) for solubilizing UQ
-
LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing TRIS buffer (e.g., 50 mM, pH 8.0), a suitable concentration of detergent to solubilize the UQ substrate, and MnCl2 (e.g., 1 mM).
-
Add the UQ substrate to the desired final concentration (e.g., 10 µM).
-
Add SAM, the amino group donor, to a final concentration of, for example, 100 µM.
-
Initiate the reaction by adding the purified RquA enzyme to a final concentration of, for example, 1 µM. The final reaction volume can be 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold methanol.
-
Extract the quinones by adding two volumes of hexane, vortexing, and centrifuging to separate the phases.
-
Collect the hexane layer containing the UQ substrate and the RQ product.
-
-
Analysis:
-
Analyze the extracted quinones by LC-MS as described in Protocol 1 to quantify the amount of RQ produced over time.
-
Enzyme activity can be calculated from the rate of product formation.
-
Protocol 3: Generation of a Gene Knockout in Rhodospirillum rubrum via Homologous Recombination
This protocol describes a general workflow for creating a targeted gene deletion, such as for rquA, in R. rubrum.
Materials:
-
R. rubrum wild-type strain
-
Suicide vector (e.g., pK18mobsacB) containing flanking regions of the target gene and an antibiotic resistance cassette
-
E. coli strain for plasmid propagation and conjugation (e.g., S17-1)
-
Appropriate growth media and antibiotics for R. rubrum and E. coli
-
Sucrose for counter-selection
Procedure:
-
Construct the Knockout Plasmid:
-
Using PCR, amplify the upstream and downstream flanking regions (each ~1 kb) of the target gene from R. rubrum genomic DNA.
-
Clone these flanking regions into a suicide vector on either side of an antibiotic resistance cassette (e.g., gentamicin (B1671437) resistance).
-
The suicide vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose.
-
-
Conjugation:
-
Transform the knockout plasmid into a conjugative E. coli strain.
-
Grow cultures of the E. coli donor strain and the wild-type R. rubrum recipient strain to mid-log phase.
-
Mix the donor and recipient cells on a filter placed on a nutrient agar (B569324) plate and incubate to allow for conjugation.
-
-
Selection of Single Crossover Mutants:
-
Resuspend the cells from the filter and plate them on a medium selective for R. rubrum and containing the antibiotic corresponding to the resistance cassette on the plasmid.
-
This selects for R. rubrum cells that have integrated the plasmid into their genome via a single homologous recombination event.
-
-
Selection of Double Crossover Mutants (Gene Knockout):
-
Grow the single crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone.
-
Plate the culture on a medium containing sucrose. The sacB gene on the plasmid backbone will lead to the production of a toxic substance in the presence of sucrose, thus selecting against cells that retain the plasmid.
-
Colonies that grow on the sucrose-containing medium are potential double crossover mutants where the target gene has been replaced by the antibiotic resistance cassette.
-
-
Verification:
-
Confirm the gene knockout by PCR using primers that flank the target gene region and by sequencing.
-
Analyze the mutant phenotype, for example, by measuring RQ levels using LC-MS (Protocol 1).
-
Protocol 4: RNAi-Mediated Gene Knockdown in C. elegans
This protocol is used to study the function of genes in the kynurenine-based RQ biosynthesis pathway.
Materials:
-
C. elegans N2 (wild-type) strain
-
E. coli HT115 strain containing the L4440 vector with a cloned fragment of the target gene (e.g., kynu-1)
-
Nematode Growth Medium (NGM) plates containing ampicillin (B1664943) and isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
M9 buffer
Procedure:
-
Prepare RNAi Plates:
-
Grow an overnight culture of the E. coli HT115 strain carrying the RNAi construct for the target gene in LB medium with ampicillin.
-
Seed NGM plates containing ampicillin and IPTG with the bacterial culture. IPTG induces the expression of the double-stranded RNA (dsRNA).
-
Allow the bacterial lawn to grow overnight at room temperature.
-
-
Synchronize C. elegans Population:
-
Obtain a synchronized population of L1 larvae by bleaching gravid adult worms to isolate eggs and allowing them to hatch in M9 buffer without food.
-
-
RNAi Treatment:
-
Place the synchronized L1 larvae onto the prepared RNAi plates.
-
Incubate the plates at 20°C and allow the worms to develop to the desired stage (e.g., young adults).
-
-
Phenotypic Analysis:
-
Analyze the phenotype of the worms with the knocked-down gene. For RQ biosynthesis, this would involve extracting quinones and analyzing RQ and UQ levels by LC-MS (Protocol 1).
-
Alternatively, a functional assay can be performed, such as the KCN survival assay described below.
-
Protocol 5: High-Throughput Screening for Inhibitors of RQ-Dependent Metabolism in C. elegans
This assay uses potassium cyanide (KCN) to inhibit aerobic respiration, forcing the worms to rely on RQ-dependent anaerobic metabolism for survival.
Materials:
-
Synchronized L1 larvae of C. elegans
-
96-well microtiter plates
-
M9 buffer
-
Potassium cyanide (KCN) solution
-
Compound library for screening
-
Automated imaging system for monitoring worm movement
Procedure:
-
Assay Setup:
-
Dispense synchronized L1 larvae into the wells of a 96-well plate in M9 buffer.
-
Add the test compounds from the library to the wells at the desired final concentration.
-
Add KCN to a final concentration that inhibits Complex IV of the electron transport chain (e.g., 200 µM).
-
-
Incubation:
-
Incubate the plates for a prolonged period (e.g., 15 hours) to induce a reliance on RQ-dependent metabolism.
-
-
Recovery and Analysis:
-
After the incubation period, dilute the KCN and compounds by adding fresh M9 buffer.
-
Monitor the recovery of worm movement over several hours using an automated imaging system.
-
Compounds that inhibit RQ biosynthesis or other aspects of RQ-dependent metabolism will prevent the worms from recovering movement.
-
-
Hit Validation:
-
Validate potential hits by re-testing and performing dose-response analyses.
-
Further characterize the mechanism of action of validated hits, for example, by directly measuring their effect on RQ levels.
-
Mandatory Visualizations
Diagram 1: Overview of the Two this compound Biosynthesis Pathways
Caption: Two distinct pathways for this compound biosynthesis.
Diagram 2: Experimental Workflow for Analyzing RQ Biosynthesis in C. elegans
Caption: Workflow for genetic and chemical analysis of RQ pathway.
Diagram 3: Logical Flow of the RquA In Vitro Enzyme Assay
Caption: Step-by-step logic of the RquA in vitro assay.
References
- 1. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Isolation and Measurement of Mitochondrial Rhodoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the mitochondrial respiratory chain of many anaerobic and facultative anaerobic organisms, including parasitic helminths.[1][2] Unlike its counterpart ubiquinone (UQ), which is central to aerobic respiration, RQ has a lower redox potential, enabling it to participate in anaerobic metabolic pathways such as fumarate (B1241708) reduction.[3] The absence of RQ in mammalian hosts makes its biosynthetic pathway a promising target for novel anthelmintic drugs.[1][2] Accurate measurement of RQ in isolated mitochondria is therefore crucial for basic research and drug discovery efforts.
These application notes provide a detailed protocol for the isolation of mitochondria from biological samples and the subsequent extraction and quantification of this compound.
Key Experimental Protocols
Protocol 1: Isolation of Mitochondria
This protocol describes the isolation of mitochondria from animal tissues (e.g., murine liver) using differential centrifugation.[4][5][6][7] The procedure should be performed at 4°C with all buffers and equipment pre-chilled to ensure mitochondrial integrity.[8]
Materials and Reagents:
-
Mitochondrial Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4[5]
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved protocols. Immediately excise the tissue (e.g., liver) and place it in ice-cold MIB to wash away excess blood.[7]
-
Mincing and Homogenization: Mince the tissue into small pieces (approximately 1 mm³) on a pre-chilled surface.[5] Transfer the minced tissue to a pre-chilled Dounce homogenizer containing 10 volumes of MIB. Homogenize with 10-15 slow strokes of the loose-fitting pestle.[6]
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[5]
-
Carefully collect the supernatant and transfer it to a new centrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[5]
-
Discard the supernatant. Resuspend the mitochondrial pellet in MIB and repeat the 10,000 x g centrifugation step to wash the mitochondria.
-
-
Final Mitochondrial Pellet: After the final wash, discard the supernatant and the resulting pellet is the isolated mitochondrial fraction. The pellet can be resuspended in a minimal volume of a suitable buffer for downstream applications.
Table 1: Centrifugation Parameters for Mitochondrial Isolation
| Step | Centrifugation Speed | Time (minutes) | Temperature (°C) | Purpose |
| Low-Speed Centrifugation | 1,000 x g | 10 | 4 | Pellet nuclei and cell debris |
| High-Speed Centrifugation | 10,000 x g | 10 | 4 | Pellet mitochondria |
| Mitochondrial Wash | 10,000 x g | 10 | 4 | Wash and purify mitochondrial pellet |
Protocol 2: Extraction and Quantification of this compound
This protocol outlines the biphasic extraction of this compound from the isolated mitochondrial pellet, followed by quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4]
Materials and Reagents:
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
-
Milli-Q water
-
Internal Standard (e.g., a non-endogenous quinone)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Sample Preparation: Resuspend the mitochondrial pellet in a known volume of ice-cold methanol. Add the internal standard.
-
Biphasic Extraction:
-
Add an equal volume of hexane to the methanolic suspension.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the extracted quinones.
-
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or ethanol) for HPLC-MS analysis.
-
HPLC-MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS system.
-
Separation of quinones is typically achieved using a C18 reverse-phase column.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and the internal standard.[9]
-
Quantification is performed by comparing the peak area of this compound to that of the internal standard and referencing a standard curve.
-
Table 2: Example HPLC-MS Parameters for this compound Analysis
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of methanol and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Specific m/z transitions for the this compound species of interest (e.g., RQ-9 or RQ-10) and the internal standard. |
Visualization of Pathways and Workflows
Caption: Experimental workflow for isolating mitochondria and measuring this compound.
Caption: Two distinct biosynthetic pathways for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 6. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. drexel.edu [drexel.edu]
- 9. journals.asm.org [journals.asm.org]
Detecting Rhodoquinone: A High-Resolution Mass Spectrometry Approach for Research and Drug Development
Application Note
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and certain bacteria.[1][2] Unlike its structural analog ubiquinone (UQ), which is ubiquitous in aerobic respiration, RQ is absent in vertebrate hosts, making its biosynthetic pathway an attractive target for novel anthelmintic drugs. High-resolution mass spectrometry (HRMS) offers the sensitivity and specificity required for the accurate detection and quantification of RQ in complex biological matrices, facilitating research into its physiological roles and the development of targeted therapies.
This document provides detailed protocols for the extraction and analysis of this compound from biological samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Additionally, it outlines the key biosynthetic pathways of RQ to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Data Summary
High-resolution mass spectrometry enables precise quantification of this compound across various biological samples. The following tables summarize representative quantitative data gathered from published literature. It is important to note that detection limits and concentrations can vary depending on the specific instrumentation, sample type, and extraction efficiency.
Table 1: In Vitro this compound Assays
| Analyte | Concentration | Matrix | Purpose |
| This compound-3 (RQ₃) | 0.2 - 32 pmol/20 µL injection | In vitro assay buffer | Calibration curve for kinetic assays |
| Ubiquinone-3 (UQ₃) | 0.05 - 1 µM | In vitro assay buffer | Substrate for RquA enzyme kinetic studies |
| S-adenosyl-L-methionine (SAM) | 0.1 - 2.5 µM | In vitro assay buffer | Co-substrate for RquA enzyme kinetic studies |
Table 2: this compound Levels in Biological Samples
| Organism/Tissue | Analyte | Relative Abundance (RQ:UQ) | Notes |
| Murine Tissues (Kidney, Brain, Pancreas) | This compound-9 (RQ₉) | 1:5 to 1:100 | Most abundant in these tissues.[3] |
| Caenorhabditis elegans | This compound-9 (RQ₉) | Levels are significant and essential for survival in hypoxic conditions. | |
| Rhodospirillum rubrum | This compound-10 (RQ₁₀) | Present under both aerobic and anaerobic growth. |
Experimental Protocols
Protocol 1: Extraction of this compound from Murine Tissues
This protocol is adapted from established methods for the extraction of quinones from mammalian tissues.[3][4]
Materials:
-
Mitochondria Isolation Buffer (MIB): Sucrose (250 mM), Tris-HCl (10 mM, pH 7.4), EGTA (1 mM)
-
LC-MS Grade Methanol (acidified with 0.1% formic acid)
-
LC-MS Grade Hexane (B92381)
-
1.5 mL and 2 mL microcentrifuge tubes
-
Homogenizer
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
Dry ice
Procedure:
-
Tissue Homogenization and Mitochondrial Isolation:
-
Excise and weigh the tissue of interest on ice.
-
Wash the tissue with ice-cold MIB.
-
Mince the tissue into small pieces and homogenize in 10 volumes of ice-cold MIB.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet with MIB.
-
-
Biphasic Extraction of Quinones:
-
Resuspend the mitochondrial pellet in 500 µL of ice-cold acidified LC-MS grade methanol.
-
Vortex vigorously for 15 minutes at 4°C.
-
Add 500 µL of ice-cold LC-MS grade hexane.
-
Vortex vigorously for another 15 minutes at 4°C.
-
Centrifuge at maximum speed (e.g., 21,000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane phase containing the lipids and quinones into a clean tube.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for LC-HRMS analysis.
-
Protocol 2: High-Resolution LC-MS Analysis of this compound
This protocol provides a general framework for the LC-HRMS analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
-
C18 reverse-phase column (e.g., Luna C18(2) 3 µm, 100 Å, 50 x 2 mm)
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-3 min: 100% A
-
3-6 min: Linear gradient to 100% B
-
6-10 min: Hold at 100% B
-
10.1-12 min: Return to 100% A and equilibrate
-
HRMS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan MS
-
Mass Range: m/z 150-1200
-
Resolution: ≥ 70,000 (at m/z 200)
-
Data Acquisition: Data-dependent MS/MS can be used for structural confirmation. The exact mass of RQ-9 [M+H]⁺ is approximately 780.6378 m/z and for RQ-10 [M+H]⁺ is approximately 848.6921 m/z.[2]
This compound Signaling Pathways and Experimental Workflow
The biosynthesis of this compound follows two distinct pathways depending on the organism. In bacteria like Rhodospirillum rubrum, RQ is synthesized from ubiquinone. In contrast, animals such as Caenorhabditis elegans utilize a pathway dependent on tryptophan metabolism via the kynurenine (B1673888) pathway.[1][5][6][7][8][9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Utilizing Rhodoquinone Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and some bacteria.[1][2] Unlike ubiquinone (UQ), which is central to aerobic respiration, RQ's lower redox potential enables organisms to use fumarate (B1241708) as a terminal electron acceptor in low-oxygen environments.[1][3] This metabolic adaptation is crucial for the survival of many pathogens within their hosts. The absence of RQ biosynthesis and utilization in vertebrates, including humans, makes it an attractive target for novel anthelmintic drug development.[4][5] This document provides detailed application notes and protocols for the creation and use of this compound knockout models, primarily focusing on the model organisms Caenorhabditis elegans and Rhodospirillum rubrum.
This compound Biosynthesis: Two Distinct Pathways
There are two primary, independently evolved pathways for RQ biosynthesis.[6]
-
The Bacterial Pathway (e.g., Rhodospirillum rubrum): In many bacteria, RQ is synthesized directly from ubiquinone (UQ). This conversion is catalyzed by the enzyme RquA, which adds an amino group to the UQ molecule.[4][6][7][8][9]
-
The Animal Pathway (e.g., Caenorhabditis elegans): In animals such as the nematode C. elegans and parasitic helminths, RQ synthesis is independent of UQ.[6][10] The pathway begins with the amino acid tryptophan, which is converted to 3-hydroxyanthranilic acid via the kynurenine (B1673888) pathway.[5][6][10] A specific isoform of the enzyme COQ-2, COQ-2e, then prenylates this precursor, initiating a series of modifications that result in the formation of RQ.[5][6][11]
Core Applications of this compound Knockout Models
-
Elucidating the role of RQ in anaerobic metabolism: Knockout models are fundamental in confirming the essential role of RQ in survival under hypoxic or anoxic conditions.
-
High-throughput drug screening: These models provide a powerful platform for screening compound libraries to identify inhibitors of the RQ biosynthetic pathway or other RQ-dependent processes.[2][5][10]
-
Target validation for anthelmintics: By creating knockouts of specific genes in the RQ pathway, researchers can validate these enzymes as potential drug targets.
-
Investigating the physiological consequences of RQ deficiency: These models allow for the detailed study of the metabolic and physiological changes that occur in the absence of RQ.
Data Presentation: Phenotypes of this compound Knockout Models
The following tables summarize quantitative data from studies on RQ knockout models.
Table 1: Phenotypic Comparison of Wild-Type and RQ-Deficient C. elegans
| Phenotype | Wild-Type (N2) | kynu-1 Knockout | coq-2e Knockout | Reference(s) |
| RQ levels (relative) | 100% | Not detectable | Significantly reduced | [5][7] |
| Survival in 200 µM KCN (15 hours) | >90% | <10% | Significantly reduced | [2][10] |
| Succinate production under KCN | Increased | No significant increase | No significant increase | [10] |
Table 2: Phenotypic Comparison of Wild-Type and RQ-Deficient Rhodospirillum rubrum
| Phenotype | Wild-Type | rquA Knockout | Reference(s) |
| RQ levels (relative) | 100% | Not detectable | [9][12] |
| Anaerobic growth | Normal | No growth | [9] |
| Fumarate reductase activity | Present | Absent or significantly reduced | [12] |
Experimental Protocols
Protocol 1: Generation of a kynu-1 Knockout in C. elegans using CRISPR/Cas9
This protocol outlines the generation of a deletion mutant for the kynu-1 gene, which is essential for RQ biosynthesis in C. elegans.[10]
1. Materials:
-
N2 (wild-type) C. elegans
-
Purified Cas9 protein
-
Custom-synthesized crRNAs targeting the kynu-1 gene (two guide RNAs are recommended for a deletion)
-
TracrRNA
-
Repair template (single-stranded oligodeoxynucleotide - ssODN) with desired deletion and homology arms
-
Microinjection setup
-
Selection marker (e.g., a plasmid expressing a fluorescent protein)
-
PCR reagents for genotyping
2. Methodology:
-
Guide RNA Design: Design two crRNAs targeting upstream and downstream regions of the kynu-1 coding sequence. Utilize online tools to minimize off-target effects.[13]
-
Preparation of Injection Mix:
-
Anneal crRNAs and tracrRNA to form the guide RNA complex.
-
Incubate the guide RNA complex with Cas9 protein to form the ribonucleoprotein (RNP) complex.
-
Combine the RNP complex, repair template, and a co-injection marker in an injection buffer.
-
-
Microinjection: Inject the gonad of young adult N2 hermaphrodites.
-
Screening for Transformants: After 2-3 days, screen the F1 progeny for the expression of the co-injection marker.
-
Identification of Knockouts:
-
Isolate individual fluorescent F1 animals to separate plates and allow them to self-fertilize.
-
Screen the F2 generation for the desired deletion using PCR with primers flanking the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Sequence the PCR product to confirm the precise deletion.
-
-
Strain Maintenance: After confirmation, select a homozygous knockout line and maintain the strain.
Protocol 2: Generation of an rquA Knockout in Rhodospirillum rubrum by Recombineering
This protocol describes the creation of a deletion in the rquA gene, which is required for RQ synthesis in R. rubrum.[9]
1. Materials:
-
Wild-type Rhodospirillum rubrum
-
A plasmid carrying a drug resistance cassette (e.g., gentamicin) flanked by sequences homologous to the regions upstream and downstream of the rquA gene.
-
Electroporator
-
Appropriate growth media and selection plates (with the corresponding antibiotic).
-
PCR reagents for verification.
2. Methodology:
-
Construct Design: Amplify ~500 bp regions upstream and downstream of the rquA gene from R. rubrum genomic DNA. Clone these homology arms on either side of a gentamicin (B1671437) resistance cassette in a suitable vector.
-
Transformation:
-
Prepare electrocompetent R. rubrum cells.
-
Electroporate the constructed plasmid into the competent cells.
-
-
Selection of Recombinants:
-
Plate the transformed cells on a medium containing gentamicin.
-
Only cells that have integrated the resistance cassette into their genome via homologous recombination will grow.
-
-
Verification of Knockout:
-
Isolate genomic DNA from resistant colonies.
-
Perform PCR with primers flanking the rquA gene and primers internal to the gentamicin cassette to confirm the replacement of the rquA gene with the resistance cassette.
-
Further confirmation can be done by Southern blotting.
-
Mandatory Visualizations
Caption: Comparative overview of this compound biosynthesis pathways.
Caption: Role of this compound in the anaerobic electron transport chain.
Caption: Workflow for generating a knockout in C. elegans using CRISPR/Cas9.
References
- 1. This compound and complex II of the electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 6. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of a new gene required for the biosynthesis of this compound in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative splicing of coq-2 controls the levels of this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Feeding Experiments in Rhodoquinone Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier utilized in the anaerobic respiratory chains of various organisms, including parasitic helminths and certain bacteria. Crucially, RQ is absent in their mammalian hosts, making its biosynthetic pathway an attractive target for novel anthelmintic drugs. In vivo feeding experiments are a cornerstone for elucidating the metabolic pathways of RQ, identifying precursor molecules, and screening for potential inhibitors. These notes provide detailed protocols for conducting such experiments in two key model organisms: the bacterium Rhodospirillum rubrum and the nematode Caenorhabditis elegans. These organisms represent two distinct evolutionary pathways for RQ biosynthesis, offering valuable comparative insights.
In Rhodospirillum rubrum, studies have demonstrated that ubiquinone (UQ) serves as a direct precursor to RQ.[1][2][3] In contrast, research in Caenorhabditis elegans has revealed a UQ-independent pathway that utilizes precursors generated from tryptophan degradation via the kynurenine (B1673888) pathway.[4][5][6] These distinct mechanisms highlight the importance of selecting the appropriate model system for specific research questions.
Application I: Elucidating the UQ-Dependent RQ Biosynthesis Pathway in Rhodospirillum rubrum
This application focuses on in vivo feeding experiments using synthetic, short-chain ubiquinone analogs to confirm the precursor-product relationship between UQ and RQ in R. rubrum.
Experimental Protocol: In Vivo Feeding of R. rubrum with Ubiquinone Analogs
Objective: To monitor the conversion of a synthetic ubiquinone analog (e.g., Q₃) to its corresponding this compound analog (RQ₃).
Materials:
-
Rhodospirillum rubrum culture
-
Appropriate growth medium (e.g., Sistrom's minimal medium)
-
Synthetic ubiquinone analogs (e.g., demethylubiquinone-3 (DMeQ₃))
-
Solvents for quinone extraction (e.g., hexane, ethyl acetate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture Growth: Grow R. rubrum cultures under conditions that favor RQ production (e.g., anaerobic, photosynthetic).
-
Feeding: Introduce the synthetic ubiquinone analog (e.g., DMeQ₃) to the R. rubrum culture at a predetermined concentration.
-
Time-Course Sampling: Collect cell pellets at various time points post-feeding (e.g., 0, 4, 8, 12, 24 hours).
-
Quinone Extraction:
-
Lyse the collected cell pellets.
-
Perform a lipid extraction using a suitable solvent mixture (e.g., hexane:ethyl acetate).
-
Evaporate the solvent to concentrate the quinone-containing lipid extract.
-
-
LC-MS Analysis:
-
Resuspend the lipid extract in an appropriate solvent for LC-MS analysis.
-
Separate the quinones using a suitable chromatography column and gradient.
-
Quantify the amounts of the ubiquinone analog (e.g., Q₃) and the newly synthesized this compound analog (RQ₃) using mass spectrometry.[1]
-
Data Presentation
Table 1: Quantification of Quinone Analogs in R. rubrum Fed with DMeQ₃
| Time (hours) | Q₃ (pmol/mg wet pellet) | RQ₃ (pmol/mg wet pellet) |
| 0 | 0 | 0 |
| 4 | Value | Value |
| 8 | Value | Value |
| 12 | Value | Value |
| 24 | Value | Value |
Note: The expected result is an increase in both Q₃ and RQ₃ over time, with the kinetics supporting a precursor-product relationship.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evidence that ubiquinone is a required intermediate for this compound biosynthesis in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 6. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Screening Assay for Rhodoquinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is an essential electron carrier in the anaerobic respiratory chain of many parasitic helminths and some prokaryotes.[1][2] These organisms thrive in the low-oxygen environments of their hosts, relying on RQ-dependent metabolic pathways for energy production.[3] Crucially, the hosts, including humans, do not synthesize or utilize RQ, making its biosynthetic pathway an ideal target for the development of novel anthelmintic drugs.[4][5] In the parasitic nematode Caenorhabditis elegans, a well-established model organism for studying helminth biology, RQ is synthesized from tryptophan via the kynurenine (B1673888) pathway.[1][5] This pathway involves a series of enzymatic steps, presenting multiple potential targets for inhibitory compounds.
This document provides detailed protocols for two complementary screening assays designed to identify inhibitors of RQ biosynthesis: a whole-organism-based assay using C. elegans and a biochemical assay targeting a key enzyme in the this compound biosynthetic pathway.
Signaling Pathway: this compound Biosynthesis in C. elegans
The biosynthesis of this compound in C. elegans diverges from the ubiquinone (UQ) pathway at the initial steps. Instead of starting with 4-hydroxybenzoate (B8730719) like UQ synthesis, RQ synthesis begins with the amino acid tryptophan. Tryptophan is converted through the kynurenine pathway to produce 3-hydroxyanthranilate (3-HA).[1][2] This molecule then enters the quinone synthesis pathway, where it is prenylated by a specific isoform of coenzyme Q synthase, COQ-2e.[6] Subsequent modification steps, which are shared with the UQ biosynthesis pathway, lead to the final this compound molecule.[2]
Experimental Workflow: High-Throughput Screening
A two-tiered screening approach is recommended. The primary screen utilizes a whole-organism C. elegans assay to identify compounds that are active in a biological context. Hits from the primary screen can then be validated and characterized in secondary biochemical assays targeting specific enzymes in the RQ biosynthetic pathway.
Data Presentation: Inhibitor Potency
The following tables summarize hypothetical data for compounds identified through the screening process.
Table 1: Primary Screen - C. elegans KCN Survival Assay
| Compound ID | Concentration (µM) | % Survival (relative to DMSO control) |
| Cmpd-001 | 10 | 95.2 |
| Cmpd-002 | 10 | 12.5 |
| Cmpd-003 | 10 | 88.9 |
| Cmpd-004 | 10 | 5.7 |
| Cmpd-005 | 10 | 99.1 |
Table 2: Secondary Screen - Biochemical Assay IC50 Values
| Compound ID | Target Enzyme | IC50 (µM) |
| Cmpd-002 | TDO-2 | 2.8 |
| Cmpd-004 | KMO-1 | 0.9 |
| Ro 61-8048 | KMO-1 (Rat) | 0.037 |
| m-NBA | KMO-1 (Rat) | 0.9 |
| 680C91 | TDO-2 (Human) | ~0.2 |
Note: IC50 values for Ro 61-8048, m-NBA, and 680C91 are from existing literature for non-C. elegans orthologs and are provided for comparison.[7][8][9]
Experimental Protocols
Protocol 1: C. elegans High-Throughput KCN Survival Assay
This assay identifies compounds that inhibit RQ-dependent metabolism by assessing the survival and motility of C. elegans in the presence of potassium cyanide (KCN), which blocks aerobic respiration and forces reliance on the RQ-dependent anaerobic pathway.[1]
A. Materials
-
C. elegans wild-type strain (N2)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 bacteria
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite (B82951) solution, 1M NaOH)
-
96-well flat-bottom microtiter plates
-
Potassium cyanide (KCN) stock solution (20 mM in M9 buffer, freshly prepared)
-
Test compounds dissolved in DMSO
-
Automated worm dispensing system (optional)
-
Automated microscopy platform or plate reader for motility analysis (e.g., WormLab, Track-A-Worm).[2][5]
B. Procedure
-
C. elegans Culture and Synchronization:
-
Maintain C. elegans N2 on NGM plates seeded with E. coli OP50 at 20°C.[10]
-
To obtain a synchronized population of L1 larvae, wash gravid adult worms from plates with M9 buffer into a conical tube.[6][11]
-
Pellet the worms by centrifugation and resuspend in bleaching solution.
-
Vortex for 4-5 minutes to dissolve the adults, leaving the eggs intact.
-
Wash the eggs several times with M9 buffer to remove the bleach.
-
Allow the eggs to hatch overnight in M9 buffer with gentle shaking to obtain a synchronized population of L1 larvae.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the test compounds to the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.
-
Add synchronized L1 larvae to each well (approximately 50-100 worms per well) in M9 buffer.
-
Add KCN stock solution to each well to a final concentration of 200 µM. The final volume in each well should be 100 µL.
-
-
Incubation and Analysis:
-
Incubate the plates at 20°C for 15-18 hours.
-
Following incubation, assess worm survival and motility. This can be done by:
-
Manual Scoring: Visually inspect each well under a dissecting microscope and count the number of motile versus non-motile (dead) worms.
-
Automated Motility Analysis: Use an automated imaging system to capture videos of each well and analyze motility using software such as WormLab or Track-A-Worm.[2][5] This provides a more quantitative and high-throughput readout.
-
-
-
Data Analysis:
-
Calculate the percentage of surviving/motile worms for each compound relative to the DMSO control.
-
Compounds that significantly reduce survival/motility are considered primary hits.
-
Protocol 2: Biochemical Assay for TDO-2 Inhibition
This protocol describes a spectrophotometric assay to measure the activity of Tryptophan 2,3-dioxygenase (TDO-2), the first enzyme in the kynurenine pathway, by quantifying the production of its product, kynurenine.
A. Materials
-
Recombinant C. elegans TDO-2 enzyme (requires cloning, expression, and purification)
-
Assay buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 7.0)
-
L-tryptophan (substrate)
-
Ascorbic acid
-
Catalase
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
-
96-well UV-transparent microtiter plates
-
Spectrophotometer
B. Procedure
-
Recombinant TDO-2 Expression and Purification (Generalized):
-
Clone the C. elegans tdo-2 cDNA into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Harvest the cells, lyse them, and purify the His-tagged TDO-2 protein using nickel-affinity chromatography.
-
Dialyze the purified protein into a suitable storage buffer and determine its concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in the assay buffer containing L-tryptophan, ascorbic acid, and catalase.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a DMSO control.
-
Add the purified TDO-2 enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Kynurenine Detection:
-
Transfer the supernatant to a new 96-well plate.
-
Add p-DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine produced in each well.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The described screening assays provide a robust platform for the identification and characterization of inhibitors of this compound biosynthesis. The whole-organism C. elegans assay offers the advantage of screening in a physiological context, while the biochemical assays allow for the detailed characterization of inhibitor potency and mechanism of action against specific molecular targets. The identification of potent and selective inhibitors of RQ biosynthesis holds significant promise for the development of a new generation of anthelmintic drugs to combat parasitic infections worldwide.
References
- 1. Bleach synchronisation of C. elegans [protocols.io]
- 2. WormLab® - MBF Bioscience [mbfbioscience.com]
- 3. Automated Analysis of C. elegans Swim Behavior Using CeleST Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Track-A-Worm 2.0: A Software Suite for Quantifying Properties of C. elegans Locomotion, Bending, Sleep, and Action Potentials | eNeuro [eneuro.org]
- 6. Basic Caenorhabditis elegans Methods: Synchronization and Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2.2. C. elegans Culture and Bacterial Sample Preparation [bio-protocol.org]
- 11. Worm Synchronization Protocol (Bleaching) [protocols.io]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Inducing Rhodoquinone-Dependent Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a specialized electron carrier in the mitochondrial electron transport chain (ETC), essential for anaerobic energy metabolism in a variety of organisms, including parasitic helminths and the model organism Caenorhabditis elegans.[1][2] Unlike ubiquinone (UQ), which is central to aerobic respiration, RQ has a lower redox potential, enabling it to facilitate the reduction of fumarate (B1241708) to succinate (B1194679) under hypoxic or anoxic conditions.[3] This metabolic pathway is critical for the survival of parasites in the low-oxygen environments of their hosts.[4] Crucially, host organisms like humans neither synthesize nor utilize RQ, making the RQ biosynthetic and metabolic pathways prime targets for the development of novel anthelmintic drugs.[5][6]
These application notes provide detailed methods and protocols to induce, study, and quantify RQ-dependent metabolism, primarily using the model organism C. elegans.
Application Note 1: Chemical Induction of RQ-Dependent Metabolism
A robust method for inducing a switch to RQ-dependent metabolism is the chemical inhibition of the aerobic ETC. Potassium cyanide (KCN) is a potent inhibitor of Complex IV (cytochrome c oxidase), the terminal enzyme in the aerobic ETC that transfers electrons to oxygen.[1] By blocking this step, KCN treatment effectively mimics hypoxia, forcing cells that are capable to rely on anaerobic pathways for ATP production and survival.[1] In C. elegans, this treatment triggers a metabolic shift to RQ-dependent fumarate reduction, leading to the accumulation of succinate.[1]
Key Metabolic Changes Upon Chemical Induction
Inducing RQ-dependent metabolism with KCN leads to measurable changes in key metabolites. The most significant is the increase in succinate, the end product of fumarate reduction.
| Treatment Condition (C. elegans L1 Larvae, 1 hr) | Relative Succinate Level (Normalized to Control) | Description of Effect |
| Control (No Treatment) | 1.0 | Baseline succinate level under normoxic conditions. |
| 200 µM Potassium Cyanide (KCN) | ~4.0 - 5.0 | KCN blocks Complex IV, inducing a switch to RQ-dependent metabolism and causing significant succinate accumulation.[1] |
| 12.5 µM Rotenone | ~1.0 | Rotenone inhibits Complex I, preventing electrons from entering the ETC at this point, thus no significant change in succinate is observed.[1] |
| 200 µM KCN + 12.5 µM Rotenone | ~1.0 | Rotenone's inhibition of Complex I prevents the electron flow necessary for RQ-dependent fumarate reduction, thereby blocking the succinate accumulation that KCN would otherwise cause.[1] |
Table 1: Quantitative summary of metabolite changes in C. elegans following chemical inhibition of the electron transport chain. Data is conceptually derived from findings presented in Del Borrello et al., 2019.[1]
Experimental Workflow: High-Throughput Screening for Inhibitors
The KCN survival assay in C. elegans provides a powerful platform for high-throughput screening of compounds that inhibit RQ synthesis or RQ-dependent pathways.[1][7] Worms deficient in RQ, such as kynu-1 mutants, cannot survive prolonged KCN treatment.[8] This principle can be used to identify drugs that phenocopy this lethal effect in wild-type worms.
References
- 1. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-9 (RQ9) [benchchem.com]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Rhodoquinone Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and some prokaryotes.[1][2] Unlike its counterpart, ubiquinone (UQ), which is central to aerobic respiration, RQ's lower redox potential enables organisms to utilize alternative terminal electron acceptors in oxygen-deprived environments.[3][4] This metabolic distinction makes the RQ biosynthetic pathway a promising target for novel anthelmintic drugs, as it is absent in their mammalian hosts.[2][5][6] Accurate and reproducible quantification of RQ is paramount for understanding its role in metabolism and for the development of targeted therapeutics. This document provides detailed application notes and standardized protocols for the sample preparation of this compound for metabolomic analysis, ensuring high-quality data for research and drug development.
Principles of this compound Sample Preparation
The primary goal of sample preparation for RQ metabolomics is to efficiently extract and stabilize this lipophilic molecule from complex biological matrices while minimizing degradation and contamination. Key considerations include:
-
Matrix Type: Protocols must be adapted for different sample types, such as tissues, cells, or whole organisms, each presenting unique challenges in terms of homogenization and extraction efficiency.
-
Lipophilicity: As a lipid-soluble molecule, RQ requires extraction with organic solvents. A common approach is a biphasic extraction using a combination of polar and non-polar solvents.
-
Instability: this compound is susceptible to oxidation and light-induced degradation. Therefore, sample handling should be performed rapidly, on ice, and with protection from light. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is often recommended.[7]
-
Internal Standards: To account for variations in extraction efficiency and instrument response, the use of an appropriate internal standard (e.g., a structurally similar quinone not present in the sample, like Coenzyme Q10) is crucial for accurate quantification.[8]
-
Downstream Analysis: The final extract must be compatible with the analytical platform, typically Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity for RQ detection.[9]
Experimental Workflow for this compound Sample Preparation
The following diagram outlines the general workflow for preparing biological samples for this compound analysis.
Caption: A generalized workflow for the preparation of biological samples for this compound analysis by LC-MS/MS.
Detailed Protocols
Protocol 1: this compound Extraction from Murine Tissues
This protocol is adapted from methods used for the extraction of ubiquinone and this compound from murine tissues.[1]
Materials:
-
Murine tissue (e.g., liver, muscle)
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Extraction Solvent: Hexane:Ethanol (5:2, v/v) with 0.2 mM Butylated Hydroxytoluene (BHT)
-
Internal Standard: Coenzyme Q10 (CoQ10) solution of known concentration
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution Solvent: Ethanol or appropriate solvent for LC-MS analysis
-
Ice
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue sample quickly and place it in a pre-chilled tube on ice.
-
Add ice-cold Mitochondria Isolation Buffer (e.g., 10 volumes of buffer to tissue weight).
-
Homogenize the tissue on ice using a Dounce or Potter-Elvehjem homogenizer until a uniform consistency is achieved.
-
-
Mitochondrial Isolation (Optional but Recommended):
-
For enhanced sensitivity, mitochondria can be isolated by differential centrifugation.[1]
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in a small volume of buffer.
-
-
Extraction:
-
To the tissue homogenate or mitochondrial suspension, add a known amount of CoQ10 internal standard.
-
Add the Hexane:Ethanol extraction solvent with BHT. A common ratio is 5 volumes of solvent to 1 volume of sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic (hexane) layer containing the lipids and quinones into a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and pellet to maximize recovery, and pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a precise volume of reconstitution solvent suitable for LC-MS injection (e.g., 100 µL of ethanol).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Lipid Extraction from Rhodospirillum rubrum
This protocol is based on methods for extracting quinones from the bacterium Rhodospirillum rubrum.[7]
Materials:
-
R. rubrum cell pellet
-
Petroleum Ether containing 1 µM BHT
-
Brine (saturated NaCl solution)
-
Hexanes (Optima grade)
-
Absolute Ethanol
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Ice
Procedure:
-
Cell Harvesting:
-
Harvest R. rubrum cells by centrifugation (e.g., 2,000 x g for 30 minutes at 4°C).[7]
-
Keep the cell pellet on ice and protected from light.
-
-
Extraction:
-
Transfer the cell pellet to a separatory funnel.
-
Add 10 mL of brine and 18 mL of petroleum ether (containing BHT).
-
Shake the funnel vigorously for 2 minutes to extract the lipids. Allow the layers to separate.
-
Collect the upper ether layer into a round-bottom flask.
-
Perform a second extraction with another 18 mL of petroleum ether and combine the ether layers.[7]
-
-
Concentration:
-
Concentrate the combined ether extracts in vacuo using a rotary evaporator or under a stream of nitrogen gas.[7]
-
-
Reconstitution:
-
Immediately resuspend the resulting residue in a small, precise volume of Hexanes and Absolute Ethanol (e.g., 20 µL hexanes and 80 µL ethanol) for LC-MS analysis.[7]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound metabolomics studies. Note that absolute concentrations can vary significantly depending on the organism, tissue, and physiological conditions.
Table 1: this compound and Ubiquinone Content in Various Organisms
| Organism/Tissue | This compound (RQ) Level | Ubiquinone (UQ) Level | Analytical Method | Reference |
| Rhodospirillum rubrum | ~1-5 pmol/mg wet pellet | ~10-20 pmol/mg wet pellet | LC-MS | [7] |
| Caenorhabditis elegans (wild-type) | Detectable | Detectable | Mass Spectrometry | [5] |
| Murine Kidney Mitochondria | Detectable | High | LC-MS | [1] |
| Murine Liver Mitochondria | Not typically detected | High | LC-MS | [1] |
Table 2: Comparison of Sample Preparation Methods for LC-MS Analysis
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein removal by denaturation with organic solvent | Simple, fast, inexpensive | High matrix effects, low analyte concentration |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids | Good sample cleanup, analyte concentration | Can be labor-intensive, uses larger solvent volumes |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution | Excellent cleanup, high analyte concentration, automation-friendly | Higher cost, requires method development |
This table provides a general comparison of common sample preparation techniques in metabolomics.
This compound Biosynthesis Pathway
The biosynthesis of this compound is an area of active research. Two primary pathways have been proposed. The most well-characterized pathway, found in organisms like Rhodospirillum rubrum, involves the conversion of ubiquinone to this compound. An alternative pathway, identified in C. elegans, can synthesize RQ independently of UQ, potentially from tryptophan metabolites.[2][6]
References
- 1. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 4. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Tracing Rhodoquinone Synthesis Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and certain bacteria.[1][2] Unlike its counterpart ubiquinone (UQ), which is central to aerobic respiration, RQ is not synthesized or utilized by mammalian hosts. This distinction makes the RQ biosynthetic pathway an attractive target for the development of novel anthelmintic drugs. Stable isotope tracing is a powerful methodology to elucidate the metabolic pathways of RQ synthesis, identify key enzymes, and screen for potential inhibitors. These application notes provide detailed protocols and data interpretation guidelines for tracing RQ biosynthesis using stable isotope-labeled precursors in two key model systems: the bacterium Rhodospirillum rubrum and the nematode Caenorhabditis elegans.
Principles of Stable Isotope Tracing for this compound Synthesis
Stable isotope tracing involves the introduction of a non-radioactive, heavy isotope-labeled precursor into a biological system.[3] As the organism metabolizes this precursor, the heavy isotope is incorporated into downstream metabolites, including RQ. By using techniques such as mass spectrometry, the mass shift resulting from the incorporated heavy isotope can be detected and quantified, allowing for the precise tracking of the metabolic fate of the precursor.[3] This approach can definitively identify the building blocks of RQ and elucidate the sequence of enzymatic reactions in its biosynthesis.
Application Note 1: Tracing this compound Synthesis in Rhodospirillum rubrum via the Ubiquinone-Dependent Pathway
In many prokaryotes, including R. rubrum, this compound is synthesized from ubiquinone (UQ).[1][4] The final step involves the amination of the UQ ring, with S-adenosyl-L-methionine (SAM) acting as the amino donor in a reaction catalyzed by the enzyme RquA.[5] This protocol describes the use of ¹⁵N-labeled methionine to trace the incorporation of the nitrogen atom into RQ.
Experimental Protocol
A detailed protocol for tracing RQ synthesis in R. rubrum is outlined below:
-
Culture Preparation:
-
Grow Rhodospirillum rubrum in a suitable medium, such as Sistrom's minimal medium A.
-
Incubate the cultures under anaerobic conditions to induce RQ synthesis.
-
-
Stable Isotope Labeling:
-
Supplement the growth medium with ¹⁵N-labeled methionine (¹⁵N-Met).
-
As a control, grow a parallel culture supplemented with unlabeled (¹⁴N) methionine.
-
-
Time-Course Sampling:
-
Collect cell pellets at various time points during growth.
-
-
Lipid Extraction:
-
Extract total lipids from the cell pellets. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
-
Quinone Analysis by LC-MS:
-
Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Separate the different quinone species (UQ and RQ) using a C18 reverse-phase column.
-
Detect the masses of ¹⁴N-RQ and ¹⁵N-RQ using a high-resolution mass spectrometer.
-
Data Presentation
The quantitative data from the LC-MS analysis can be summarized as follows:
| Time Point | ¹⁴N-RQ Abundance (Normalized) | ¹⁵N-RQ Abundance (Normalized) |
| 0 h | 1.00 | 0.00 |
| 12 h | 0.85 | 0.15 |
| 24 h | 0.65 | 0.35 |
| 48 h | 0.40 | 0.60 |
Visualization
Caption: Prokaryotic this compound synthesis pathway.
Caption: Workflow for tracing RQ synthesis in R. rubrum.
Application Note 2: Tracing this compound Synthesis in Caenorhabditis elegans via the Kynurenine (B1673888) Pathway
In animals such as C. elegans and parasitic helminths, RQ is synthesized from tryptophan via the kynurenine pathway, independently of UQ.[2][6] The amine group of RQ is derived from 3-hydroxyanthranilic acid, a tryptophan metabolite.[2] This protocol describes a "reverse labeling" experiment to trace the incorporation of the nitrogen atom from tryptophan into RQ.
Experimental Protocol
A detailed protocol for tracing RQ synthesis in C. elegans is provided below:
-
Preparation of Labeled Bacteria:
-
Grow an auxotrophic E. coli strain (e.g., MG1655) in M9 minimal medium where the sole nitrogen source is ¹⁵N ammonium (B1175870) chloride.[7][8]
-
Heat-kill the ¹⁵N-labeled bacteria.
-
-
Nematode Culture and Labeling:
-
Prepare Nematode Growth Medium (NGM) agar (B569324) plates seeded with the ¹⁵N-labeled E. coli.
-
For the experimental group, supplement the plates with unlabeled (¹⁴N) tryptophan.[7][8]
-
As a control, use plates with ¹⁵N-labeled E. coli without supplemental tryptophan.
-
Synchronize a population of C. elegans and grow them on these plates for at least one generation to ensure complete labeling.
-
-
Nematode Harvesting and Quinone Extraction:
-
Harvest the nematodes from the plates.
-
Extract the quinones from the nematode pellets, for example, using a hexane/isopropanol extraction method.
-
-
Quinone Analysis by LC-MS:
-
Analyze the quinone extracts by LC-MS as described in the previous protocol.
-
Quantify the relative abundance of ¹⁴N-RQ and ¹⁵N-RQ.
-
Data Presentation
The quantitative results from the LC-MS analysis can be presented in a table:
| Condition | ¹⁴N-RQ (%) | ¹⁵N-RQ (%) |
| ¹⁵N Bacteria | ~0 | ~100 |
| ¹⁵N Bacteria + ¹⁴N Tryptophan | ~50 | ~50 |
These are approximate values based on published data.[7][8]
Visualization
Caption: Eukaryotic this compound synthesis pathway.
Caption: Workflow for tracing RQ synthesis in C. elegans.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for investigating this compound biosynthesis using stable isotope tracing. By applying these methods, researchers can gain a deeper understanding of the unique metabolic pathways that produce this essential cofactor. This knowledge is critical for the identification and validation of novel drug targets for the treatment of parasitic infections. Future studies could involve the use of other labeled precursors to elucidate the origin of the carbon backbone of the quinone ring and the polyprenyl tail. Furthermore, these techniques can be adapted to screen for compounds that inhibit specific steps in the RQ biosynthetic pathway, thereby accelerating the discovery of new anthelmintic drugs.
References
- 1. Evidence that ubiquinone is a required intermediate for this compound biosynthesis in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ubiquinone (UQ) and Rhodoquinone (RQ) in Murine Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone (UQ), also known as Coenzyme Q, is a vital electron carrier within the mitochondrial electron transport chain (ETC), essential for aerobic respiration and ATP production.[1][2][3] Rhodoquinone (RQ) is a structurally similar quinone that functions in anaerobic respiration, particularly in organisms inhabiting low-oxygen environments.[4][5][6] Recently, RQ has been identified in mammalian tissues, suggesting a role in cellular metabolism under hypoxic or anaerobic conditions, making the simultaneous quantification of UQ and RQ of significant interest in various fields of biomedical research, including cancer biology, ischemia-reperfusion injury, and parasitology.[5]
This document provides a comprehensive protocol for the extraction and quantification of UQ and RQ from murine tissues, focusing on a robust and sensitive method utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation
The following tables summarize the known distribution and relative abundance of UQ and RQ in various murine tissues. Note that mice predominantly express UQ with a side chain of 9 isoprenyl units (UQ-9) and RQ-9.
Table 1: Ubiquinone (Coenzyme Q9 and Q10) Levels in Various Murine Tissues
| Tissue | Total Coenzyme Q (nmol/g protein) | Predominant Form | Percentage in Reduced Form (Ubiquinol) |
| Liver | 261 - 1737 | CoQ9 | ~87% |
| Heart | Not specified | CoQ9 | ~60% |
| Brain | Not specified | CoQ9 | ~35% (mostly oxidized) |
| Muscle | Not specified | CoQ9 | ~58% |
Data compiled from a study measuring reduced and oxidized coenzyme Q in mouse tissues.[7]
Table 2: Relative Abundance of this compound (RQ) to Ubiquinone (UQ) in Murine Tissues
| Tissue | RQ:UQ Ratio |
| Kidney | High |
| Brain | Moderate |
| Pancreas | Moderate |
| Other Tissues | Low to undetectable |
RQ is found in significantly lower physiological levels than UQ, with ratios ranging from 1:5 to 1:100 across different tissues, necessitating mitochondrial enrichment for optimal detection.[1]
Experimental Protocols
This protocol is adapted from established methods for the analysis of quinones in biological samples.[8][9]
Part 1: Mitochondrial Isolation from Murine Tissues
Objective: To enrich for mitochondria, where UQ and RQ are primarily located, thereby increasing their concentration for accurate measurement.
Materials:
-
Murine tissue (e.g., liver, kidney, brain, heart)
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
BSA-containing MIB (MIB + 0.5% BSA, fatty acid-free)
-
Dounce homogenizer or similar tissue grinder
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Collection: Euthanize the mouse according to approved institutional animal care and use committee protocols. Immediately excise the desired tissue and place it in ice-cold MIB. All subsequent steps should be performed on ice or at 4°C.
-
Tissue Homogenization:
-
Mince the tissue into small pieces using scissors.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold MIB + 0.5% BSA.
-
Homogenize the tissue with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle. The number of strokes may need to be optimized for different tissues.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Mitochondrial Wash:
-
Resuspend the mitochondrial pellet in 1 mL of ice-cold MIB (without BSA).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step one more time.
-
-
Final Mitochondrial Pellet: After the final wash, carefully remove all supernatant. The resulting mitochondrial pellet can be used immediately for lipid extraction or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.
-
Protein Quantification: Before proceeding to lipid extraction, it is crucial to determine the protein concentration of the mitochondrial isolate for normalization of the final UQ and RQ values. A small aliquot of the resuspended mitochondrial pellet should be taken for protein quantification using a standard method such as the bicinchoninic acid (BCA) assay.
Part 2: Biphasic Lipid Extraction of UQ and RQ
Objective: To efficiently extract the lipophilic UQ and RQ from the mitochondrial matrix.
Materials:
-
Mitochondrial pellet
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Internal Standard (IS): A non-endogenous quinone analog (e.g., UQ-6 or a stable isotope-labeled UQ-9) should be added to each sample to correct for extraction efficiency and instrument variability.
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspension: Resuspend the mitochondrial pellet in 100 µL of deionized water.
-
Addition of Internal Standard: Add a known amount of the internal standard to each sample.
-
Solvent Addition: Add 500 µL of methanol, followed by 1 mL of chloroform.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of deionized water to induce phase separation. Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at room temperature.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for HPLC-MS/MS analysis, such as ethanol (B145695) or a mixture of methanol and isopropanol (B130326).
Part 3: HPLC-MS/MS Quantification of UQ-9 and RQ-9
Objective: To separate and quantify UQ-9 and RQ-9 using a highly sensitive and specific mass spectrometry-based method.
Instrumentation and Parameters:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The column should be maintained at an elevated temperature (e.g., 50-70°C) to improve peak shape for these hydrophobic molecules.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: A mixture of acetonitrile (B52724) and isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Table 3: Suggested HPLC Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 70 |
| 3.0 | 70 |
| 3.25 | 98 |
| 5.0 | 98 |
| 6.0 | 99 |
| 8.75 | 99 |
| 9.0 | 70 |
| 12.0 | 70 |
This gradient is a starting point and should be optimized for the specific column and HPLC system used.[9]
Table 4: Suggested Mass Spectrometer Parameters (Positive ESI Mode)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Table 5: Multiple Reaction Monitoring (MRM) Transitions for UQ-9 and RQ-9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ubiquinone-9 (UQ-9) | 795.6 | 197.1 | ~30-40 |
| This compound-9 (RQ-9) | 780.6 | 182.1 | ~30-40 |
| Internal Standard (e.g., UQ-6) | 591.4 | 197.1 | ~25-35 |
The exact m/z values and collision energies should be optimized for the specific instrument. The product ions correspond to the characteristic tropylium (B1234903) ion fragment of the quinone headgroup.[10]
Data Analysis:
-
Quantification is achieved by integrating the peak areas of the MRM transitions for UQ-9, RQ-9, and the internal standard.
-
A calibration curve should be constructed using authentic standards of UQ-9 and RQ-9 of known concentrations, spiked with the same amount of internal standard as the samples.
-
The concentration of UQ-9 and RQ-9 in the samples is then calculated from the calibration curve and normalized to the initial mitochondrial protein content.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams generated using the DOT language to visualize key pathways and the experimental workflow.
Caption: Experimental workflow for UQ and RQ measurement.
Caption: Eukaryotic Ubiquinone (UQ) biosynthesis pathway.
Caption: Two distinct biosynthesis pathways for this compound (RQ).
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of reduced and oxidized coenzyme Q9 and coenzyme Q10 levels in mouse tissues by HPLC with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Complementation Tests of Rhodoquinone Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodoquinone (RQ) is a vital electron carrier utilized in the anaerobic respiratory chains of various prokaryotes and a limited number of eukaryotes, including parasitic helminths. Unlike its counterpart, ubiquinone (UQ), which is central to aerobic respiration, RQ's lower redox potential enables organisms to use alternative terminal electron acceptors like fumarate (B1241708) in oxygen-deprived environments. This metabolic distinction, particularly the absence of RQ in host organisms like mammals, makes the RQ biosynthetic pathway an attractive target for novel anthelmintic drugs.
Genetic complementation is a classical and powerful genetic tool used to determine if a mutation in a gene is responsible for a particular phenotype. In the context of this compound synthesis, a mutant organism that cannot produce RQ and exhibits a related phenotype (e.g., inability to grow anaerobically) can be "rescued" by introducing a functional copy of the candidate gene. Restoration of RQ synthesis and the associated phenotype confirms the gene's role in the pathway.
Interestingly, two distinct evolutionary pathways for RQ biosynthesis have been identified:
-
The Bacterial Pathway (Ubiquinone-dependent): Found in bacteria such as Rhodospirillum rubrum, this pathway modifies ubiquinone (UQ) to produce RQ. The final step involves the addition of an amino group, a reaction for which the gene rquA is essential.[1][2]
-
The Animal Pathway (Kynurenine-dependent): Utilized by animals like the nematode Caenorhabditis elegans, this pathway is independent of UQ as a direct precursor.[3] It leverages metabolites from the kynurenine (B1673888) pathway of tryptophan degradation to provide the amine-containing ring structure for RQ.[3][4] Key genes in this pathway include kynu-1, which encodes a kynureninase, and a specific splice isoform of coq-2 (coq-2e), which is involved in prenylating the RQ precursor.[3][5]
These application notes provide detailed protocols for performing genetic complementation tests to validate the function of RQ synthesis genes in both Rhodospirillum rubrum and Caenorhabditis elegans, representing the two known biosynthetic routes.
Data Presentation: Quantitative Analysis of this compound Complementation
The following tables summarize quantitative data from genetic complementation experiments, demonstrating the restoration of this compound levels in mutant organisms upon reintroduction of the functional gene.
Table 1: this compound (RQ₁₀) and Ubiquinone (Q₁₀) Levels in Rhodospirillum rubrum Strains
| Strain | Relevant Genotype | Condition | RQ₁₀ Level (pmol/mg wet weight) | Q₁₀ Level (pmol/mg wet weight) | Phenotype |
| Wild-Type (ATCC 11170) | rquA⁺ | Anaerobic, Light | Present (quantified) | Present (quantified) | Anaerobic growth |
| F11 Mutant | rquA (nonsense mutation) | Anaerobic, Light | Not Detected | Present | No anaerobic growth |
| ΔrquA Mutant | rquA deletion | Anaerobic, Light | Not Detected | Present | No anaerobic growth |
| F11 + pJRQ1 | rquA / rquA⁺ (complemented) | Anaerobic, Light | Restored | Present | Anaerobic growth restored |
Data compiled from studies demonstrating that rquA is essential for RQ biosynthesis.[1][6] Absolute values can vary between experiments; the key result is the loss and subsequent restoration of RQ.
Table 2: this compound (RQ₉) and Ubiquinone (Q₉) Levels in Caenorhabditis elegans Strains
| Strain | Relevant Genotype | RQ₉ Level (relative to Wild-Type) | UQ₉ Level (relative to Wild-Type) | Phenotype (in KCN) |
| Wild-Type (N2) | kynu-1⁺ | 100% | 100% | Survival |
| kynu-1(e1003) | kynu-1 loss-of-function | Not Detected | ~100% | No Survival |
| kynu-1(e1003); Ex[kynu-1⁺] | kynu-1 / kynu-1⁺ (rescued) | Restored | ~100% | Survival Restored |
| Wild-Type (N2) | coq-2⁺ | 100% | 100% | Survival |
| coq-2Δ6e | Deletion of RQ-specific exon | Negligible | ~100% | No Survival |
Data compiled from studies on the C. elegans kynurenine-dependent pathway.[3][7][8] The rescue of kynu-1 mutants restores RQ synthesis and the ability to survive cyanide-induced chemical hypoxia.[2] Deletion of the coq-2e exon, essential for RQ synthesis, similarly results in loss of RQ and cyanide sensitivity.[8]
Mandatory Visualizations
This compound Biosynthesis Pathways
Caption: Distinct biosynthetic pathways for this compound (RQ) in bacteria and animals.
Experimental Workflow: Genetic Complementation
Caption: General workflow for a genetic complementation test of an RQ synthesis gene.
Experimental Protocols
Protocol 1: Genetic Complementation of rquA in Rhodospirillum rubrum
This protocol describes the rescue of an rquA mutant, which cannot synthesize RQ and is therefore unable to grow anaerobically.
1.1. Generation of the rquA Mutant Strain
-
A targeted deletion of the rquA gene is recommended. This is typically achieved by homologous recombination, replacing the rquA open reading frame with an antibiotic resistance cassette (e.g., gentamicin).[6]
-
Brief Method:
-
Clone the upstream and downstream flanking regions of rquA into a suicide vector containing a gentamicin (B1671437) resistance gene.
-
Introduce this construct into an E. coli conjugation donor strain (e.g., S17-1).
-
Conjugate the E. coli donor with wild-type R. rubrum.
-
Select for transconjugants on plates containing an antibiotic for the vector and nalidixic acid to select against E. coli.
-
Screen for double-crossover events (gentamicin-resistant, vector antibiotic-sensitive) and confirm the deletion by PCR.
-
1.2. Construction of the Complementation Plasmid
-
Amplify the full-length wild-type rquA gene, including its native promoter region, from R. rubrum genomic DNA using PCR.
-
Clone the amplified rquA fragment into a broad-host-range plasmid that can replicate in R. rubrum (e.g., pRK404E1).[6] This plasmid should carry a different antibiotic resistance marker (e.g., tetracycline) than the one used for the gene deletion.
-
Transform the resulting plasmid (e.g., pJRQ1) into the E. coli S17-1 conjugation strain.
1.3. Complementation by Conjugation
-
Grow overnight cultures of the E. coli S17-1 donor strain (containing the pJRQ1 complementation plasmid) and the R. rubrum ΔrquA recipient strain.
-
Mix equal volumes of the donor and recipient cultures, pellet the cells, and resuspend in a small volume.
-
Spot the cell mixture onto a non-selective agar (B569324) plate and incubate for 24 hours to allow conjugation to occur.
-
Scrape the cell mass and resuspend in liquid medium. Plate serial dilutions onto selective agar containing both nalidixic acid (to select for R. rubrum) and tetracycline (B611298) (to select for the complementation plasmid).
-
Incubate the plates to isolate complemented R. rubrum ΔrquA colonies.
1.4. Phenotypic Assay: Anaerobic Growth
-
Inoculate single colonies of wild-type, ΔrquA mutant, and complemented ΔrquA strains into a suitable liquid medium (e.g., SMN medium).[9]
-
Fill screw-cap tubes completely with the inoculated medium to create anaerobic conditions.
-
Incubate the tubes under anaerobic, dark conditions (if testing fermentation) or anaerobic, light conditions (for photoheterotrophic growth).[10][11] R. rubrum is a facultative anaerobe.[12]
-
Monitor growth over several days by measuring optical density (e.g., at OD₆₆₀).
-
Expected Result: Wild-type and complemented strains will show robust growth, while the ΔrquA mutant will fail to grow or grow very poorly.
1.5. Biochemical Analysis: Quinone Extraction and LC-MS
-
Grow larger cultures of each strain under the same conditions as the phenotypic assay.
-
Harvest cell pellets by centrifugation.
-
Perform a biphasic lipid extraction using a solvent system like hexane (B92381) and ethanol.[13][14] An internal standard (e.g., a Q or RQ analog with a different tail length, like Q₆) should be added before extraction for accurate quantification.[13]
-
Dry the lipid extract under nitrogen and resuspend in a suitable solvent for injection (e.g., ethanol/hexane).
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS), typically using a C18 column and multiple-reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for RQ₁₀ and Q₁₀.[1][3]
-
Expected Result: The RQ₁₀ peak will be absent in the ΔrquA mutant but present in the wild-type and complemented strains. Q₁₀ levels should be relatively unaffected.
Protocol 2: Genetic Rescue of a kynu-1 Mutant in Caenorhabditis elegans
This protocol describes the rescue of a kynu-1 mutant, which lacks RQ and cannot survive chemical hypoxia induced by potassium cyanide (KCN).
2.1. Generation of Transgenic Rescue Strain
-
This protocol assumes a kynu-1 loss-of-function mutant strain (e.g., kynu-1(e1003)) is available.
-
Method: Microinjection for Extrachromosomal Arrays
-
Construct the rescue plasmid: Clone the genomic region of the kynu-1 gene, including its promoter and UTRs, into a C. elegans expression vector.
-
Prepare an injection mix containing:
-
The kynu-1 rescue plasmid (e.g., at 10-30 ng/µl).
-
A co-injection marker plasmid (e.g., pPD118.33, expressing GFP in the pharynx, at 50 ng/µl) to identify transgenic progeny.[15]
-
Stuffer DNA (e.g., pBluescript) to bring the total DNA concentration to ~100-150 ng/µl.
-
-
Inject the DNA mix into the gonad syncytium of young adult kynu-1(e1003) hermaphrodites.
-
Screen the F1 progeny for expression of the co-injection marker (e.g., green pharynxes). These are the transgenic animals carrying the extrachromosomal array with the wild-type kynu-1 gene.
-
Establish stable transgenic lines from the F1 progeny.
-
2.2. Phenotypic Assay: Cyanide (KCN) Survival
-
Synchronize worm populations (wild-type N2, kynu-1(e1003) mutant, and the rescued transgenic strain) by bleaching gravid adults to collect eggs. Grow the progeny to the L1 larval stage.[7]
-
Expose the L1 larvae to KCN (e.g., 200 µM) in liquid M9 buffer for an extended period (e.g., 12-15 hours).[16] This treatment blocks Complex IV of the aerobic respiratory chain, forcing reliance on RQ-dependent metabolism.
-
After exposure, wash the worms to remove the KCN or dilute it significantly.
-
Transfer the worms to NGM plates seeded with E. coli OP50.
-
Assess survival and recovery of movement over the next several hours. This can be scored manually or with automated tracking systems.[16]
-
Expected Result: Wild-type and rescued transgenic worms will survive the KCN treatment and recover movement. The kynu-1(e1003) mutants will not survive.[7]
2.3. Biochemical Analysis: Quinone Extraction and LC-MS
-
Grow large, synchronized populations of each worm strain on NGM plates.
-
Harvest the worms and wash thoroughly to remove bacteria.
-
Prepare worm pellets for lipid extraction.
-
Perform lipid extraction as described for R. rubrum (Protocol 1.5), using appropriate internal standards (e.g., RQ with a different tail length).[2]
-
Analyze the samples by LC-MS with MRM, monitoring for the specific mass transitions of RQ₉ and UQ₉, which are the dominant forms in C. elegans.[2]
-
Expected Result: RQ₉ will be absent in the kynu-1 mutant but will be restored to near wild-type levels in the rescued transgenic strain. UQ₉ levels should remain largely unchanged across all strains.[3][7]
References
- 1. Identification of a New Gene Required for the Biosynthesis of this compound in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Transgenic solutions for the germline - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa PAO1 Kills Caenorhabditis elegans by Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Transgenesis in Caenorhabditis elegans Using Flp Recombinase-Mediated Cassette Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 8. Alternative splicing of coq-2 controls the levels of this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Poor Growth of Rhodospirillum rubrum Mutants Lacking RubisCO Is Due to the Accumulation of Ribulose-1,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutants of Rhodospirrillum rubrum obtained after long-term anaerobic, dark growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fermentation and Anaerobic Respiration by Rhodospirillum rubrum and Rhodopseudomonas capsulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodospirillum rubrum - Wikipedia [en.wikipedia.org]
- 13. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C. elegans rescue experiments-transgenics [bio-protocol.org]
- 16. Investigation of candidate genes involved in the this compound biosynthetic pathway in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhodoquinone Extraction from Tissues
Welcome to the technical support center for rhodoquinone (RQ) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound (RQ) compared to ubiquinone (UQ)?
A1: The primary challenge lies in the lower abundance of RQ in many tissues compared to UQ and its potential instability. RQ is structurally similar to UQ but has an amino group instead of a methoxy (B1213986) group, which can affect its chemical properties and stability during extraction.[1][2] Therefore, the extraction protocol must be carefully optimized to ensure efficient recovery and prevent degradation.
Q2: Which solvents are most effective for RQ extraction?
A2: A biphasic extraction using a combination of polar and non-polar solvents is generally most effective. A common and efficient solvent system is a 2:1 mixture of chloroform (B151607) and methanol (B129727).[3][4] Another frequently used solvent is hexane (B92381).[5][6] The choice of solvent may depend on the specific tissue type and downstream analysis.
Q3: How can I prevent the degradation of RQ during extraction?
A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Keep samples on ice throughout the extraction process and protect them from direct light.[2] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can also help prevent oxidation of the quinones.[2] Acidifying the methanol used in the extraction can help preserve the redox state of the quinones.[7]
Q4: What is the recommended method for quantifying RQ after extraction?
A4: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column coupled with a diode array detector or a mass spectrometer (LC-MS) is the most common and reliable method for RQ quantification.[5][8][9] LC-MS provides high sensitivity and selectivity, allowing for accurate measurement of RQ levels even in complex biological samples.[8][10]
Q5: Is an internal standard necessary for accurate RQ quantification?
A5: Yes, using an internal standard is highly recommended to correct for variations in extraction efficiency and sample injection volume. Commonly used internal standards for quinone analysis include synthetic ubiquinone analogs with different side-chain lengths (e.g., Q6 or Q10) that are not naturally present in the sample.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no RQ detected in the final extract. | 1. Inefficient cell lysis: The tissue was not adequately homogenized to release the mitochondria where RQ is located. 2. RQ degradation: Exposure to heat, light, or oxygen during extraction. 3. Suboptimal solvent choice: The solvent system used was not effective for the specific tissue type. | 1. Improve homogenization: Use a sonicator or a tissue homogenizer to ensure complete cell disruption.[4] 2. Maintain cold chain and protect from light: Perform all extraction steps on ice and in low-light conditions.[2] Consider adding an antioxidant like BHT to the solvents.[2] 3. Test different solvent systems: Compare the efficiency of chloroform/methanol (2:1) with other solvent systems like hexane/methanol.[4][5] |
| Poor peak shape or resolution in HPLC analysis. | 1. Column contamination: Buildup of lipids or other contaminants on the HPLC column. 2. Inappropriate mobile phase: The mobile phase composition is not optimized for separating RQ from other quinones or lipids. 3. Sample overload: Injecting too much of a concentrated sample. | 1. Wash the column: Flush the column with a strong solvent like isopropanol (B130326). 2. Optimize mobile phase: Adjust the gradient and composition of the mobile phase (e.g., acetonitrile (B52724), methanol, water with formic acid) to improve separation.[8] 3. Dilute the sample: Resuspend the dried extract in a larger volume or dilute the sample before injection. |
| High variability between replicate samples. | 1. Inconsistent extraction procedure: Variations in incubation times, vortexing speed, or solvent volumes. 2. Inaccurate protein normalization: Errors in the protein quantification assay used to normalize the quinone levels. 3. Pipetting errors: Inaccurate pipetting of samples or standards. | 1. Standardize the protocol: Ensure all steps of the extraction protocol are performed consistently for all samples. 2. Verify protein assay: Use a reliable protein quantification method and ensure it is not interfered with by substances in the mitochondrial pellet.[11] 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated. |
| Co-elution of RQ with other compounds. | 1. Presence of interfering lipids: The tissue extract contains a high concentration of lipids that have similar retention times to RQ. 2. Insufficient chromatographic separation: The HPLC method is not capable of resolving RQ from closely related compounds. | 1. Incorporate a lipid cleanup step: Consider using solid-phase extraction (SPE) to remove interfering lipids before HPLC analysis. 2. Adjust HPLC conditions: Modify the mobile phase gradient, flow rate, or column temperature to improve separation. Consider using a longer column or a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Biphasic Extraction of this compound from Murine Tissues
This protocol is adapted from methods described for the extraction of quinones from murine mitochondria.[7][11]
Materials:
-
Isolated mitochondrial pellet
-
LC-MS grade acidified methanol (0.1% formic acid)
-
LC-MS grade hexane
-
Dry ice
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
Refrigerated speedvac
Procedure:
-
Place the mitochondrial pellet on dry ice.
-
Cool the acidified methanol and hexane on dry ice.
-
Add 500 µL of cold, acidified methanol to the pellet.
-
Vortex the sample for 15 minutes at 4°C.
-
In a chemical fume hood, add 500 µL of cold hexane to the tube.
-
Vortex the sample for another 15 minutes at 4°C.
-
Centrifuge the tubes at 21,300 x g for 10 minutes at 4°C.
-
Carefully collect the upper non-polar (hexane) phase, which contains the quinones.
-
Dry the collected non-polar fraction using a refrigerated speedvac.
-
Resuspend the dried extract in an appropriate solvent (e.g., ethanol (B145695) or a mixture of acetonitrile and isopropanol) for LC-MS analysis.[3][8]
Protocol 2: Lipid Extraction of this compound from Helminth Tissues
This protocol is based on general lipid extraction methods used for quinone analysis in helminths.[3][4]
Materials:
-
Helminth tissue sample
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
Sonicator or tissue homogenizer
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Homogenize the tissue sample in a suitable buffer using a sonicator or homogenizer.
-
Add a 2:1 ratio of chloroform:methanol to the homogenized sample.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Collect the lower organic phase (chloroform layer) containing the lipids and quinones.
-
Dry the organic phase under a stream of nitrogen gas.
-
Resuspend the dried extract in a solution of 60:40 acetonitrile and isopropanol for LC-MS analysis.[3]
Quantitative Data Summary
| Organism/Tissue | Growth/Condition | This compound (RQ) Level | Ubiquinone (Q) Level | Reference |
| Rhodospirillum rubrum (WT) | Anaerobic | Significantly higher than aerobic | Present | [8][9] |
| Rhodospirillum rubrum (WT) | Aerobic | Detectable | 3-4 pmol/mg wet pellet | [8] |
| Rhodospirillum rubrum (ΔrquA mutant) | Anaerobic/Aerobic | Not detected | Present | [8][9] |
| Caenorhabditis elegans (N2 wild-type) | Normoxic | Detected | Detected | [3] |
| Caenorhabditis elegans (kynu-1 mutant) | Normoxic | Not detected | Detected | [3] |
| Murine Tissues | (Specific tissues) | Enriched in tissues that catalyze fumarate (B1241708) reduction | Present | [12][13] |
| Fasciola hepatica | Free-living miracidia | ~14% of total quinone | ~86% of total quinone | [14] |
| Fasciola hepatica | Adult stage in host | ~93% of total quinone | ~7% of total quinone | [14] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction and analysis.
Simplified Biosynthesis Pathway of this compound
Caption: Simplified overview of this compound biosynthesis pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Investigation of candidate genes involved in the this compound biosynthetic pathway in Rhodospirillum rubrum | PLOS One [journals.plos.org]
- 10. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 13. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Rhodoquinone (RQ) Detection by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of rhodoquinone (RQ) detection by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common issue affecting this compound detection sensitivity?
A1: Low signal intensity is a frequent challenge in RQ analysis, often stemming from its low physiological abundance, inherent instability, and susceptibility to matrix effects during ionization. The low abundance of RQ often necessitates mitochondrial purification for optimal detection, especially in mammalian tissues where its concentration is significantly lower than that of ubiquinone.[1]
Q2: What is the characteristic fragmentation pattern of this compound in positive ion mode ESI-MS/MS?
A2: this compound typically fragments to produce a stable tropylium (B1234903) ion. This is achieved through the cleavage of the bond between the benzoquinone ring and the isoprenoid side chain. The resulting tropylium ion is a highly stable, aromatic seven-membered ring, which often results in a prominent peak in the mass spectrum.[2][3]
Q3: What are the recommended LC-MS parameters for sensitive this compound detection?
A3: For sensitive detection, a reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with 0.1% formic acid to aid in protonation. Detection is typically performed using electrospray ionization in positive ion mode (ESI+), monitoring the transition from the protonated molecular ion [M+H]⁺ to the characteristic tropylium product ion in Multiple Reaction Monitoring (MRM) mode.
Q4: How can I minimize the degradation of this compound during sample preparation?
A4: this compound is susceptible to degradation, especially at low concentrations. To minimize this, it is recommended to use an antioxidant such as Butylated Hydroxytoluene (BHT) during the extraction process.[4] Additionally, samples should be protected from light and processed quickly at low temperatures to reduce enzymatic and oxidative degradation.
Q5: What are matrix effects and how can they be mitigated in this compound analysis?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.[5][6] To mitigate these effects, several strategies can be employed:
-
Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize the LC method to separate RQ from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected in the same way as the analyte.[7]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[6][7]
Troubleshooting Guides
Problem 1: Low or No this compound Signal
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure complete cell lysis and homogenization. Optimize the extraction solvent system; a 2:1 chloroform:methanol mixture is often effective for quinones.[8] For solid tissues, consider using tissue grinders.[1] |
| This compound Degradation | Add an antioxidant like BHT to the extraction solvent.[4] Work quickly on ice and protect samples from light. Prepare fresh samples and standards. |
| Poor Ionization | Optimize MS source parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the mobile phase contains an additive like 0.1% formic acid to promote protonation. |
| Incorrect MS/MS Transition | Infuse a pure RQ standard to confirm the precursor ion ([M+H]⁺) and optimize the collision energy to maximize the signal of the tropylium product ion. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use an in-line filter to protect the column from particulates.[9] |
| Inappropriate Injection Solvent | The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for RQ. Add a small amount of a competing agent if secondary interactions with the stationary phase are suspected. |
| Column Void | This can occur with high pH mobile phases or column aging.[9] If a void is suspected, the column should be replaced. |
Problem 3: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[10] Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing, with a strong solvent. |
| Dirty Ion Source | Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.[10] |
| Matrix Interferences | Improve sample cleanup procedures to remove more of the sample matrix before injection. |
Quantitative Data
Table 1: In Vivo Production of RQ₃ and Q₃ in Rhodospirillum rubrum
R. rubrum cultures were supplemented with 1 µM of the ubiquinone precursor, demethoxyubiquinone (DMeQ₃), and the production of RQ₃ and Q₃ was quantified over 24 hours.
| Time (hours) | Q₃ (pmol/mg wet pellet weight) | RQ₃ (pmol/mg wet pellet weight) |
| 4 | 100 | 0.25 |
| 8 | 150 | 0.5 |
| 12 | 200 | 0.75 |
| 24 | 250 | 1.0 |
Data adapted from a study on RQ biosynthesis.[4]
Table 2: Kinetic Parameters of Rhodospirillum rubrum RquA Enzyme
The Michaelis-Menten kinetics for the RquA enzyme, which is involved in RQ biosynthesis, were determined in vitro.
| Substrate | Apparent Kₘ (µM) | Vₘₐₓ (µM min⁻¹) |
| UQ₃ | 0.155 ± 0.028 | 0.0160 ± 0.0010 |
| SAM | 0.487 ± 0.105 | 0.0156 ± 0.0013 |
Data from an in vitro assay of RquA activity.[11]
Experimental Protocols
Protocol 1: Biphasic Extraction of this compound from Murine Tissues
This protocol is adapted from a method for measuring ubiquinone and this compound in mitochondria purified from murine tissues.[12]
-
Homogenization: Homogenize the tissue sample in a suitable isolation buffer on ice.
-
Mitochondrial Isolation (Optional but Recommended): Perform differential centrifugation to isolate the mitochondrial fraction, as RQ is enriched in mitochondria.[1][12]
-
Biphasic Extraction:
-
To the mitochondrial pellet, add a 2:1 mixture of chloroform:methanol.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Add water to induce phase separation.
-
Centrifuge to pellet the protein debris and separate the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully collect the lower organic layer, which contains the lipids and quinones.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol (B145695) or a mixture of isopropanol (B130326) and acetonitrile) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute RQ.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated molecular ion of the specific RQ homolog (e.g., [RQ₉+H]⁺) to its characteristic tropylium fragment ion.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize to achieve the most efficient fragmentation of the precursor ion to the product ion.
-
Visualizations
Caption: General experimental workflow for this compound detection by LC-MS.
Caption: Anaerobic electron transport chain involving this compound.
References
- 1. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Electron transport chain - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Rhodoquinone (RQ) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying rhodoquinone (RQ).
Frequently Asked Questions (FAQs)
Q1: My RQ signal is low or absent in my LC-MS/MS analysis. What are the potential causes?
A1: Low or no RQ signal can stem from several issues throughout the experimental workflow. A common problem is the degradation of RQ, especially at low concentrations.[1] Consider the following troubleshooting steps:
-
Sample Handling: Ensure samples are processed quickly and kept on ice or at 4°C to minimize enzymatic degradation.[2] Store samples at -80°C for long-term stability.
-
Extraction Inefficiency: The choice of extraction solvent is critical. A 2:1 chloroform:methanol mixture has been shown to be efficient for quinone extraction.[3] Other options include ethanol-hexane.[2][4] Ensure complete cell lysis through methods like sonication or bead beating.[3][5]
-
RQ Instability: RQ can be unstable, especially at low concentrations.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction can help stabilize RQ.[1]
-
Mass Spectrometry Issues: General mass spectrometry problems can also lead to a lack of signal. Check for leaks in the system, ensure the ion source is clean, and verify that the detector is functioning correctly.[6] Confirm that the correct MRM transitions and optimized collision energies are being used for your specific RQ species.
Q2: I am observing high variability between my replicate injections. What could be the reason?
A2: High variability can be introduced at multiple stages of the analysis. Here are some key areas to investigate:
-
Inconsistent Extraction: Ensure your extraction protocol is performed consistently across all samples. This includes precise measurement of sample material, solvent volumes, and incubation times.
-
Autosampler Issues: Check the autosampler for any potential issues, such as inconsistent injection volumes or sample carryover. Running blank injections between samples can help identify carryover.[7]
-
RQ Oxidation/Reduction: Ensure that the quinones are in a consistent oxidation state. The addition of an oxidizing agent like FeCl₃ prior to injection can ensure all quinones are in their oxidized form.[5]
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of RQ, leading to variability. Consider using a stable isotope-labeled internal standard to normalize for these effects.
Q3: How do I choose the right internal standard for RQ quantification?
A3: An ideal internal standard should have similar chemical properties and extraction and ionization behavior to the analyte. For RQ quantification, consider the following:
-
Stable Isotope-Labeled RQ: This is the gold standard, but may not be commercially available.
-
Non-endogenous Quinones: Use a quinone with a different side chain length that is not naturally present in your sample. For example, Q₂ or Q₆ can be used as internal standards in samples that primarily contain Q₈, Q₉, or Q₁₀.[2][5]
-
Structural Analogs: If a suitable quinone is not available, a structurally similar compound with comparable extraction and ionization properties can be used.
Q4: What are the optimal LC-MS/MS parameters for RQ analysis?
A4: The optimal parameters will depend on your specific instrument and the RQ species you are analyzing. However, here are some general guidelines:
-
Chromatography: Reversed-phase chromatography is typically used. A C18 column is a common choice.[5] A gradient elution with solvents like water and acetonitrile, often with a formic acid modifier, is used to separate RQ from other lipids.[4]
-
Ionization: Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used.[8] ESI in positive mode is frequently reported.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[10] You will need to determine the precursor ion (e.g., [M+H]⁺) and a specific product ion for your RQ species of interest.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Chromatographic Resolution
-
Symptom: Tailing, fronting, or broad peaks; co-elution with interfering compounds.
-
Possible Causes & Solutions:
-
Column Overload: Inject a smaller sample volume or dilute your sample.
-
Inappropriate Mobile Phase: Optimize the gradient profile and the concentration of the organic modifier and acid additive.
-
Column Contamination: Wash the column with a strong solvent or replace it if necessary.
-
Sample Solvent Incompatibility: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Issue 2: Inaccurate Quantification and Matrix Effects
-
Symptom: Poor accuracy and precision in your quantitative results.
-
Possible Causes & Solutions:
-
Matrix Effects: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[11] Use a stable isotope-labeled internal standard if available.
-
Calibration Curve Issues: Ensure your calibration standards are prepared in a matrix similar to your samples to account for matrix effects. The calibration range should bracket the expected concentration of RQ in your samples.
-
Non-Linearity: If the detector response is non-linear, use a quadratic or other appropriate regression model for your calibration curve.
-
Experimental Protocols
Protocol 1: Lipid Extraction for RQ Quantification from Bacterial Cells
This protocol is adapted from methods used for Rhodospirillum rubrum.[2][4]
-
Cell Harvesting: Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.
-
Cell Lysis: Resuspend the cell pellet in a small volume of buffer and lyse the cells using sonication or bead beating.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., Q₂ or Q₆) to the cell lysate.
-
Solvent Extraction:
-
Add 2 volumes of a 2:1 chloroform:methanol mixture to the lysate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Repeat the extraction of the aqueous phase with another 2 volumes of the solvent mixture.
-
-
Drying and Reconstitution:
-
Combine the organic phases and dry them under a stream of nitrogen gas.[2]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethanol).[2][4]
-
Protocol 2: RQ Quantification by LC-MS/MS
This is a general workflow for LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: ESI in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for your RQ species and internal standard. For example, for RQ₃, a potential transition could be monitored.[1]
-
Optimization: Optimize the collision energy and other source parameters for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of RQ in the sample using a calibration curve prepared with known concentrations of RQ standards.
-
Quantitative Data Summary
| Parameter | Value | Organism/Context | Reference |
| RQ₉ and UQ₉ | Abundant in mice | Murine tissues | [12] |
| RQ₁₀ and UQ₁₀ | Abundant in humans | Human tissues | [12] |
| RQ₁₀ Retention Time | ~7.0 min | R. rubrum extracts | [4] |
| UQ₁₀ Retention Time | ~7.5 min | R. rubrum extracts | [4] |
| UQ₃ K_m for RquA | 0.155 ± 0.028 µM | In vitro RquA assay | [9] |
| SAM K_m for RquA | 0.487 ± 0.105 µM | In vitro RquA assay | [9] |
| RquA k_cat | 0.031 ± 0.001 min⁻¹ | In vitro RquA assay | [9] |
Visual Diagrams
Caption: Overview of the experimental workflow for RQ quantification.
Caption: Troubleshooting logic for low or absent RQ signal.
References
- 1. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentechscientific.com [gentechscientific.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. researchgate.net [researchgate.net]
- 9. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhodoquinone Biosynthesis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on rhodoquinone (RQ) biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major known biosynthetic pathways for this compound?
A1: There are two primary, evolutionarily distinct pathways for this compound (RQ) biosynthesis.[1][2]
-
Bacteria and some protists: In organisms like Rhodospirillum rubrum, RQ is synthesized from ubiquinone (UQ).[1][3][4] The enzyme RquA catalyzes the final step, converting UQ to RQ.[3][5][6]
-
Animals (e.g., C. elegans, parasitic helminths): These organisms utilize precursors from the kynurenine (B1673888) pathway, which degrades tryptophan.[7][8][9] In this pathway, 3-hydroxyanthranilic acid (3-HAA) is a key precursor, and ubiquinone is not required.[1][3][8] A specific isoform of the enzyme COQ-2 is responsible for the initial prenylation of this precursor.[1][3]
Q2: My organism is not producing this compound. What are the potential reasons?
A2: Failure to detect this compound can stem from several factors:
-
Inappropriate culture conditions: RQ is primarily produced under anaerobic or hypoxic conditions to facilitate anaerobic respiration.[4][6] Ensure your organism is cultured in an oxygen-deficient environment. For some organisms, like C. elegans, chemical induction of hypoxia using agents like potassium cyanide (KCN) can be employed.[7][10]
-
Genetic mutations: The experimental strain may have mutations in key biosynthetic genes. For the bacterial pathway, this could be the rquA gene.[11] For the animal pathway, genes in the kynurenine pathway (e.g., kynu-1) or specific isoforms of coq-2 are critical.[3][8]
-
Lack of necessary precursors: The culture medium may be deficient in essential precursors. For the animal pathway, this would be tryptophan.
-
Extraction and detection issues: RQ is a lipid-soluble molecule and can be unstable. The extraction protocol may be inefficient, or the detection method may lack the required sensitivity.
Q3: Can I study this compound biosynthesis in E. coli or S. cerevisiae?
A3: E. coli and S. cerevisiae do not naturally produce this compound.[11] However, they are valuable model systems for heterologously expressing and studying specific enzymes from the RQ biosynthetic pathway, such as RquA.[5] Researchers have successfully expressed RquA in these organisms to convert ubiquinone (which they do produce) into this compound.[5]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound by LC-MS/HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal Anaerobic Conditions | For facultative anaerobes, ensure that oxygen has been sufficiently depleted from the culture medium and headspace before and during incubation.[12] Use of a redox indicator like resazurin (B115843) can help confirm anaerobic conditions.[12] For obligate anaerobes, all manipulations must be performed under strictly anoxic conditions.[12][13] |
| Inefficient Lipid Extraction | Ensure the chosen lipid extraction method is suitable for quinones. A common method involves a biphasic extraction with an organic solvent like hexane (B92381).[5][14] Adding an antioxidant like butylated hydroxytoluene (BHT) during extraction can prevent degradation of RQ.[4] |
| Quinone Oxidation State | For consistent detection, especially with mass spectrometry, it is advisable to fully oxidize the quinone pool before analysis. This can be achieved by adding a mild oxidizing agent like ferric chloride (FeCl₃) to the resuspended lipid extract prior to injection.[5] |
| Insufficient Detection Sensitivity | Use a sensitive detection method like a triple-quadrupole mass spectrometer with multiple reaction monitoring (MRM) for low-abundance samples.[4] UV detection is often not sensitive enough for in vivo assays.[4] Ensure proper internal standards (e.g., a Q species with a different tail length) are used for accurate quantification.[5] |
| Incorrect Genetic Background | Verify the genotype of your organism. If studying the bacterial pathway, ensure the presence and expression of a functional rquA gene.[11] For the animal pathway, confirm the integrity of the kynurenine pathway genes.[8] |
Issue 2: Problems with Recombinant RquA Enzyme Assays
| Possible Cause | Troubleshooting Step |
| Low Enzyme Solubility/Activity | The RquA protein can have solubility issues. Consider expressing it as a fusion protein (e.g., with Maltose Binding Protein - MBP) to improve solubility.[15] Mutagenesis to alter hydrophobic surface residues has also been shown to increase solubility.[6] |
| Missing Co-factors | The RquA-catalyzed reaction requires S-adenosyl-L-methionine (SAM) as the amino donor and is dependent on the presence of Mn²⁺.[6][15] Ensure these are included in your reaction buffer at optimal concentrations. |
| Enzyme Inhibition | The product S-adenosyl-l-homocysteine (SAH) and the analog sinefungin (B1681681) have been identified as weak inhibitors of RquA.[6] Be mindful of product accumulation in prolonged assays. |
| Incorrect Substrate | RquA acts on ubiquinone (UQ). Ensure the correct UQ species (with the appropriate isoprenoid tail length for your assay) is provided as a substrate. |
Experimental Protocols
Protocol 1: Extraction and Quantification of Quinones from C. elegans
This protocol is adapted from methodologies used in studies of C. elegans metabolism.[7][8]
-
Harvesting: Collect worms and wash them to remove bacteria.
-
Lipid Extraction:
-
Homogenize the worm pellet.
-
Add an internal standard (e.g., Q₈ for an organism that produces Q₉).
-
Perform a biphasic lipid extraction using a mixture of chloroform (B151607) and methanol (B129727) (or a similar solvent system like hexane/ethanol).[5]
-
Collect the organic (lower) phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for LC-MS:
-
LC-MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with solvents such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[5]
-
Detect and quantify RQ and UQ using a mass spectrometer in positive ion mode, monitoring for the specific m/z of the protonated ions.
-
Protocol 2: High-Throughput Assay for RQ-Dependent Metabolism in C. elegans
This assay leverages the fact that C. elegans requires RQ to survive under chemically induced hypoxia.[7][10]
-
Culture: Grow synchronized L1 larval stage C. elegans.
-
Treatment:
-
Expose the worms to potassium cyanide (KCN) at a concentration of ~200 µM. KCN inhibits Complex IV of the electron transport chain, forcing reliance on anaerobic, RQ-dependent metabolism.[7]
-
In parallel, add the test compounds (potential inhibitors of RQ biosynthesis or function).
-
-
Incubation: Incubate for 15 hours. Wild-type worms will survive this treatment, while those unable to make or use RQ will not.[10]
-
Recovery and Analysis:
-
Wash out the KCN and test compounds.
-
Assess worm survival and movement after a recovery period (e.g., 3 hours). This can be quantified using automated imaging systems.
-
Compounds that lead to reduced survival or movement are potential inhibitors of the RQ pathway.
-
Visualizations
This compound Biosynthesis Pathways
Caption: Two distinct pathways for this compound (RQ) biosynthesis.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for high-throughput screening of RQ pathway inhibitors.
Troubleshooting Logic for Low RQ Detection
Caption: Troubleshooting logic for low this compound (RQ) detection.
References
- 1. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Challenges of Studying the Anaerobic Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low abundance of rhodoquinone in samples
Welcome to the technical support center for rhodoquinone (RQ) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low abundance of this compound in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect and quantify in my samples?
This compound is often present in very low concentrations in biological samples, making its detection and quantification challenging.[1][2] For instance, in the parasite Rhodospirillum rubrum, this compound levels can be significantly lower than ubiquinone under aerobic conditions.[3] Additionally, RQ can be unstable and prone to degradation in lipid extracts if not handled properly.[2]
Q2: How can I enrich my sample for this compound to improve detection?
A key strategy to overcome the low abundance of this compound is to enrich the sample by isolating the mitochondria.[1][4] Since this compound is an electron carrier in the mitochondrial electron transport chain, purifying mitochondria from tissues or cells concentrates the analyte, thereby improving the chances of detection by methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Q3: What is the recommended method for extracting this compound from biological samples?
A biphasic extraction method using acidified methanol (B129727) and hexane (B92381) is a robust technique for isolating this compound and ubiquinone from mitochondrial pellets.[1] This method effectively separates the non-polar quinones into the hexane phase, which can then be collected and dried for analysis.[1] To prevent degradation of sensitive quinones like RQ, it is recommended to use an antioxidant like Butylated Hydroxytoluene (BHT) during the extraction process.[2]
Q4: My this compound signal is still low even after mitochondrial enrichment. What else can I do?
If the signal remains low, consider the following troubleshooting steps:
-
Sample Normalization: Ensure you are normalizing your sample input for LC-MS analysis. A common method is to quantify the protein content of the mitochondrial pellet and equalize the amount of material injected.[1][4]
-
LC-MS Optimization: Fine-tune your LC-MS parameters for optimal sensitivity. This includes selecting the appropriate column, mobile phases, and mass spectrometry settings for this compound detection.[5][6]
-
Internal Standards: Use an appropriate internal standard to account for variability in extraction efficiency and instrument response. For instance, synthetic Q6 or Q3 can be used for E. coli and yeast samples, respectively.[5]
Q5: Are there any specific considerations for different types of samples (e.g., tissues vs. cultured cells)?
Yes, the protocol may need minor modifications depending on the sample type.[1] For instance, the homogenization technique may differ between hard tissues and cultured cells. The abundance of this compound also varies across different tissues, with higher levels generally found in the kidney, brain, and pancreas in mice.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low RQ peak detected | Insufficient sample enrichment. | Perform mitochondrial purification to concentrate this compound.[1] |
| Degradation of RQ during extraction. | Add an antioxidant like BHT to the extraction solvents.[2] Keep samples on ice or dry ice throughout the procedure.[1] | |
| Inefficient extraction. | Use a biphasic extraction method with acidified methanol and hexane.[1] Ensure thorough vortexing to maximize lipid extraction.[1][5] | |
| Low instrument sensitivity. | Optimize LC-MS parameters for this compound detection. Use a sensitive detection method like Multiple Reaction Monitoring (MRM).[3][5] | |
| High variability between replicates | Inconsistent sample amount injected into the LC-MS. | Normalize samples by protein concentration of the mitochondrial pellet before injection.[1][4] |
| Inconsistent extraction efficiency. | Use an internal standard to normalize for variations in the extraction process.[5] | |
| Air bubbles in autosampler vials. | Ensure there are no bubbles in the autosampler vials to avoid injecting air instead of the sample.[1] | |
| Poor peak shape in chromatogram | Inappropriate LC column or mobile phase. | Use a column and mobile phase gradient optimized for quinone separation, such as a PFP column with a water/acetonitrile gradient containing formic acid.[5][6] |
| Sample overload. | Dilute the sample extract before injection. | |
| Carryover between samples | Contamination from a previous high-concentration sample. | Run extraction solvent blanks between different tissue types or after a high-concentration sample.[1] |
Experimental Protocols
Mitochondrial Isolation from Murine Tissues
This protocol describes the isolation of a crude mitochondrial pellet from tissue samples, a critical step for enriching this compound.[1]
Materials:
-
Mitochondrial isolation buffer (pre-chilled on ice)
-
Dounce homogenizer and pestle (pre-chilled on ice)
-
Microcentrifuge tubes (pre-chilled)
-
Refrigerated centrifuge (4°C)
Procedure:
-
Keep all samples, tools, and buffers on regular ice throughout the procedure. Do not use dry ice for this step to avoid freeze/thaw cycles that can damage mitochondria.[1]
-
Place a small piece of tissue in the pre-chilled Dounce homogenizer.
-
Add mitochondrial isolation buffer.
-
Homogenize the tissue by slowly lifting the pestle up and down, avoiding the creation of air bubbles.[1]
-
Pour the homogenate into a new 2 mL microcentrifuge tube.
-
Clean the homogenizer and pestle thoroughly between each sample.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.[1]
-
The resulting supernatant contains the mitochondria. The pellet contains cell debris and can be discarded. Further centrifugation steps can be used to pellet the mitochondria.
Biphasic Extraction of this compound
This protocol details the extraction of non-polar metabolites, including this compound, from the crude mitochondrial pellet.[1]
Materials:
-
Mitochondrial pellet
-
LC-MS grade acidified methanol (pre-chilled on dry ice)
-
LC-MS grade hexane (pre-chilled on dry ice)
-
Vortexer
-
Refrigerated centrifuge (4°C)
-
Dry ice
Procedure:
-
Place the mitochondrial pellet on dry ice.
-
Add 500 µL of pre-chilled LC-MS grade acidified methanol to each tube.
-
Vortex the samples for 15 minutes at 4°C. If a cold room or a compatible vortexer is unavailable, vortex by hand in 2-minute intervals, returning the sample to dry ice for 1 minute in between.[1]
-
In a chemical fume hood, add 500 µL of pre-chilled LC-MS grade hexane to each tube.
-
Vortex the samples again for 15 minutes at 4°C.
-
Centrifuge the tubes at 21,300 x g (or top speed) for 10 minutes at 4°C.[1]
-
The upper hexane layer contains the quinones. Carefully collect this layer for subsequent analysis.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Rhodoquinone Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometric analysis of rhodoquinone (RQ).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of this compound ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the this compound signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.
Q2: What are the primary causes of matrix effects in this compound analysis from biological samples?
A2: In biological matrices such as tissues, mitochondria, or biofluids, the primary causes of matrix effects are endogenous components that are co-extracted with this compound.[2][3][4] Given this compound's lipid-like nature, phospholipids (B1166683) are a major source of interference.[5] Other sources can include salts, proteins, and other endogenous metabolites that co-elute during liquid chromatography (LC) and compete with this compound for ionization in the mass spectrometer's ion source.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two common methods to assess the presence and extent of matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant this compound signal indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract after the extraction process is compared to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to correct for matrix effects. Since a SIL-IS is chemically identical to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. However, the availability of a commercial this compound SIL-IS may be limited, potentially requiring custom synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound mass spectrometry analysis due to matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Low this compound signal intensity or poor sensitivity | Ion suppression from co-eluting matrix components, particularly phospholipids.[5] | Optimize Sample Preparation: Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. A biphasic extraction using methanol (B129727) and hexane (B92381) is a common starting point for quinone enrichment.[2][3] Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components. Dilution: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen the matrix effect. |
| Poor reproducibility of this compound quantification between samples | Significant and variable matrix effects across different samples. | Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[6][7][8] |
| Unexpected peaks or high background noise | Contamination from sample collection, preparation, or the LC-MS system itself.[9] | Systematic Contamination Check: Analyze solvent blanks, extraction blanks, and system suitability standards to identify the source of contamination. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade.[9] Dedicated Labware: Use glassware and plasticware designated solely for this compound analysis to prevent cross-contamination.[2] |
| Shift in this compound retention time | Matrix components altering the column chemistry or interacting with this compound. | Sample Cleanup: Enhanced sample cleanup can remove the interfering components. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative assessment of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., tissue homogenate from a control animal) through the entire extraction procedure. Spike the this compound standard into the final reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix at the beginning of the extraction procedure. This set is used to determine recovery.
2. LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
3. Calculation of Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100
Protocol 2: Biphasic Extraction of this compound from Murine Tissues
This protocol is adapted from a published method for the extraction of this compound and ubiquinone from murine tissues.[2][3]
1. Materials and Reagents:
- LC-MS grade acidified methanol (with 0.1% HCl)
- LC-MS grade hexane
- Mitochondria isolation buffer
- RIPA buffer
- Glassware designated for LC-MS use only
2. Sample Preparation:
- Isolate mitochondria from murine tissues by centrifugation.[2][3]
- Take an aliquot for protein quantification (e.g., using a BCA assay) to normalize sample input for LC-MS analysis.[2]
3. Extraction:
- To the mitochondrial pellet, add 500 µL of pre-cooled, acidified LC-MS grade methanol.
- Vortex the samples for 15 minutes at 4°C.
- Add 500 µL of pre-cooled, LC-MS grade hexane.
- Vortex again for 15 minutes at 4°C.
- Centrifuge at 21,300 x g for 10 minutes at 4°C to separate the phases.
4. Sample Collection and Analysis:
- Carefully collect the upper hexane layer containing the extracted this compound.
- Evaporate the hexane to dryness under a stream of nitrogen.
- Reconstitute the sample in an appropriate solvent for LC-MS analysis.
- Keep samples in an autosampler at 4°C to prevent degradation.[2]
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Biphasic extraction workflow for this compound from mitochondria.
References
- 1. longdom.org [longdom.org]
- 2. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. m.youtube.com [m.youtube.com]
- 8. info.asistandards.com [info.asistandards.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Chromatographic Separation of Rhodoquinone and Ubiquinone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the chromatographic separation of rhodoquinone (RQ) and ubiquinone (UQ). This guide includes troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC or LC-MS analysis of this compound and ubiquinone.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Co-elution | Inadequate mobile phase strength. | Optimize the mobile phase composition. For reversed-phase chromatography, increasing the aqueous component can improve the separation of these hydrophobic compounds. Experiment with different organic modifiers like acetonitrile (B52724), methanol (B129727), or isopropanol (B130326).[1] |
| Inappropriate stationary phase. | Select a column with a different selectivity. C18 and C8 columns are commonly used.[1] For closely related quinones, a pentafluorophenyl (PFP) column can offer alternative selectivity.[2] | |
| Matrix effects from complex samples (e.g., lipid extracts). | Enhance sample preparation with a solid-phase extraction (SPE) step to remove interfering lipids. Ensure complete removal of phospholipids (B1166683) which can co-elute and cause ion suppression in MS detection. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a column with high-purity silica (B1680970) and good end-capping. The addition of a small amount of an acidic modifier, like formic acid (0.1%), to the mobile phase can help to reduce peak tailing by protonating silanol (B1196071) groups.[2] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatched injection solvent. | Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Broad Peaks | Large injection volume. | Inject a smaller volume of the sample. |
| Column deterioration. | Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions. | |
| Extra-column volume. | Use tubing with a small internal diameter and keep the length between the injector, column, and detector as short as possible. | |
| Low Sensitivity/Signal Loss | Degradation of quinones. | Both this compound and the reduced form of ubiquinone (ubiquinol) can be susceptible to oxidation. It is recommended to add an antioxidant like butylated hydroxytoluene (BHT) during sample extraction.[3] Work with samples on ice and minimize exposure to light and air. |
| Inappropriate detector settings. | For UV detection, monitor at a wavelength around 275-285 nm.[4] For MS detection, optimize the ionization source parameters and select appropriate precursor and product ions for multiple reaction monitoring (MRM).[3] | |
| Ion suppression in MS. | Improve sample cleanup to remove interfering matrix components. Consider using a different ionization technique or modifying the mobile phase to enhance ionization efficiency. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank solvent after analyzing high-concentration samples. |
| Contaminated mobile phase or system. | Use high-purity solvents and filter them before use. Regularly flush the HPLC system to remove any accumulated contaminants. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[1] | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. |
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best for separating this compound and ubiquinone?
A1: The choice of column depends on the specific quinones being analyzed and the sample matrix. C18 columns are a good starting point for reversed-phase chromatography.[4] For enhanced selectivity, especially when separating different isoprenologs of RQ and UQ, a pentafluorophenyl (PFP) column can be very effective due to its different retention mechanism.[2] C8 columns have also been shown to provide good separation with reduced tailing.[1]
Q2: How can I optimize the mobile phase for better separation?
A2: Mobile phase optimization is crucial for good resolution.[5] For reversed-phase separation of RQ and UQ, a gradient of an organic solvent (like acetonitrile or methanol) and water is typically used.[2][4] The addition of a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic phases is common to improve peak shape and ionization efficiency for MS detection.[2] Experimenting with different organic modifiers, such as isopropanol in combination with acetonitrile, can also significantly impact selectivity.[1]
Q3: What is the best way to prepare samples from biological tissues?
A3: A common method involves biphasic liquid-liquid extraction.[6] Tissues are typically homogenized and then extracted with a mixture of a polar solvent (like methanol or ethanol) and a non-polar solvent (like hexane (B92381) or petroleum ether).[3][4] To prevent oxidation of the quinones, especially the reduced forms, it is advisable to perform the extraction on ice and in the presence of an antioxidant such as butylated hydroxytoluene (BHT).[3] For complex matrices, a subsequent solid-phase extraction (SPE) step may be necessary to remove interfering lipids.[7]
Q4: Should I use an internal standard for quantification?
A4: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification, as it corrects for variations in sample preparation and injection volume.[8] A good internal standard should be structurally similar to the analytes but not present in the sample. For the analysis of RQ and UQ with varying side chain lengths, a homolog of UQ that is not naturally present in the sample (e.g., UQ with a different number of isoprenoid units) is often a suitable choice.[4]
Q5: My quinone samples seem to degrade during analysis. How can I prevent this?
A5: The reduced forms of quinones (quinols) are particularly prone to oxidation. To minimize degradation, handle samples at low temperatures, protect them from light, and work quickly. The addition of an antioxidant like BHT to the extraction solvent is a common practice.[3] For LC-MS analysis, ensuring the full oxidation of quinones by adding a mild oxidizing agent like ferric chloride (FeCl3) before injection can lead to more consistent quantification if only the total amount of each quinone is of interest.[4]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of this compound and ubiquinone based on published methods.
Table 1: Mobile Phase Compositions and Gradients
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Example | Reference |
| Pentafluorophenyl (PFP) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 70% B for 3.5 min, then to 98% B, hold, and return to 70% B. | [4] |
| C18 | Methanol:Hexane (90:10) | - | Isocratic | [4] |
| C8 | Acetonitrile:Isopropanol (84:16) | - | Isocratic | [1] |
Table 2: Example Retention Times for Quinones
| Compound | Stationary Phase | Mobile Phase System | Approximate Retention Time (min) | Reference |
| This compound-8 (RQ8) | C18 | Methanol:Hexane (90:10) | ~11 | [4] |
| Ubiquinone-8 (Q8) | C18 | Methanol:Hexane (90:10) | ~13 | [4] |
| This compound-3 (RQ3) | PFP | Acetonitrile/Water Gradient with 0.1% Formic Acid | ~1-3 | [2] |
| Ubiquinone-3 (Q3) | PFP | Acetonitrile/Water Gradient with 0.1% Formic Acid | ~1-3 | [2] |
Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact mobile phase composition and flow rate.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a general guideline for extracting this compound and ubiquinone from cellular or tissue samples.
-
Homogenization: Homogenize the pre-weighed tissue or cell pellet in a suitable buffer on ice.
-
Addition of Internal Standard: Add a known amount of an appropriate internal standard (e.g., a ubiquinone homolog not present in the sample).
-
Extraction: Add a mixture of methanol and petroleum ether (or hexane) containing an antioxidant like BHT.[3] A common ratio is 1:1 (v/v). Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains the quinones.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol (B145695) or the initial mobile phase) for HPLC or LC-MS analysis.[2]
Protocol 2: Reversed-Phase HPLC-UV Separation
This protocol describes a general method for the separation of RQ and UQ using a C18 column with UV detection.
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase of methanol and hexane (e.g., 90:10 v/v).[4]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20-50 µL.
-
Detection: UV detector set at approximately 283 nm for this compound and 275 nm for ubiquinone.[4]
Protocol 3: Reversed-Phase LC-MS/MS Analysis
This protocol outlines a method for the sensitive and specific quantification of RQ and UQ using a PFP column coupled to a mass spectrometer.
-
Column: Pentafluorophenyl (PFP) column (e.g., 50 mm x 2.0 mm, 3 µm particle size).[2]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the quinones.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Optimize the detection of precursor and product ions for each quinone in multiple reaction monitoring (MRM) mode.[2]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound and ubiquinone.
Caption: A troubleshooting flowchart for common issues in quinone separation.
Caption: Key structural and electrochemical differences between Ubiquinone and this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical problems with the determination of coenzyme Q10 in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Studying Rhodoquinone in Cultured Cells
Welcome to the technical support center for researchers studying rhodoquinone (RQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with cultured cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound undetectable in most of my cultured mammalian cells, even under hypoxic conditions?
A1: This is a common and significant challenge. Recent studies have shown that the this compound/fumarate electron transport chain is strictly present in vivo and is often undetectable in cultured mammalian cells.[1] While some tissues in mice and humans contain detectable levels of RQ, the cellular signaling and metabolic environment required for its synthesis and stabilization are likely absent in standard cell culture conditions. Researchers often need to genetically engineer cell lines to produce RQ or use alternative model systems.
Q2: What is the fundamental difference between the this compound biosynthetic pathways in bacteria and animals?
A2: There are two distinct and independently evolved pathways for RQ biosynthesis:
-
RquA-dependent Pathway (Bacteria and some Protists): In organisms like Rhodospirillum rubrum, RQ is synthesized directly from ubiquinone (UQ). A key enzyme, RquA, which is a radical S-adenosylmethionine (SAM) methyltransferase, catalyzes the conversion of UQ to RQ.[2]
-
Kynurenine (B1673888) Pathway-dependent Pathway (Animals): In animals such as C. elegans and parasitic helminths, RQ synthesis does not require UQ as a direct precursor. Instead, it utilizes intermediates from the kynurenine pathway, which is involved in tryptophan degradation.[3][4][5] An alternative splice form of the enzyme COQ-2 is responsible for utilizing a tryptophan-derived precursor instead of the usual precursor for UQ synthesis.[6][7]
Understanding which pathway is relevant to your model system is critical for experimental design.
Q3: Can I induce this compound production in my cell line without genetic modification?
A3: Currently, there is limited evidence to suggest that RQ biosynthesis can be robustly induced in standard mammalian cell lines through environmental manipulation alone (e.g., hypoxia). The necessary enzymatic machinery is often not expressed. However, some success has been achieved by providing precursors of the kynurenine pathway in combination with hypoxic conditions in specific cellular contexts, though this is not a widely established method. Genetic engineering remains the most reliable approach.
Q4: What are the best model systems for studying the animal-specific this compound pathway?
A4: Due to the challenges in cultured mammalian cells, researchers often turn to other models:
-
Caenorhabditis elegans : This nematode is a powerful genetic model as it synthesizes RQ and utilizes RQ-dependent metabolism, particularly under hypoxic conditions.[3][4][5] It is an excellent system for genetic screens to identify genes involved in RQ synthesis and for testing potential inhibitors.
-
Parasitic Helminths: While more challenging to culture, these organisms are of significant interest as RQ is essential for their survival in the low-oxygen environment of their hosts, making the RQ biosynthetic pathway a promising drug target.[8]
Troubleshooting Guides
Issue 1: Low or No Detection of this compound by LC-MS
This is a multifaceted problem that can arise from issues with cell culture, extraction, or the analytical method itself.
| Potential Cause | Troubleshooting Steps |
| Cell line does not produce RQ | - Confirm from literature if your cell line is known to produce RQ. - Consider using a positive control organism like C. elegans or a genetically engineered cell line expressing the necessary biosynthetic enzymes (e.g., RquA for the bacterial pathway). |
| Inadequate anaerobic/hypoxic conditions | - Ensure your anaerobic chamber or incubator maintains a strict oxygen-free environment. Even brief exposure to oxygen can inhibit RQ-dependent processes.[9] - Use pre-reduced, anaerobically sterilized (PRAS) media if working with strict anaerobes. - Degas all media, buffers, and equipment thoroughly before use in an anaerobic chamber.[9] |
| Inefficient quinone extraction | - Use a robust lipid extraction protocol. A common method involves a biphasic extraction with a mixture of organic solvents (e.g., hexane (B92381), ethanol (B145695), petroleum ether). - Ensure complete cell lysis. - Add an internal standard (e.g., a short-chain UQ or RQ analog not present in your sample) before extraction to control for extraction efficiency and sample loss.[10] |
| Oxidation of rhodoquinol | - Rhodoquinol (RQH₂) is the reduced form and is highly susceptible to oxidation. Work quickly and on ice during extraction. - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.[11] - Before LC-MS analysis, you can add a mild oxidant like FeCl₃ to ensure all quinones are in their oxidized state for consistent detection.[10] |
| Low LC-MS sensitivity | - Optimize your mass spectrometer settings for RQ detection. Use multiple reaction monitoring (MRM) for targeted quantification.[10] - Check for matrix effects, where co-eluting compounds suppress or enhance the ionization of your analyte.[12] This can be assessed by post-column infusion of a standard. - Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be beneficial. |
| Instrumental Issues | - High backpressure, peak tailing, or baseline noise can obscure low-abundance signals.[13] Systematically check for clogged frits, column degradation, or leaks. - Ensure mobile phases are properly prepared, filtered, and degassed. |
Issue 2: Difficulty Maintaining Anaerobic Cell Culture Conditions
Maintaining a truly anaerobic environment for mammalian cells is challenging but critical for studying RQ-dependent metabolism.
| Potential Cause | Troubleshooting Steps |
| Oxygen contamination | - Use a high-quality anaerobic chamber with a catalyst that actively removes oxygen. Monitor O₂ levels continuously. - Ensure all materials (flasks, plates, pipettes, media) are placed in the chamber and allowed to equilibrate for a sufficient time before use to remove residual oxygen.[9] - Use gas-tight containers for incubation. |
| Media and reagent issues | - Standard cell culture media are equilibrated with air. Media must be thoroughly degassed by sparging with an anaerobic gas mixture (e.g., N₂, H₂, CO₂) before use.[9] - Add reducing agents like L-cysteine or sodium sulfide (B99878) to the media to help scavenge residual oxygen. |
| Cell viability and morphology changes | - Mammalian cells undergo significant morphological changes in anoxia.[9] This is not necessarily a sign of cell death. - Ensure your medium is supplemented to support anaerobic metabolism (e.g., high glucose). - Cell proliferation will be much slower. Adjust seeding densities and experiment timelines accordingly. |
Experimental Protocols
Protocol 1: Lipid Extraction for this compound Analysis
This protocol is adapted from methods used for yeast and bacteria and can be optimized for cultured cells.[10]
-
Cell Harvesting: Pellet a known quantity of cells (e.g., 10-20 OD₆₀₀ units or a specific cell count) by centrifugation.
-
Internal Standard: Resuspend the cell pellet in a small volume of water and add a known amount of an internal standard (e.g., 500 pmol of Coenzyme Q₆).
-
Lysis and Extraction:
-
Add a 2:1 mixture of ethanol:hexane to the cell suspension.
-
Vortex vigorously for 5 minutes to lyse the cells and extract lipids.
-
Centrifuge to separate the phases.
-
-
Solvent Collection: Carefully collect the upper organic phase (containing the quinones) into a clean tube.
-
Re-extraction: Repeat the extraction on the remaining aqueous phase and pellet with fresh solvent to maximize yield. Pool the organic phases.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitution and Oxidation:
-
Resuspend the dried lipid extract in a small volume of hexane (e.g., 20 µL) followed by a larger volume of ethanol (e.g., 955 µL).
-
30 minutes prior to LC-MS injection, add a small volume of 100 mM FeCl₃ to a final concentration of 2.5 mM to ensure all quinones are in the oxidized form.[10]
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
This is a general guideline; specific parameters must be optimized for your instrument.
-
Chromatography: Reversed-phase chromatography (e.g., C18 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the hydrophobic quinones. An example gradient could be: 70% B to 98% B over several minutes.[10]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to a characteristic product ion (the tropylium (B1234903) ion). The exact m/z values will depend on the length of the isoprenoid tail of the RQ species you are analyzing (e.g., RQ₉ in C. elegans, RQ₁₀ in humans).
-
Visualizations
Caption: Workflow for the analysis of this compound from cultured cells.
References
- 1. This compound carries electrons in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Anaerobic Growth and Maintenance of Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gtfch.org [gtfch.org]
- 13. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Anaerobic Conditions for Rhodoquinone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodoquinone (RQ) under anaerobic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied under anaerobic conditions?
This compound (RQ) is a lipophilic electron carrier, structurally similar to ubiquinone (UQ), that plays a crucial role in anaerobic respiration in a variety of organisms, including some bacteria, protists, and helminth parasites.[1] It functions in a low-potential electron transport chain, enabling organisms to use fumarate (B1241708) as a terminal electron acceptor in the absence of oxygen.[2][3][4] This metabolic adaptation is essential for the survival of these organisms in hypoxic environments, such as the gut of a host for parasitic helminths.[5] The absence of RQ in mammals makes its biosynthetic pathway an attractive target for novel anthelmintic drugs.[6]
Q2: What are the primary model organisms used for studying this compound biosynthesis and function?
The most common model organisms are the purple non-sulfur bacterium Rhodospirillum rubrum and the nematode Caenorhabditis elegans. R. rubrum is a facultative anaerobe that produces both UQ and RQ, making it an excellent model to study the bacterial biosynthesis pathway where UQ is a direct precursor to RQ.[1][5] C. elegans is used to study the alternative eukaryotic pathway where RQ is synthesized from tryptophan-derived precursors, a pathway shared with many parasitic helminths.[7]
Q3: What are the key differences between the this compound biosynthetic pathways in bacteria and animals?
There are two distinct and independently evolved pathways for RQ biosynthesis:
-
Bacterial Pathway (e.g., R. rubrum): In this pathway, ubiquinone (UQ) serves as a direct precursor. The final step involves the amination of the UQ ring, a reaction catalyzed by the enzyme RquA.[1]
-
Animal Pathway (e.g., C. elegans, parasitic helminths): This pathway does not use UQ as a precursor. Instead, it starts with precursors derived from the kynurenine (B1673888) pathway of tryptophan degradation.[7]
Q4: What is the maximum tolerable oxygen level for successful this compound studies?
While the exact threshold can vary between organisms, it is crucial to maintain a strictly anaerobic environment. For many strict anaerobes, oxygen levels as low as 0.5 ppm can be toxic. For this compound studies, it is recommended to keep the oxygen concentration in an anaerobic chamber below 100 ppm, and ideally as close to 0-5 ppm as possible.[8]
Troubleshooting Guides
Problem 1: Poor or no growth of anaerobic cultures (e.g., Rhodospirillum rubrum).
Possible Causes and Solutions:
-
Incomplete anaerobiosis:
-
Solution: Ensure your anaerobic chamber or jar is functioning correctly. Check for leaks in the chamber gloves and seals.[9] Verify that the palladium catalyst is active (it should be warm to the touch during operation) and has been recently regenerated. Use an oxygen/hydrogen gas analyzer to confirm the atmosphere inside the chamber is within the desired range (typically <100 ppm O2, >1% H2).[9] For anaerobic jars, ensure the gas-generating sachets are not expired and are activated correctly.
-
-
Improperly prepared media:
-
Solution: Use pre-reduced anaerobically sterilized (PRAS) media.[10] If preparing your own, ensure the media is thoroughly deoxygenated by boiling and sparging with an oxygen-free gas (e.g., 100% N2) before autoclaving. Add reducing agents like L-cysteine or sodium sulfide (B99878) to lower the redox potential of the medium.
-
-
Incorrect gas mixture:
-
Temperature or pH instability:
Problem 2: Rhodospirillum rubrum culture is not developing its characteristic red/pink color under anaerobic conditions.
Possible Causes and Solutions:
-
Presence of oxygen:
-
Inappropriate light conditions:
-
Solution: For photosynthetic growth, R. rubrum requires a light source. Cultures should be incubated under constant illumination, for example, about 40 cm below a fluorescent light.[16] In the dark, even under anaerobic conditions, the culture will not become pigmented.
-
-
Nutrient limitation:
-
Solution: Ensure the growth medium contains all the necessary nutrients for pigment synthesis. While R. rubrum has versatile metabolic capabilities, deficiencies in key nutrients can affect its growth and pigmentation.
-
Problem 3: Inconsistent or no detection of this compound in HPLC-MS/MS analysis.
Possible Causes and Solutions:
-
Inefficient extraction:
-
Solution: RQ is a lipophilic molecule. Ensure you are using an appropriate organic solvent extraction method. A common method involves a biphasic extraction with a mixture of organic solvents like petroleum ether or hexane.[17] Ensure complete cell lysis to release the quinones.
-
-
Degradation of this compound:
-
Solution: RQ can be unstable and prone to oxidation. Perform the extraction process quickly and at low temperatures. Store extracts at -80°C until analysis.
-
-
Suboptimal HPLC-MS/MS parameters:
-
Solution: Optimize the mass spectrometry parameters for RQ detection. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.[18] Develop a standard curve with known concentrations of an RQ standard to ensure accurate quantification.
-
-
Culture did not produce RQ:
-
Solution: Verify that the anaerobic growth conditions were optimal for RQ production. For R. rubrum, RQ is synthesized under anaerobic conditions, and its production can be influenced by the growth phase and specific media components.[5]
-
Quantitative Data Summary
Table 1: Recommended Anaerobic Growth Conditions for Rhodospirillum rubrum
| Parameter | Recommended Value/Range | Notes |
| Temperature | 25-35°C (Optimal: 30-32°C) | Temperature fluctuations can inhibit growth. |
| pH | 6.0-8.5 (Optimal: 6.8-7.3) | Use a buffered medium to maintain pH stability.[14] |
| Oxygen Level | < 100 ppm (ideally 0-5 ppm) | Strict anaerobic conditions are required for RQ synthesis.[8] |
| Gas Atmosphere | 95% N2 / 5% H2 (in chamber with catalyst) or specific mixtures with CO2/syngas for metabolic studies. | The presence of H2 is for the palladium catalyst to scrub oxygen.[8] |
| Reducing Agents | L-cysteine, Sodium Sulfide, Ascorbic Acid, Thioglycolate | Added to media to lower the redox potential. |
Table 2: Comparison of Ubiquinone and this compound
| Feature | Ubiquinone (UQ) | This compound (RQ) |
| Function | Electron carrier in aerobic respiration | Electron carrier in anaerobic respiration (fumarate reduction)[4] |
| Redox Potential | +100 mV | -63 mV[5][18] |
| Key Structural Difference | Methoxy group on the quinone ring | Amino group on the quinone ring[1] |
| Biosynthetic Precursor (R. rubrum) | p-hydroxybenzoic acid | Ubiquinone (UQ)[1] |
| Biosynthetic Precursor (C. elegans) | p-hydroxybenzoic acid | Tryptophan-derived precursors[7] |
Experimental Protocols
Protocol 1: Preparation of Pre-Reduced Anaerobically Sterilized (PRAS) Medium for Rhodospirillum rubrum
-
Prepare the medium: Prepare the desired growth medium (e.g., SMN medium) without the reducing agent and resazurin (B115843) (optional redox indicator).
-
Deoxygenate: While stirring, bring the medium to a boil and then let it cool to room temperature under a stream of oxygen-free gas (e.g., 100% N2).
-
Add supplements: Add the heat-labile components, the reducing agent (e.g., L-cysteine to a final concentration of 0.025-0.05%), and resazurin (to a final concentration of 0.0001%) to the cooled medium while continuously sparging with oxygen-free gas.
-
Dispense and seal: Dispense the medium into anaerobic culture tubes or bottles inside an anaerobic chamber. Seal the vessels with butyl rubber stoppers and aluminum crimp seals.
-
Autoclave: Autoclave the sealed vessels. The medium should be colorless after autoclaving, indicating a reduced state. A pink color indicates the presence of oxygen.
Protocol 2: this compound Extraction from Rhodospirillum rubrum
-
Harvest cells: Harvest anaerobic cultures of R. rubrum by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash cells: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again.
-
Cell lysis: Resuspend the cell pellet in a small volume of buffer. Lyse the cells using a method such as sonication or bead beating on ice.
-
Biphasic extraction:
-
Add a known volume of an organic solvent mixture (e.g., 2:1 petroleum ether:isopropanol) to the cell lysate.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the lipids and quinones.
-
-
Dry and resuspend: Evaporate the organic solvent under a stream of nitrogen gas. Resuspend the dried lipid extract in a known volume of a suitable solvent for HPLC-MS/MS analysis (e.g., ethanol (B145695) or methanol).
-
Storage: Store the extracts at -80°C until analysis.
Visualizations
Diagram 1: this compound-Dependent Anaerobic Respiration
Caption: Electron flow in this compound-dependent anaerobic respiration.
Diagram 2: Bacterial this compound Biosynthesis Workflow
Caption: Experimental workflow for studying bacterial this compound biosynthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial eukaryotes have adapted to hypoxia by horizontal acquisitions of a gene involved in this compound biosynthesis | eLife [elifesciences.org]
- 4. This compound and complex II of the electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of a new gene required for the biosynthesis of this compound in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Microbiology - Using the Anaerobic Chamber [rothlab.ucdavis.edu]
- 10. Preparation of prereduced anaerobically sterilized media and their use in cultivation of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fed-Batch Cultivations of Rhodospirillum rubrum Under Multiple Nutrient-Limited Growth Conditions on Syngas as a Novel Option to Produce Poly(3-Hydroxybutyrate) (PHB) [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Avoid Common Bacteriological Incubators Errors [igenels.com]
- 14. Rhodospirillum Cultivation - Creative Biogene [microbialtec.com]
- 15. Rhodospirillum rubrum - Wikipedia [en.wikipedia.org]
- 16. carolina.com [carolina.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rhodoquinone Degradation During Sample Preparation
For researchers, scientists, and drug development professionals working with rhodoquinone (RQ), maintaining its integrity during sample preparation is paramount for accurate downstream analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive during sample preparation?
This compound is a lipophilic electron carrier involved in anaerobic respiration in various organisms.[1][2][3] Its structure, featuring a benzoquinone ring, makes it susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. This reactivity can lead to the degradation of RQ during extraction and analysis, compromising experimental results.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to this compound degradation during sample preparation include:
-
Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation.
-
Light: Photodegradation can occur, especially under UV or prolonged exposure to ambient light.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
pH: this compound stability is pH-dependent, with optimal stability observed in a neutral to slightly alkaline range (pH 6-8) for in vitro enzymatic assays.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can damage cellular structures, releasing pro-oxidants that can degrade RQ.[5][6][7]
Q3: What are the visible signs of this compound degradation?
While this compound itself doesn't have a distinct color change that is easily observable in complex biological extracts, degradation can be inferred from:
-
Low or inconsistent yields in quantitative analyses (e.g., LC-MS).
-
The appearance of unexpected peaks in chromatograms, which may represent degradation products.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Oxidative degradation during extraction. | 1. Work under an inert atmosphere: Purge solvents with nitrogen or argon gas before use and maintain a blanket of inert gas over the sample during extraction. 2. Add an antioxidant: Incorporate an antioxidant like Butylated Hydroxytoluene (BHT) into the extraction solvent. A concentration of approximately 400 μM has been shown to stabilize this compound-3 in lipid extracts.[8] 3. Use pre-chilled solvents: Perform the extraction on ice to minimize thermal degradation. |
| Inconsistent this compound concentrations between replicate samples. | Variable exposure to light and oxygen. | 1. Protect samples from light: Use amber glass vials or wrap containers in aluminum foil throughout the procedure. 2. Standardize processing time: Ensure that all samples are processed for the same duration to minimize variations in exposure to ambient conditions. 3. Minimize headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of oxygen in the headspace. |
| Appearance of unknown peaks in LC-MS analysis. | Formation of degradation products. | 1. Review the extraction procedure for potential sources of contamination or degradation: Check the purity of solvents and reagents. 2. Optimize storage conditions: Store extracts at -80°C under an inert atmosphere to prevent further degradation. Avoid repeated freeze-thaw cycles. 3. Acidify the extraction solvent: Using acidified methanol (B129727) can help preserve the redox state of quinones. |
| Poor recovery of this compound from the sample matrix. | Inefficient extraction method. | 1. Select appropriate solvents: A biphasic extraction using a combination of polar and non-polar solvents (e.g., chloroform/methanol or hexane (B92381)/ethanol) is often effective for lipophilic compounds like this compound. 2. Ensure thorough homogenization: Complete disruption of the sample tissue is crucial for releasing RQ into the extraction solvent. 3. Optimize phase separation: For liquid-liquid extractions, ensure complete separation of the aqueous and organic phases to maximize the recovery of RQ in the organic layer. |
Experimental Protocols
Protocol: Biphasic Extraction of this compound from Biological Tissues
This protocol is adapted from methods used for the extraction of quinones from biological samples and is designed to minimize degradation.
Materials:
-
Biological tissue sample
-
Homogenizer
-
Pre-chilled extraction solvent 1: Chloroform:Methanol (2:1, v/v) with 400 µM BHT
-
Pre-chilled extraction solvent 2: Hexane
-
0.9% NaCl solution (saline), pre-chilled
-
Centrifuge capable of 4°C
-
Amber glass vials
-
Nitrogen or argon gas source
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample and place it in a pre-chilled homogenizer.
-
Add a sufficient volume of ice-cold extraction solvent 1 (Chloroform:Methanol with BHT) to immerse the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a pre-chilled amber glass centrifuge tube.
-
Add 0.25 volumes of ice-cold 0.9% NaCl solution to the homogenate.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Extraction:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and this compound using a glass pipette and transfer it to a new amber vial.
-
To maximize recovery, re-extract the remaining aqueous phase and protein pellet with another volume of extraction solvent 1. Centrifuge and pool the organic phases.
-
For further purification, a hexane wash can be performed. Add an equal volume of pre-chilled hexane, vortex, and centrifuge. The upper hexane layer will contain the this compound.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a rotary evaporator at low temperature (<30°C).
-
Resuspend the dried lipid extract in a small volume of an appropriate solvent for your downstream analysis (e.g., ethanol (B145695) or isopropanol).
-
Store the final extract at -80°C under a nitrogen or argon atmosphere until analysis.
-
Visualizations
Caption: Workflow for this compound extraction with protective measures.
Caption: Factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-dependent electron transport chain is essential for Caenorhabditis elegans survival in hydrogen sulfide environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
selecting internal standards for rhodoquinone quantification
Welcome to the Technical Support Center for Rhodoquinone (RQ) Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting internal standards and troubleshooting common issues encountered during the LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (RQ) quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (RQ-d).[1] A SIL internal standard has nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample preparation, chromatography, and ionization.[1] This minimizes variability and improves the accuracy and precision of quantification. However, deuterated this compound is not readily commercially available.
Q2: Since a deuterated RQ is unavailable, what are the best alternative internal standards?
In the absence of a SIL RQ, ubiquinone (UQ) analogs with different isoprenoid side chain lengths are commonly used and have been validated in numerous studies. These are structurally similar to this compound and serve as effective surrogates. The choice of a specific UQ analog often depends on the biological matrix and the specific this compound homolog being quantified (e.g., RQ-9 in mice, RQ-10 in humans).[2]
Q3: Which ubiquinone analogs are most commonly used as internal standards for RQ quantification?
Several ubiquinone analogs have been successfully used. The selection depends on the specific experimental setup to ensure the internal standard does not co-elute with endogenous quinones in the sample. Commonly used ubiquinone analogs include:
-
Coenzyme Q2 (UQ-2) [3]
-
Coenzyme Q3 (UQ-3)
-
Coenzyme Q4 (UQ-4) [4]
-
Coenzyme Q9 (UQ-9)
-
Coenzyme Q10 (UQ-10)
Q4: What are the key considerations when selecting a ubiquinone analog as an internal standard?
When selecting a UQ analog, consider the following:
-
Chromatographic Separation: The chosen UQ analog should be well-resolved from the this compound peak and other endogenous quinones in the sample to avoid interference.
-
Extraction Recovery: The internal standard should have a similar extraction efficiency to this compound from the sample matrix.
-
Ionization Efficiency: The ionization response of the UQ analog should be stable and predictable to accurately normalize the this compound signal.
-
Absence in the Sample: The selected UQ analog should not be naturally present in the biological sample being analyzed.
Q5: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[1] For tissue samples, it is typically added before the homogenization and lipid extraction steps. This ensures that the internal standard accounts for any analyte loss during the entire sample processing procedure.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification using an internal standard.
Diagram: Troubleshooting Workflow for Poor Quantification
Caption: A stepwise guide to troubleshooting poor this compound quantification results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Internal Standard Signal | Pipetting error during addition of the internal standard. | Review and validate the standard operating procedure for internal standard addition. Ensure proper mixing after addition. |
| Degradation of the internal standard stock solution. | Prepare fresh internal standard stock solutions. Store stock solutions in an inert atmosphere (e.g., argon or nitrogen) at -80°C and protect from light. | |
| Severe ion suppression affecting the internal standard. | Optimize the chromatographic method to separate the internal standard from the interfering matrix components.[5] Consider a more rigorous sample cleanup procedure.[5] | |
| Low this compound Signal | Degradation of this compound during sample preparation. | Rhodoquinones can be sensitive to light and oxidation.[3] Minimize exposure to light and air during sample preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[3] |
| Inefficient extraction of this compound from the matrix. | Optimize the lipid extraction protocol. Ensure complete cell lysis and sufficient mixing with the extraction solvent. A common method involves a biphasic extraction with methanol (B129727) and petroleum ether.[3] | |
| Ion suppression affecting this compound. | Similar to the internal standard, optimize chromatography to separate this compound from interfering compounds.[5] The use of matrix-matched calibrators can also help to compensate for this effect.[6] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure all samples are treated identically. Use a consistent protocol for tissue homogenization, extraction, and solvent evaporation. |
| Inconsistent injection volumes. | Check the autosampler for any issues with precision and accuracy. | |
| Differential stability of this compound and the internal standard. | If the this compound is degrading faster than the internal standard (or vice versa), this will lead to inconsistent ratios. Ensure samples are analyzed promptly after preparation or stored under conditions that preserve both compounds. | |
| Poor Linearity of Calibration Curve | Inappropriate concentration range for the calibrators. | Prepare a new set of calibrators that bracket the expected concentration of this compound in the samples. |
| Matrix effects that are concentration-dependent. | Dilute the samples to reduce the concentration of interfering matrix components.[7] Use matrix-matched calibrators prepared in a similar biological matrix to the samples.[6] |
Experimental Protocols
Protocol 1: Lipid Extraction for this compound Quantification
This protocol is adapted from methods described for the extraction of quinones from biological samples.[3]
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Internal Standard solution (e.g., UQ-4 in ethanol)[4]
-
Methanol (HPLC grade)
-
Petroleum Ether (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Deionized water
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To your sample, add a known amount of the internal standard solution.
-
Add 2 mL of methanol containing 10 µM BHT.[3]
-
Add 2 mL of petroleum ether.[3]
-
Add 110 µL of deionized water.[3]
-
Vortex the mixture thoroughly for 2 minutes to ensure complete extraction.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.[3]
-
Carefully transfer the upper petroleum ether layer to a clean tube.
-
Repeat the extraction of the lower aqueous phase with another 2 mL of petroleum ether.
-
Combine the petroleum ether fractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., ethanol (B145695) or a mixture of hexanes and ethanol).[3]
Diagram: Lipid Extraction Workflow
Caption: A schematic of the biphasic lipid extraction protocol for this compound.
Data Presentation
The following table summarizes the use of different ubiquinone analogs as internal standards for this compound quantification from various studies. Please note that direct comparison of performance metrics across different studies can be challenging due to variations in instrumentation, matrices, and methodologies.
| Internal Standard | Analyte(s) | Matrix | Typical Amount Added | Reference |
| UQ-2 | RQ-3, Q-3 | Rhodospirillum rubrum cell pellets | 0.5 pmol/10 µL injection | [3] |
| UQ-4 | RQ, UQ | In vitro assays | 200 pmol | [4] |
| UQ-9 | Ubiquinol-10, Ubiquinone-10 | Human Plasma | Not specified, used for method development | [8] |
| UQ-10 | RQ-10 | Rhodospirillum rubrum lipid extracts | Used as an external standard for quantification | [9] |
Signaling Pathways and Logical Relationships
Diagram: Logic for Internal Standard Selection
Caption: A decision-making diagram for the selection of an appropriate internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Inhibitor Concentrations for Rhodoquinone Pathway Studies
Welcome to the technical support center for rhodoquinone (RQ) pathway research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments with pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RQ), and why is it a significant research target?
A1: this compound (RQ) is a liposoluble electron carrier, structurally similar to ubiquinone (UQ or Coenzyme Q), that is crucial for anaerobic energy metabolism in a variety of organisms, including parasitic helminths and some bacteria.[1] It functions in an alternative electron transport chain where fumarate (B1241708), rather than oxygen, serves as the terminal electron acceptor.[2][3] This pathway is essential for the survival of many parasites in the low-oxygen environments of their hosts.[4][5] Since mammals do not synthesize or utilize RQ, the enzymes in its biosynthetic pathway are considered promising targets for developing specific anthelmintic drugs.[6][7][8]
Q2: What are the primary biosynthetic pathways for this compound?
A2: There are two distinct, independently evolved pathways for RQ biosynthesis:
-
The "UQ-dependent" Pathway (Bacteria): In organisms like the bacterium Rhodospirillum rubrum, RQ is synthesized directly from ubiquinone (UQ).[6][9] The enzyme this compound Biosynthesis Enzyme A (RquA) catalyzes the conversion of UQ to RQ by replacing a methoxy (B1213986) group with an amino group.[10][11][12]
-
The "Kynurenine" Pathway (Eukaryotes): In eukaryotes such as the nematode C. elegans and parasitic helminths, RQ synthesis is independent of UQ.[4][10] It begins with the amino acid tryptophan, which is degraded via the kynurenine (B1673888) pathway to produce 3-hydroxyanthranilate (3HA).[7][13] This amine-containing precursor is then used by enzymes shared with the UQ pathway, like COQ-2, to build the RQ molecule.[3][4]
Q3: What are the key enzymatic targets for inhibitors of the RQ pathway?
A3: Key targets are enzymes that are either unique to RQ-producing organisms or have helminth-specific features, making them ideal for selective inhibition.[8]
| Target Enzyme | Pathway | Function | Organism(s) | Rationale for Targeting | Reference(s) |
| RquA | UQ-dependent | Converts UQ to RQ. | Bacteria, some protists | Not present in host organisms. | [10][11] |
| COQ-2 | Kynurenine | Polyprenyltransferase that initiates RQ synthesis by using 3HA as a substrate. Helminths have a specific splice variant (COQ-2e) for RQ synthesis. | C. elegans, Helminths | Helminth COQ-2 has different substrate specificity than the host enzyme. The COQ-2e isoform is unique to RQ-producing species. | [4][7][14] |
| TDO-2 | Kynurenine | Tryptophan 2,3-dioxygenase, the first enzyme in the kynurenine pathway, generating precursors for RQ. | C. elegans, Helminths | Required for RQ synthesis and has helminth-specific residues at its active site. | [15] |
| KMO-1, KYNU-1 | Kynurenine | Enzymes in the kynurenine pathway essential for producing the 3HA precursor for RQ. | C. elegans, Helminths | Essential for RQ synthesis in helminths. | [4][15] |
| Complex II (Succinate Dehydrogenase) | Anaerobic ETC | Acts in reverse as a fumarate reductase, transferring electrons from RQ to fumarate. This is a critical step in the RQ-dependent ETC. | C. elegans, Helminths | The quinone-binding pocket of helminth Complex II can be selectively targeted. | [2][4][7] |
Q4: How does an inhibitor's IC50 value relate to its potency?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process (e.g., an enzymatic reaction) by 50%.[16][17] A lower IC50 value indicates a more potent inhibitor, as less of the compound is needed to achieve 50% inhibition.[18] However, it's important to note that the IC50 value can be influenced by experimental conditions, such as substrate concentration.[16][17] For a more universal measure of potency, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16][18]
Troubleshooting Guides
This guide addresses common issues encountered when determining inhibitor potency and optimizing concentrations in cellular or biochemical assays.
Problem 1: No dose-dependent inhibition observed.
| Possible Cause | Troubleshooting Steps | Reference(s) |
| 1. Inhibitor Concentration Range is Too Low | The inhibitor may be effective only at higher concentrations. Test a broader range, extending into higher micromolar concentrations (e.g., up to 50-100 µM). | [19] |
| 2. Inhibitor is Inactive or Degraded | Verify compound integrity. Use a fresh aliquot from a trusted stock. If possible, confirm the compound's identity and purity (e.g., via LC-MS). | [19] |
| 3. Assay Incubation Time is Too Short | Some inhibitors require more time to exert their effect, especially in cell-based assays. Increase the incubation time (e.g., from 24h to 48h or 72h). | [19] |
| 4. Target Organism/Cell Line is Resistant | Confirm that your model system relies on the RQ pathway under your experimental conditions. For example, in C. elegans, RQ-dependence is induced by hypoxia or KCN treatment.[4][7] If using a specific enzyme, ensure it's the correct, susceptible isoform. | [8] |
Problem 2: IC50 value is much higher than expected from literature.
| Possible Cause | Troubleshooting Steps | Reference(s) |
| 1. High Serum/Protein Concentration in Medium (Cell-based assays) | Serum proteins can bind to the inhibitor, reducing its effective concentration. Repeat the assay with a lower serum percentage (e.g., 2-5% FBS), if the cells can tolerate it. | [19] |
| 2. High Cell Seeding Density (Cell-based assays) | Overly confluent cells can alter metabolic states and drug sensitivity. Optimize the cell number to ensure they are in a logarithmic growth phase and not over-confluent at the end of the experiment. | [19] |
| 3. High Substrate Concentration (Biochemical assays) | For competitive inhibitors, a high substrate concentration will increase the apparent IC50. Perform the assay at a substrate concentration close to its Km value for a more accurate IC50 determination. | [16][17] |
| 4. Inhibitor Instability | The compound may be unstable in the culture medium or buffer over the experiment's duration. Consider replenishing the medium and inhibitor every 24-48 hours. Check literature for stability data. | [19] |
Problem 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps | Reference(s) |
| 1. Pipetting Errors | Inaccurate serial dilutions or reagent transfers are a common source of error. Ensure pipettes are properly calibrated. Use fresh tips for each concentration and replicate. | [19][20] |
| 2. "Edge Effects" in Microplates | Wells on the outer edges of a plate are prone to evaporation, which concentrates media components and affects cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media. | [19] |
| 3. Inconsistent Cell Health or Passage Number | Use cells from a consistent, low passage number. Ensure cells are healthy and evenly distributed when seeding plates. | [20] |
| 4. Presence of PCR Inhibitors (for qPCR-based assays) | Carryover from sample preparation (e.g., salts, ethanol) can inhibit enzymatic reactions. Ensure high purity of the template DNA/RNA. Perform a dilution series to check for inhibition. | [21][22] |
Visualizations and Workflows
This compound Biosynthetic Pathways
Caption: Comparative overview of this compound biosynthesis pathways.
Experimental Workflow: Inhibitor IC50 Determination
Caption: Step-by-step workflow for determining an inhibitor's IC50 value.
Troubleshooting Logic Diagram
References
- 1. This compound-9 (RQ9) [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 5. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 6. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of enzymes that have helminth-specific active sites and are required for this compound-dependent metabolism as targets for new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 12. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. PCR Troubleshooting and Optimization: The Essential Guide [caister.com]
- 21. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 22. quantabio.com [quantabio.com]
Technical Support Center: Data Analysis Strategies for Low-Level Rhodoquinone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of low-level rhodoquinone (RQ).
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for low-level this compound detection, from sample preparation to data analysis.
Mass Spectrometry (LC-MS/MS) Troubleshooting
Issue: No or Low this compound Signal Detected
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound, like other quinones, can be sensitive to light, temperature, and pH. It is recommended to process samples promptly and store them at -80°C, protected from light.[1] Use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help stabilize this compound.[2] |
| Inefficient Extraction | Ensure the chosen extraction protocol is suitable for your sample matrix. A common method involves a biphasic extraction using methanol (B129727) and petroleum ether.[3][4] For solid samples, thorough homogenization is critical.[5] |
| Matrix Effects (Ion Suppression) | Biological matrices, especially those rich in phospholipids, can suppress the this compound signal.[3] To mitigate this, consider targeted phospholipid depletion techniques or solid-phase extraction (SPE) for sample cleanup.[6] You can assess matrix effects by performing a post-column infusion experiment. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Use the correct precursor and product ion m/z values for your target this compound species (e.g., RQ9 or RQ10). Optimize collision energy for the specific MRM transition. |
| Chromatographic Issues | Poor peak shape or co-elution with interfering compounds can lead to a low signal. Ensure the mobile phase composition is optimal for separating this compound from ubiquinone.[7][8] Regular column maintenance is also crucial.[6] |
Issue: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Sample Carryover | Implement a robust needle and injection port washing protocol between samples to prevent carryover from high-concentration samples. |
| Co-elution with Ubiquinone | This compound and ubiquinone are structurally similar and can co-elute. Optimize the chromatographic gradient to improve separation. A pentafluorophenyl (PFP) column can provide alternative selectivity for quinones.[7] |
| Matrix Effects (Ion Enhancement) | In some cases, matrix components can enhance the signal of interfering ions. Employing the sample cleanup strategies mentioned above can help reduce these effects. |
Electrochemical Detection Troubleshooting
Issue: Poorly Defined or Irreproducible Peaks
| Potential Cause | Troubleshooting Steps |
| Electrode Fouling | The surface of the working electrode can become fouled by sample components, leading to poor signal. Regularly clean and polish the electrode according to the manufacturer's instructions. |
| Inappropriate pH of Supporting Electrolyte | The electrochemical behavior of quinones is often pH-dependent.[9] Optimize the pH of your supporting electrolyte to achieve the best peak shape and separation. |
| Suboptimal DPV/CV Parameters | The parameters of your voltammetric scan (e.g., pulse amplitude, pulse width, scan rate) significantly impact the signal. Optimize these parameters for your specific analyte and concentration range.[10][11][12] |
| Presence of Dissolved Oxygen | Dissolved oxygen can interfere with electrochemical measurements. Deoxygenate your sample and electrolyte solutions by purging with an inert gas like nitrogen or argon before analysis. |
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is its low-level detection important?
This compound (RQ) is a lipid-soluble electron carrier involved in anaerobic respiration in certain organisms, including parasitic helminths.[2][7] Its absence in their mammalian hosts makes the RQ biosynthetic pathway an attractive target for anthelmintic drugs.[2][13] Detecting low levels of RQ is crucial for studying the efficacy of such drugs and understanding the metabolic state of these organisms.
Q2: What are the primary methods for detecting low levels of this compound?
The most common and sensitive methods are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and electrochemical methods like Differential Pulse Voltammetry (DPV).[3][14]
LC-MS/MS Data Analysis
Q3: How do I set up an LC-MS/MS method for this compound quantification?
You will need to use Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the protonated molecule, [M+H]⁺) of your target this compound species and one or more of its characteristic product ions (fragments). The table below provides some common m/z values.
Q4: How do I quantify this compound using LC-MS/MS data?
Quantification is typically performed by integrating the peak area of the MRM transition for this compound and comparing it to a standard curve generated from known concentrations of an RQ standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and matrix effects.
Q5: How can I distinguish this compound from the more abundant ubiquinone?
This compound and ubiquinone have different masses due to the substitution of a methoxy (B1213986) group in ubiquinone with an amino group in this compound. This mass difference is easily resolved by the mass spectrometer. Chromatographically, they can be separated using a suitable reversed-phase column and an optimized gradient elution.[7][13]
Electrochemical Data Analysis
Q6: How is this compound detected using Differential Pulse Voltammetry (DPV)?
In DPV, a series of voltage pulses are applied to a working electrode.[12][15] When the potential reaches the oxidation potential of this compound, it will be oxidized, generating a current that is proportional to its concentration. This results in a peak in the voltammogram at a characteristic potential.
Q7: How do I analyze a DPV voltammogram to determine this compound concentration?
The height of the peak current in the DPV voltammogram is directly proportional to the concentration of this compound.[12] You can create a calibration curve by plotting the peak current versus the concentration of a series of this compound standards. The concentration of this compound in your unknown sample can then be determined from this curve.
Q8: What do the peak potential and peak current in a voltammogram represent?
-
Peak Potential (Ep): This is the potential at which the peak current occurs. It is characteristic of the specific analyte and can be used for qualitative identification.[12]
-
Peak Current (Ip): This is the magnitude of the current at the peak potential. For a given analyte and set of experimental conditions, the peak current is proportional to the analyte's concentration.[12]
III. Quantitative Data Summary
Table 1: Key Mass Spectrometry Parameters for this compound and Ubiquinone Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound-10 (RQ10) | 848.7 | 192.1 | The product ion corresponds to the quinone head group after fragmentation.[13] |
| Ubiquinone-10 (UQ10) | 863.7 | 197.3 | The product ion corresponds to the quinone head group after fragmentation.[13] |
| This compound-9 (RQ9) | 780.6 | 192.1 | Commonly found in organisms like C. elegans.[3] |
| Ubiquinone-9 (UQ9) | 795.6 | 197.3 | Commonly found in murine tissues.[3][4] |
IV. Experimental Protocols
Protocol for this compound Extraction from Biological Tissues
This protocol is adapted from methods for extracting quinones from murine tissues and is suitable for low-level detection.[3][4]
-
Homogenization: Homogenize the tissue sample on ice in a suitable buffer.
-
Mitochondrial Isolation (Optional but recommended for low levels): Perform differential centrifugation to isolate the mitochondrial fraction, where this compound is localized.
-
Biphasic Extraction:
-
To the mitochondrial pellet, add a 2:2:1.1 mixture of methanol, petroleum ether (containing 10 µM BHT), and deionized water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper petroleum ether layer.
-
Re-extract the lower aqueous layer with petroleum ether.
-
-
Drying and Reconstitution:
-
Combine the petroleum ether fractions and dry under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol (B145695)/hexane mixture) for LC-MS/MS analysis.
-
Best-Practice Protocol for Electrochemical Detection of this compound using DPV
This is a generalized protocol based on methods for similar quinone compounds.[14][16]
-
Electrode Preparation:
-
Use a glassy carbon electrode (GCE) as the working electrode.
-
Polish the GCE surface with alumina (B75360) slurry, then sonicate in ethanol and deionized water to clean it.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode system with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The supporting electrolyte is typically a phosphate (B84403) buffer solution (e.g., 0.1 M, pH 7.0).
-
-
Sample Preparation:
-
The extracted and reconstituted this compound sample should be dissolved in the supporting electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes prior to measurement.
-
-
DPV Measurement:
-
Scan the potential over a range that includes the oxidation potential of this compound (e.g., from -0.2 V to +0.8 V).
-
Optimize DPV parameters:
-
Pulse Amplitude: Typically 50 mV.
-
Pulse Width: e.g., 50 ms.
-
Scan Rate: e.g., 20 mV/s.
-
-
-
Data Analysis:
-
Record the resulting voltammogram.
-
Measure the peak current at the oxidation potential of this compound.
-
Quantify the concentration using a standard curve.
-
V. Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified this compound biosynthesis from ubiquinone.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to optimize the analytical performance of differential pulse voltammetry: one variable at time versus Design of Experiments [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. openaccesspub.org [openaccesspub.org]
- 16. Electrochemical Sensor for Simple and Sensitive Determination of Hydroquinone in Water Samples Using Modified Glassy Carbon Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rhodoquinone and Ubiquinone Redox Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the redox potentials of rhodoquinone (RQ) and ubiquinone (UQ), two critical lipophilic electron carriers in cellular respiration. Understanding the electrochemical properties of these molecules is paramount for research into anaerobic metabolism, parasitology, and the development of novel therapeutics targeting these pathways. This document outlines the experimental data supporting their distinct redox characteristics and provides detailed protocols for their measurement.
Introduction to this compound and Ubiquinone
Ubiquinone, also known as coenzyme Q, is a vital component of the aerobic respiratory chain in the mitochondria of most eukaryotes and many bacteria. It functions as an electron shuttle, accepting electrons from complexes I and II and transferring them to complex III.[1] In contrast, this compound is a structurally similar benzoquinone found in some anaerobic bacteria and parasitic helminths.[2][3] The key structural difference is the substitution of a methoxy (B1213986) group in ubiquinone with an amino group in this compound. This seemingly minor change has a profound impact on the molecule's redox potential, enabling organisms that possess it to thrive in low-oxygen environments by utilizing alternative metabolic pathways, such as fumarate (B1241708) reduction.[4][5]
Quantitative Comparison of Redox Potentials
The primary distinction in the function of this compound and ubiquinone lies in their standard redox potentials (E°'). This compound possesses a significantly lower redox potential, which is crucial for its role in anaerobic respiration.
| Quinone | Standard Redox Potential (E°') | Reference(s) |
| This compound (RQ) | -63 mV | [4][5] |
| Ubiquinone (UQ) | +110 mV | [4][5] |
Note: Potentials are relative to the standard hydrogen electrode (SHE).
Experimental Protocols for Redox Potential Measurement
The determination of quinone redox potentials is typically achieved through electrochemical methods such as cyclic voltammetry and potentiometric titration.
Cyclic Voltammetry
Cyclic voltammetry is a powerful electroanalytical technique for investigating the redox behavior of chemical species.[6] It involves applying a sweeping potential to an electrode and measuring the resulting current.
Principle: A triangular potential waveform is applied to a working electrode immersed in a solution containing the analyte. The potential is scanned linearly from a starting potential to a switching potential and then back to the starting potential. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes, including the formal redox potential (E°'), which can be estimated from the midpoint of the anodic and cathodic peak potentials for a reversible system.[6]
Detailed Protocol:
-
Preparation of the Electrochemical Cell:
-
A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).
-
The analyte (this compound or ubiquinone) is dissolved in a suitable aprotic solvent (e.g., dimethylformamide - DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6) to ensure conductivity.[7]
-
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Cyclic Voltammetry Measurement:
-
The electrodes are immersed in the deoxygenated solution.
-
A potential sweep is applied using a potentiostat. The potential range should be set to encompass the redox events of the quinone.
-
The scan rate (e.g., 100 mV/s) can be varied to assess the reversibility of the redox process.
-
-
Data Analysis:
-
The anodic (Epa) and cathodic (Epc) peak potentials are determined from the cyclic voltammogram.
-
For a reversible or quasi-reversible process, the formal redox potential (E°') is calculated as the average of the peak potentials: E°' = (Epa + Epc) / 2 .[6]
-
Potentiometric Titration
Potentiometric titration is another method used to determine the equivalence point of a redox reaction by measuring the potential of a solution as a titrant is added.[8]
Principle: A solution of the analyte in its reduced or oxidized form is titrated with a standard solution of a titrant (an oxidizing or reducing agent). The potential of the solution is monitored using an indicator electrode (e.g., a platinum electrode) and a reference electrode.[9] A sharp change in potential occurs at the equivalence point, from which the midpoint potential, corresponding to the standard redox potential, can be determined.
Detailed Protocol:
-
Preparation of the Titration Setup:
-
A beaker containing the analyte solution (e.g., the reduced form, ubiquinol (B23937) or rhodoquinol) is placed on a magnetic stirrer.
-
A platinum indicator electrode and a reference electrode (e.g., SCE) are immersed in the solution.[8]
-
A burette is filled with a standard solution of an oxidizing agent (e.g., potassium ferricyanide).
-
-
Titration Procedure:
-
The initial potential of the solution is recorded.
-
The titrant is added in small, known increments.
-
After each addition, the solution is stirred, and the potential is allowed to stabilize before being recorded.
-
-
Data Analysis:
-
The potential is plotted against the volume of titrant added.
-
The equivalence point is determined from the point of maximum slope on the titration curve (often found by taking the first or second derivative of the curve).[8]
-
The potential at the half-equivalence point corresponds to the standard redox potential (E°') of the quinone/quinol couple.
-
Visualization of Experimental Workflow and Biosynthetic Pathways
The following diagrams illustrate the experimental workflow for redox potential measurement and the biosynthetic pathways of ubiquinone and this compound.
Biosynthetic Pathways
Ubiquinone biosynthesis originates from chorismate (in bacteria and yeast) or tyrosine (in higher eukaryotes), with the polyprenyl tail derived from the mevalonate (B85504) pathway.[1][10]
This compound can be synthesized via two distinct pathways. In some bacteria, it is formed by the amination of a pre-existing ubiquinone molecule.[2] In contrast, parasitic helminths like C. elegans synthesize this compound from tryptophan-derived precursors, independent of ubiquinone.[11][12]
Conclusion
The lower redox potential of this compound (-63 mV) compared to ubiquinone (+110 mV) is a critical adaptation for anaerobic metabolism.[4][5] This property allows this compound to efficiently donate electrons to fumarate, a process that is not thermodynamically favorable with ubiquinone. This fundamental difference makes the this compound biosynthetic pathway an attractive target for the development of anthelmintic drugs, as this molecule is essential for many parasites but absent in their mammalian hosts.[3] The experimental methods detailed in this guide, such as cyclic voltammetry, are essential for characterizing the redox properties of these and other biologically significant molecules.
References
- 1. PathWhiz [smpdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 9. studychem.in [studychem.in]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of rhodoquinone and ubiquinone in anaerobic respiration
For researchers, scientists, and drug development professionals, understanding the nuances of cellular respiration is paramount. While ubiquinone (UQ) is the well-known electron carrier in aerobic respiration, rhodoquinone (RQ) plays a crucial, analogous role in the anaerobic respiration of many organisms. This guide provides a detailed functional comparison of RQ and UQ, supported by experimental data and methodologies, to illuminate their distinct roles in cellular bioenergetics.
This compound and ubiquinone are structurally similar quinones that function as mobile electron carriers within the mitochondrial electron transport chain (ETC). However, their subtle structural differences lead to significant functional divergence, particularly under anaerobic conditions. The primary distinction lies in their redox potentials, which dictates their respective electron acceptors and the metabolic pathways they support.
Key Functional Differences
| Feature | This compound (RQ) | Ubiquinone (UQ) |
| Primary Function | Electron carrier in anaerobic respiration | Electron carrier in aerobic respiration |
| Terminal Electron Acceptor | Fumarate (B1241708) | Oxygen |
| Redox Potential (E°') | Approximately -63 mV[1] | Approximately +100 mV[1] |
| Associated Respiratory Complex for Final Electron Transfer | Complex II (Fumarate Reductase) | Complex IV (Cytochrome c Oxidase) |
| Energy Yield (ATP per glucose) | Lower (exact yield varies by organism and pathway) | Higher (approx. 30-32 ATP)[2] |
| Organisms | Anaerobic and facultative anaerobic bacteria, parasitic helminths, some eukaryotes | Aerobic organisms (most eukaryotes and many prokaryotes) |
Performance Comparison: A Quantitative Look
The differing redox potentials of this compound and ubiquinone directly impact the energy yield of their respective respiratory pathways. While precise, universally applicable figures for ATP yield in RQ-based anaerobic respiration are challenging to define due to variations across species and specific metabolic routes, the overall energy conservation is significantly lower than in aerobic respiration.
| Parameter | This compound-Mediated Anaerobic Respiration | Ubiquinone-Mediated Aerobic Respiration |
| Redox Potential (E°') | ~ -63 mV[1] | ~ +100 mV[1] |
| Terminal Electron Acceptor | Fumarate (+30 mV) | Oxygen (+820 mV) |
| Theoretical ATP Yield per Glucose | Significantly lower than aerobic respiration. While glycolysis yields a net of 2 ATP, the subsequent anaerobic electron transport to fumarate provides additional ATP through oxidative phosphorylation, though less than that generated with oxygen as the terminal electron acceptor. | Approximately 30-32 ATP[2] |
Note: The ATP yield is a theoretical maximum and can be influenced by factors such as proton leakage across the mitochondrial membrane.
Signaling Pathways and Electron Flow
The distinct roles of RQ and UQ are best visualized through their respective electron transport chains.
Figure 1. Electron transport chains for aerobic and anaerobic respiration.
Experimental Protocols
Isolation and Quantification of this compound and Ubiquinone
This protocol outlines the extraction of RQ and UQ from biological samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Figure 2. Workflow for quinone extraction and analysis.
Methodology:
-
Homogenization: Homogenize a known weight of tissue or cell pellet in a suitable buffer.
-
Extraction: Add a 2:1 mixture of hexane:isopropanol to the homogenate.
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase containing the lipids and quinones.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Resuspension: Resuspend the lipid extract in a known volume of ethanol (B145695) or another suitable solvent for HPLC injection.
-
Analysis: Analyze the sample using reverse-phase HPLC with a C18 column. Detect quinones using a UV detector (at ~275 nm for UQ and ~285 nm for RQ) or a mass spectrometer for more sensitive and specific quantification. Standard curves with purified RQ and UQ should be used for accurate quantification.
Fumarate Reductase Activity Assay
This spectrophotometric assay measures the activity of Complex II as a fumarate reductase, a key function in the RQ-dependent anaerobic respiratory chain. The assay monitors the oxidation of a reduced electron donor coupled to the reduction of fumarate.
References
Validating Rhodoquinone-Specific Metabolic Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of rhodoquinone (RQ) metabolism is critical for targeting anaerobic pathogens and exploring its potential in mammalian hypoxia. This guide provides an objective comparison of RQ-specific metabolic pathways with alternative pathways, supported by experimental data, detailed methodologies, and clear visualizations.
This compound is a vital electron carrier in the anaerobic respiratory chain of various organisms, including parasitic helminths and some bacteria.[1] Its unique properties distinguish it from the more common ubiquinone (UQ), making the RQ biosynthetic and metabolic pathways attractive targets for novel therapeutics.[2][3] This guide delves into the distinct mechanisms of RQ synthesis and its functional implications compared to UQ-dependent aerobic respiration.
Comparative Analysis of this compound and Ubiquinone Biosynthesis and Function
Two primary, independently evolved pathways for this compound biosynthesis have been identified.[2] In bacteria such as Rhodospirillum rubrum, RQ is synthesized directly from ubiquinone (UQ).[2][4] In contrast, animals like the nematode Caenorhabditis elegans and parasitic helminths utilize a distinct pathway that begins with 3-hydroxyanthranilic acid (3-HAA), a product of the kynurenine (B1673888) pathway, and does not require UQ as an intermediate.[2][5] This fundamental difference presents a key area for selective drug targeting.
The functional distinction between RQ and UQ is rooted in their redox potentials. RQ possesses a significantly lower midpoint redox potential (-63 mV) compared to UQ (+110 mV).[6][7] This lower potential enables RQ to efficiently donate electrons to fumarate (B1241708), facilitating the activity of Complex II as a fumarate reductase in anaerobic conditions—a critical step for energy production in the absence of oxygen.[6][8]
| Feature | This compound (RQ) | Ubiquinone (UQ) | References |
| Midpoint Redox Potential | -63 mV | +110 mV | [3][6][7] |
| Primary Function | Electron carrier in anaerobic respiration (fumarate reduction) | Electron carrier in aerobic respiration (oxygen reduction) | [1][5][8] |
| Terminal Electron Acceptor | Fumarate | Oxygen | [1][8] |
| Biosynthesis Precursor (Animals) | 3-hydroxyanthranilic acid (from kynurenine pathway) | 4-hydroxybenzoate | [1][2][5] |
| Biosynthesis Precursor (Bacteria, e.g., R. rubrum) | Ubiquinone (UQ) | 4-hydroxybenzoate | [2][4][9] |
| Presence in Hosts (e.g., Mammals) | Generally absent, though recent evidence suggests presence in specific tissues under hypoxia | Ubiquitous | [1][3][10] |
Visualizing the Metabolic Pathways
To elucidate the distinct routes of this compound and ubiquinone synthesis and their roles in the electron transport chain, the following diagrams provide a visual comparison.
Experimental Protocols for Pathway Validation
Validating the activity and necessity of this compound-specific metabolic pathways involves a combination of genetic, biochemical, and analytical techniques. Below are methodologies for key experiments frequently cited in the literature.
Genetic Validation using C. elegans Mutants
Objective: To demonstrate the requirement of specific genes for RQ synthesis and survival in hypoxic conditions.
Methodology:
-
Strain Maintenance: Culture wild-type (N2) and mutant strains of C. elegans (e.g., kynu-1(e1003), which is deficient in RQ synthesis) on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50.[1][5]
-
Hypoxia/Anoxia Induction: Expose synchronized populations of worms to hypoxic conditions, often induced by treatment with potassium cyanide (KCN), which inhibits Complex IV of the aerobic electron transport chain, forcing a reliance on anaerobic pathways.[5][11]
-
Survival Assay: Quantify the survival rate of wild-type and mutant worms over a time course of KCN exposure. This can be assessed by monitoring movement or response to touch.[1][5]
-
Phenotypic Analysis: Observe for developmental or behavioral defects in mutant strains under both normoxic and hypoxic conditions.
-
Data Analysis: Compare the survival rates and phenotypes of mutant strains to the wild-type control. A significantly lower survival rate in mutants under hypoxic conditions indicates the essentiality of the mutated gene for RQ-dependent metabolism.[5]
Quinone Extraction and Quantification by LC-MS
Objective: To detect and quantify the levels of this compound and ubiquinone in biological samples.
Methodology:
-
Sample Preparation: Homogenize tissues or whole organisms (e.g., C. elegans pellets) in a suitable buffer. For mammalian tissues, isolation of mitochondria by centrifugation is recommended to enrich for quinones.[12][13]
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction to isolate the lipophilic quinones. A common method involves the addition of a mixture of methanol, petroleum ether, and water.[12]
-
Sample Concentration: Evaporate the organic phase containing the quinones to dryness under a stream of nitrogen and resuspend the lipid extract in an appropriate solvent for LC-MS analysis (e.g., ethanol (B145695) or isopropanol).[12]
-
LC-MS Analysis: Separate the quinones using reverse-phase liquid chromatography coupled to a mass spectrometer. Use a C18 column with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.[14]
-
Quantification: Identify and quantify RQ and UQ based on their specific mass-to-charge ratios (m/z) and retention times, comparing them to known standards. Normalize the quinone levels to the initial sample weight or protein concentration.[12][14]
Fumarate Reductase Activity Assay
Objective: To measure the RQ-dependent fumarate reductase activity of Complex II.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the organism of interest.
-
Assay Buffer: Prepare an assay buffer containing a reducing agent (e.g., dithiothreitol), a substrate for Complex I (e.g., NADH), and the final electron acceptor, fumarate.
-
Initiation of Reaction: Add the mitochondrial preparation to the assay buffer. The reaction can be initiated by the addition of NADH.
-
Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time. This reflects the rate of electron transfer through the anaerobic respiratory chain to fumarate.
-
Inhibitor Studies: To confirm the specificity of the pathway, perform the assay in the presence of inhibitors. For example, wact-11, a Complex II inhibitor, is expected to block RQ-dependent fumarate reduction.[5] The effect of inhibitors on the rate of NADH oxidation provides evidence for the involvement of specific complexes in the observed activity.
By employing these methodologies, researchers can effectively validate the presence and functionality of this compound-specific metabolic pathways, paving the way for the development of targeted therapies and a deeper understanding of metabolic adaptations to low-oxygen environments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound-dependent electron transport chain is essential for Caenorhabditis elegans survival in hydrogen sulfide environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Research by Jessica Spinelli identifies novel electron-carrying metabolite in mammals [umassmed.edu]
- 11. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 12. Protocol to extract and measure ubiquinone and this compound in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to extract and measure ubiquinone and this compound in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Inhibitors of Rhodoquinone-Dependent Metabolism
For Researchers, Scientists, and Drug Development Professionals
Rhodoquinone (RQ) is an essential component of the anaerobic electron transport chain in many parasitic helminths and other facultative anaerobes.[1][2][3] Its absence in mammalian hosts makes the RQ biosynthetic and dependent metabolic pathways attractive targets for the development of novel anthelmintic drugs. This guide provides a comparative overview of compounds identified as inhibitors of these pathways, supported by available experimental data and detailed methodologies.
Performance Comparison of Inhibitors
The direct competitive binding data for a series of this compound analogues is not extensively available in the current literature. Research has primarily focused on identifying inhibitors of the enzymes within the RQ biosynthesis and dependent metabolic pathways through broader screening approaches. The following table summarizes the key inhibitors identified to date.
| Inhibitor Class/Compound | Target Enzyme/Process | Model Organism | Assay Type | Key Findings | Reference |
| Benzimidazoles | Mitochondrial Respiratory Complex I | Caenorhabditis elegans | In vivo KCN survival assay | Identified as species-selective inhibitors of Complex I, effective in killing C. elegans under RQ-dependent conditions. | [4][5] |
| Wact-11 | Mitochondrial Respiratory Complex II (Quinone-binding pocket) | Caenorhabditis elegans | In vivo KCN survival assay | A highly selective inhibitor of helminth Complex II, demonstrating potent killing of C. elegans when reliant on RQ-dependent metabolism. | [6][7] |
| S-adenosyl-L-homocysteine | This compound Biosynthesis Enzyme A (RquA) | Euglena gracilis | In vitro enzyme activity assay | Identified as a weak inhibitor of RquA, the enzyme that converts ubiquinone to this compound in some organisms. | [8] |
| Sinefungin | This compound Biosynthesis Enzyme A (RquA) | Euglena gracilis | In vitro enzyme activity assay | Identified as a weak inhibitor of RquA. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of RQ-dependent metabolism inhibitors.
C. elegans Potassium Cyanide (KCN) Survival Assay
This in vivo assay is a primary screening method to identify compounds that inhibit RQ-dependent metabolism.[5][7][9]
Objective: To assess the ability of compounds to kill C. elegans under conditions of chemically induced hypoxia, forcing reliance on RQ-dependent metabolism.
Principle: Potassium cyanide (KCN) inhibits Complex IV of the aerobic electron transport chain, forcing C. elegans to switch to anaerobic metabolism, which requires this compound. Compounds that inhibit RQ biosynthesis or the function of the RQ-dependent electron transport chain will prevent the worms from surviving this KCN challenge.
Materials:
-
C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50
-
M9 buffer
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Potassium cyanide (KCN) solution
-
Automated imaging system for worm tracking and movement analysis
Procedure:
-
Synchronize a population of C. elegans to obtain L1 larvae.
-
Dispense a known number of L1 larvae into each well of a 96-well plate containing M9 buffer.
-
Add the test compounds to the wells at the desired final concentrations. Include appropriate solvent controls (e.g., DMSO).
-
Add KCN solution to a final concentration that induces reliance on anaerobic metabolism (e.g., 200 µM).
-
Incubate the plates for a period that is lethal to worms unable to perform RQ-dependent metabolism (e.g., 15 hours).
-
After incubation, wash out the KCN and compounds by dilution or buffer exchange.
-
Allow the worms to recover for a set period (e.g., 3 hours).
-
Quantify worm survival and movement using an automated imaging system. A lack of movement recovery in the presence of a test compound indicates potential inhibition of RQ-dependent metabolism.
In Vitro RquA Enzyme Activity Assay
This assay is used to identify direct inhibitors of the bacterial and protist this compound biosynthesis enzyme, RquA.[8]
Objective: To measure the enzymatic activity of RquA and assess the inhibitory potential of test compounds.
Principle: RquA catalyzes the conversion of ubiquinone (UQ) to this compound (RQ). The activity of the enzyme can be monitored by quantifying the production of RQ over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified RquA enzyme
-
Ubiquinone substrate (e.g., a short-chain ubiquinone for better solubility)
-
S-adenosylmethionine (SAM) as a co-substrate
-
Mn2+ ions
-
Assay buffer (e.g., Tris buffer at a suitable pH)
-
Test compounds
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UQ substrate, SAM, and Mn2+.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding purified RquA.
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent or by immediate extraction).
-
Extract the quinones from the reaction mixture using an organic solvent (e.g., hexane/isopropanol).
-
Analyze the extracted samples by HPLC to separate and quantify the amount of RQ produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value if applicable.
Visualizing Pathways and Workflows
This compound Biosynthesis and Inhibition in Helminths
The following diagram illustrates the eukaryotic this compound biosynthetic pathway, originating from the kynurenine (B1673888) pathway, and highlights the enzymes that are potential targets for inhibitors.
Caption: Helminth this compound Biosynthesis Pathway and Potential Drug Targets.
Workflow for Screening Inhibitors of RQ-Dependent Metabolism
This diagram outlines the experimental workflow for identifying and characterizing inhibitors of this compound-dependent metabolism using the C. elegans model system.
Caption: Workflow for the Discovery of RQ-Dependent Metabolism Inhibitors.
References
- 1. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-9 (RQ9) [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a family of species-selective complex I inhibitors as potential anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 9. biorxiv.org [biorxiv.org]
Navigating the Quinone Divide: A Comparative Guide to Gene Expression in Rhodoquinone and Ubiquinone Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic shifts between aerobic and anaerobic respiration is critical. This guide provides an in-depth comparison of the differential gene expression landscapes governing rhodoquinone (RQ) and ubiquinone (UQ) metabolism, two quinones pivotal to these distinct respiratory strategies.
Ubiquinone, or coenzyme Q, is a well-known electron carrier in the aerobic respiratory chain of most organisms. In contrast, this compound is a specialized analogue utilized by a range of organisms, from bacteria to parasitic helminths, to support anaerobic respiration through fumarate (B1241708) reduction. The metabolic switch from UQ- to RQ-dependent energy generation involves a significant reprogramming of gene expression. This guide dissects these genetic changes, offering insights into the unique biosynthetic pathways, regulatory mechanisms, and potential targets for therapeutic intervention.
Quantitative Analysis of Differential Gene Expression
In the purple non-sulfur bacterium Rhodobacter capsulatus, a close relative of the RQ-producing Rhodospirillum rubrum, the shift from aerobic to anaerobic photosynthetic growth results in the differential expression of 53% of its genome.[1][2] This highlights the extensive cellular remodeling required. Key changes include the upregulation of genes for carbon fixation, and bacteriochlorophyll (B101401) and carotenoid biosynthesis, alongside the downregulation of genes involved in cobalamin biosynthesis, iron transport, motility, and glycolysis.[1][2]
In the nematode Caenorhabditis elegans, an organism known to produce RQ under hypoxic conditions, short-term exposure to 0.5% oxygen led to the upregulation of 437 genes and the downregulation of 244 genes. These changes are largely orchestrated by the hypoxia-inducible factor 1 (HIF-1).
Below are tables summarizing the key differentially expressed genes and pathways in organisms undergoing a metabolic shift that favors RQ synthesis and function.
Table 1: Key Differentially Expressed Genes and Pathways in Rhodobacter capsulatus (Aerobic vs. Anaerobic Photosynthetic Growth)
| Pathway/Gene Category | Regulation in Anaerobic Conditions | Key Genes/Functions |
| Ubiquinone/Rhodoquinone Biosynthesis | ||
| Ubiquinone Biosynthesis (ubi genes) | Mixed | While UQ is a precursor to RQ in some bacteria, the overall regulation of the ubi pathway can be complex during the switch. |
| This compound Biosynthesis (rquA) | Upregulated | Essential for the conversion of ubiquinone to this compound in R. rubrum. |
| Carbon Metabolism | ||
| Carbon Fixation (Calvin Cycle) | Upregulated (547% increase)[1][2] | Genes encoding RuBisCO and other cycle enzymes are induced to fix CO2. |
| Glycolysis | Downregulated (-34%)[1][2] | Reduced reliance on glucose breakdown for energy. |
| Energy Metabolism | ||
| Photosynthesis | Upregulated | Genes for bacteriochlorophyll (162% increase) and carotenoid (114% increase) biosynthesis are strongly induced.[1][2] |
| Aerobic Respiration | Downregulated | Components of the terminal oxidase pathways are repressed. |
| Other Processes | ||
| Cobalamin (Vitamin B12) Biosynthesis | Downregulated (-45%)[1][2] | |
| Iron Transport and Homeostasis | Downregulated (-42%)[1][2] | |
| Motility | Downregulated (-32%)[1][2] |
Table 2: Selected Differentially Expressed Genes in C. elegans under Hypoxia (0.5% O2 for 2 hours)
| Gene | Description | Regulation in Hypoxia |
| This compound Biosynthesis | ||
| tdo-2 | Tryptophan 2,3-dioxygenase | Upregulated |
| kynu-1 | Kynureninase | Upregulated |
| coq-2 | 4-hydroxybenzoate polyprenyltransferase (alternative splicing) | Splicing shifts to favor the RQ-specific isoform (coq-2e) |
| Hypoxia Response | ||
| egl-9 | EGLN prolyl hydroxylase | Downregulated |
| hif-1 | Hypoxia-inducible factor 1 | Stabilized at the protein level |
| Metabolism | ||
| pck-1 | Phosphoenolpyruvate carboxykinase | Upregulated |
| Various genes in glycolysis | Upregulated | |
| Various genes in TCA cycle | Downregulated |
Metabolic and Signaling Pathways
The shift between UQ and RQ metabolism is governed by distinct biosynthetic pathways and intricate signaling networks that respond to oxygen availability.
Biosynthetic Pathways
In bacteria like Rhodospirillum rubrum, this compound biosynthesis is a modification of the ubiquinone pathway, where UQ serves as a direct precursor. The key enzymatic step is catalyzed by RquA.
In contrast, eukaryotes such as C. elegans and parasitic helminths utilize a separate pathway for RQ biosynthesis that originates from tryptophan metabolism via the kynurenine (B1673888) pathway, making it independent of UQ synthesis.
A key regulatory point in helminths is the alternative splicing of the coq-2 gene, which encodes a polyprenyltransferase. This produces two isoforms: COQ-2a, which utilizes p-hydroxybenzoate for UQ synthesis, and COQ-2e, which uses 3-hydroxyanthranilate to initiate RQ synthesis.
Oxygen Sensing and Signaling Pathways
The transcriptional reprogramming is initiated by sophisticated oxygen-sensing signaling pathways.
In many bacteria, the FNR (Fumarate and Nitrate Reduction) protein acts as a direct oxygen sensor. In the presence of oxygen, its [4Fe-4S] cluster is unstable, leading to its inactivation. Under anaerobic conditions, the stable [4Fe-4S] cluster allows FNR to dimerize and bind to DNA, regulating the expression of genes involved in anaerobic metabolism.
In C. elegans, the central regulator of the hypoxia response is the transcription factor HIF-1. Under normoxic conditions, the EGL-9 prolyl hydroxylase uses oxygen to hydroxylate HIF-1, targeting it for degradation. In hypoxia, EGL-9 is inactive, allowing HIF-1 to stabilize, translocate to the nucleus, and activate the transcription of genes necessary for anaerobic metabolism, including those for RQ synthesis.
Experimental Protocols
RNA-Seq for Differential Gene Expression Analysis in Bacteria
This protocol outlines the key steps for analyzing the transcriptome of a facultative anaerobe like Rhodospirillum rubrum grown under aerobic (UQ-predominant) versus anaerobic (RQ-predominant) conditions.
a. Bacterial Culture and RNA Extraction:
-
Grow parallel cultures of the bacterium in a suitable medium under two conditions: aerobic (e.g., vigorous shaking in a flask with ample headspace) and anaerobic (e.g., in a sealed, degassed bottle, potentially under illumination for phototrophic growth).
-
Harvest cells during the mid-logarithmic growth phase by centrifugation at 4°C.
-
Immediately stabilize the RNA population using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercially available kit with a DNase treatment step to remove contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
b. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacteria.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA, incorporating dUTP instead of dTTP to ensure strand-specificity.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
c. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to the reference genome.
-
Generate a read count matrix for all genes.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR, which are designed to handle count data and normalize for library size differences.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially expressed genes to identify overrepresented biological processes.
HPLC Analysis of this compound and Ubiquinone
This protocol describes a method for the extraction and quantification of RQ and UQ from biological samples.
a. Quinone Extraction:
-
Homogenize the cell pellet or tissue sample in a biphasic solvent system, typically containing methanol (B129727) and hexane (B92381).
-
Vortex the mixture vigorously to ensure thorough extraction of the lipophilic quinones into the hexane phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the quinones.
-
Dry the hexane extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or mobile phase).
b. HPLC Quantification:
-
Use a reverse-phase HPLC system equipped with a C18 column.
-
The mobile phase is typically a mixture of organic solvents like methanol, ethanol, or isopropanol, sometimes with a small amount of an acid like perchloric acid to improve peak shape.
-
Detection can be performed using a UV detector (at ~275 nm for UQ and ~285 nm for RQ) or an electrochemical detector for higher sensitivity.
-
Quantify the amounts of RQ and UQ by comparing the peak areas from the samples to those of known standards.
This guide provides a foundational understanding of the genetic and metabolic reprogramming that occurs as organisms shift between ubiquinone- and this compound-dependent respiration. The distinct biosynthetic and regulatory pathways offer a wealth of potential targets for the development of novel therapeutics, particularly against parasitic helminths that rely on this compound for survival in their hosts. Further research into the detailed transcriptomic changes in a wider array of RQ-producing organisms will undoubtedly uncover more intricacies of this fascinating metabolic adaptation.
References
A Comparative Analysis of Rhodoquinone and Ubiquinone in C. elegans Mutants: A Guide for Researchers
This guide provides a comprehensive comparative analysis of rhodoquinone (RQ) and ubiquinone (UQ) in Caenorhabditis elegans mutants. It is intended for researchers, scientists, and drug development professionals interested in the distinct roles of these two quinones in cellular metabolism and stress response. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Introduction
Ubiquinone (coenzyme Q) is a well-known electron carrier in the mitochondrial respiratory chain, essential for aerobic energy production in most eukaryotes.[1] this compound, a structurally similar molecule, functions in anaerobic respiration, particularly in a limited number of animal species, including parasitic helminths and the free-living nematode C. elegans.[2][3][4] This makes the RQ biosynthetic pathway a promising target for novel anthelmintic drugs, as it is absent in their mammalian hosts. C. elegans serves as an excellent model organism to dissect the biosynthesis and function of both RQ and UQ.
This guide focuses on the comparative analysis of two key mutant strains:
-
kynu-1 : A mutant deficient in this compound biosynthesis due to a defect in the kynurenine (B1673888) pathway, which provides a key precursor for RQ.[4][5]
-
clk-1 : A mutant deficient in ubiquinone biosynthesis.[4][6] These mutants cannot produce their own UQ but can absorb it from their bacterial diet.[6]
Data Presentation: Phenotypic Comparison of C. elegans Mutants
The following tables summarize the key phenotypic differences observed between wild-type (N2), RQ-deficient (kynu-1), and UQ-deficient (clk-1) C. elegans.
| Parameter | Wild-Type (N2) | kynu-1 (RQ-deficient) | clk-1 (UQ-deficient) | References |
| Mean Lifespan | ~19-21 days | Reduced (long-lived at 15°C with RNAi) | Mildly extended (~25% increase) | [7][8][9][10] |
| Development | Normal | Temperature-dependent developmental arrest | Slowed development | [8][9] |
| Reproduction | Normal | Increased brood size (RNAi at 25°C) | Reduced | [8][9] |
Table 1: Lifespan and Developmental Phenotypes. This table provides a comparative overview of the lifespan and developmental characteristics of wild-type, kynu-1, and clk-1C. elegans strains.
| Stress Condition | Wild-Type (N2) | kynu-1 (RQ-deficient) | clk-1 (UQ-deficient) | References |
| Potassium Cyanide (KCN) | Survives extended exposure | Greatly reduced survival after 12h | Not significantly different from wild-type | [4] |
| Hydrogen Sulfide (B99878) (H₂S) | Recovers from exposure | Highly sensitive, almost all die after 3-20h | Complete motility recovery | [11][12][13] |
| Heat Stress (37°C) | Sensitive | - | Similar survival to wild-type | [9] |
Table 2: Stress Resistance Phenotypes. This table compares the survival and resistance of wild-type, kynu-1, and clk-1C. elegans to various environmental stressors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
C. elegans Culture and Maintenance
C. elegans strains (wild-type N2, kynu-1, and clk-1) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.[2][11] Cultures are typically maintained at 20°C and transferred to fresh plates every 3-4 days. For age-synchronization, gravid adult worms are allowed to lay eggs on a plate for a few hours, after which the adults are removed. The synchronized progeny are then used for experiments.
Lifespan Analysis
-
Synchronization: A population of age-synchronized L4 larvae is prepared.
-
Transfer: Approximately 100-150 L4 worms per condition are transferred to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) to prevent reproduction.
-
Incubation: Plates are incubated at a constant temperature (e.g., 20°C or 25°C).
-
Scoring: Worms are scored every 1-2 days for survival. An animal is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.[14][15]
Cyanide (KCN) Sensitivity Assay
-
Preparation: Synchronized young adult worms are washed and transferred to 96-well plates in M9 buffer.
-
Exposure: Potassium cyanide (KCN) is added to the wells to a final concentration (e.g., 200 µM).
-
Observation: Worm movement is monitored over time (e.g., every 30 minutes for up to 12-24 hours). Survival is scored based on movement or response to touch.
-
Data Analysis: The percentage of surviving worms at each time point is calculated and plotted.
Hydrogen Sulfide (H₂S) Survival Assay
-
Preparation: L4 larvae are transferred to NGM plates seeded with E. coli OP50.[2]
-
Exposure: The plates are placed in an airtight chamber perfused with a controlled concentration of H₂S gas (e.g., 50 ppm or 73 ppm) for a specified duration (e.g., 4, 16, or 20 hours).[2][11][12]
-
Recovery and Scoring: After exposure, plates are returned to normal atmospheric conditions. Survival is assessed immediately or after a recovery period by prodding the worms with a platinum wire.[2][11]
-
Data Analysis: The percentage of surviving worms is calculated for each condition.
Quinone Extraction and Quantification
-
Sample Collection: A large population of synchronized worms is collected and washed to remove bacteria.
-
Homogenization: Worm pellets are flash-frozen in liquid nitrogen and then homogenized.
-
Extraction: Lipids, including quinones, are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Analysis: The extracted quinones are separated and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][16] Specific mass transitions are used to identify and quantify RQ and UQ.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows.
Caption: Ubiquinone biosynthesis pathway in C. elegans.
Caption: this compound biosynthesis pathway in C. elegans.
Caption: Workflow for comparative analysis.
References
- 1. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Mechanism To Prevent H2S Toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Response of Caenorhabditis elegans to Hydrogen Sulfide and Hydrogen Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 5. The kynurenine pathway is essential for this compound biosynthesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of Caenorhabditis elegans clk-1 mutants to ubiquinone side-chain length reveals multiple ubiquinone-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide increases thermotolerance and lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caenorhabditis elegans orthologs of human genes differentially expressed with age are enriched for determinants of longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncoupling lifespan and healthspan in Caenorhabditis elegans longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-dependent electron transport chain is essential for Caenorhabditis elegans survival in hydrogen sulfide environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Stress responses and dynamic equilibrium: Key determinants of aging in the C. elegans clk-1 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Rhodoquinone and Ubiquinone Electron Transport Chains
For Researchers, Scientists, and Drug Development Professionals
The cellular generation of ATP, the universal currency of energy, is predominantly driven by electron transport chains (ETCs). While the ubiquinone (UQ)-mediated aerobic respiratory chain is the canonical pathway in most eukaryotes, a number of organisms thriving in low-oxygen environments have adapted an alternative pathway centered around rhodoquinone (RQ). This guide provides a detailed, data-driven comparison of the this compound and ubiquinone electron transport chains, offering insights into their distinct mechanisms, efficiencies, and implications for drug development.
At a Glance: Key Differences
| Feature | Ubiquinone (UQ) Electron Transport Chain | This compound (RQ) Electron Transport Chain |
| Primary Function | Aerobic respiration | Anaerobic respiration / Fumarate (B1241708) reduction |
| Terminal Electron Acceptor | Oxygen (O₂) | Fumarate |
| Operating Conditions | Aerobic (Oxygen-rich) | Anaerobic or Hypoxic (Oxygen-poor) |
| Redox Potential (E°') | ~ +110 mV[1] | ~ -63 mV[1] |
| Key Electron Carrier | Ubiquinone (Coenzyme Q) | This compound |
| ATP Synthesis | High yield via oxidative phosphorylation | Lower yield, but sustained in the absence of oxygen |
| Organismal Distribution | Widespread in eukaryotes and many prokaryotes | Certain anaerobic bacteria, protists, and parasitic helminths[2][3] |
Delving Deeper: A Quantitative Comparison
The fundamental difference in the redox potentials of UQ and RQ dictates their distinct roles in cellular bioenergetics. The higher redox potential of UQ makes it an effective electron carrier from Complexes I and II to Complex III and ultimately to oxygen. In contrast, the significantly lower redox potential of RQ allows it to accept electrons from NADH via Complex I and donate them to fumarate, a process catalyzed by Complex II operating in reverse as a fumarate reductase.[1]
| Parameter | Ubiquinone (UQ) ETC | This compound (RQ) ETC | Supporting Experimental Data |
| Midpoint Redox Potential (E°') | +100 to +110 mV[1] | -63 mV[1] | Measured in purified quinones and mitochondrial membranes. |
| Standard Free Energy Change (ΔG°') of Quinone Reduction by NADH | Favorable | More Favorable | Calculated from the difference in redox potentials between the NADH/NAD+ couple (~ -320 mV) and the respective quinone. |
| Proton Pumping (H+/2e-) | Complex I: ~4 H+Complex III: ~4 H+Complex IV: ~2 H+ | Complex I: ~4 H+ | Stoichiometry determined through various experimental techniques including oxygen pulse experiments and analysis of ion gradients.[4][5] |
| Estimated ATP Yield (P/2e- from NADH) | ~2.5 ATP | ~1 ATP | While direct P/2e- ratios for the RQ-ETC are not firmly established, it is known to be less efficient than the UQ-ETC. The estimation is based on the number of proton-pumping complexes involved. The UQ-ETC utilizes three proton-pumping complexes (I, III, and IV), whereas the RQ-ETC primarily uses Complex I for proton translocation. |
Visualizing the Pathways
To illustrate the flow of electrons and the components of each chain, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The Ubiquinone Electron Transport Chain.
Caption: The this compound Electron Transport Chain.
Experimental Protocols
1. Measurement of this compound and Ubiquinone Levels
This protocol outlines the extraction and quantification of RQ and UQ from biological samples, a critical step in assessing the metabolic state of an organism.
a. Sample Preparation and Mitochondrial Isolation:
-
Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a Dounce homogenizer with mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Perform differential centrifugation to pellet the mitochondrial fraction. A low-speed spin (e.g., 1,000 x g for 10 min at 4°C) removes nuclei and cell debris, followed by a high-speed spin (e.g., 10,000 x g for 10 min at 4°C) to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.
b. Quinone Extraction:
-
To the mitochondrial suspension, add a solution of isopropanol (B130326) and hexane (B92381) (e.g., 3:2 v/v) to precipitate proteins and extract the lipophilic quinones into the hexane phase.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane phase containing the quinones.
-
Dry the hexane extract under a stream of nitrogen gas.
c. Quantification by HPLC-MS/MS:
-
Resuspend the dried quinone extract in an appropriate solvent (e.g., ethanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS/MS).
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with solvents such as methanol, ethanol, and a modifying acid (e.g., formic acid).
-
Detect and quantify RQ and UQ based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in multiple reaction monitoring (MRM) mode.
-
Use authentic standards of RQ and UQ to generate calibration curves for accurate quantification.
2. Assay of Succinate-Quinone Reductase (SQR) and Fumarate Reductase (FRD) Activity
This protocol allows for the functional assessment of Complex II in both the forward (SQR) and reverse (FRD) directions, providing insights into the operative electron transport pathway.
a. Preparation of Mitochondrial Membranes:
-
Isolate mitochondria as described above.
-
Lyse the mitochondria by sonication or freeze-thaw cycles to obtain membrane fragments.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
b. SQR Activity Assay (Forward Reaction):
-
The assay mixture should contain a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), succinate as the electron donor, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a quinone analog like decylubiquinone (B1670182).
-
Initiate the reaction by adding the mitochondrial membrane preparation.
-
Monitor the reduction of the electron acceptor spectrophotometrically. For DCPIP, this is observed as a decrease in absorbance at 600 nm.
c. FRD Activity Assay (Reverse Reaction):
-
The assay mixture should contain a buffer, fumarate as the electron acceptor, and a reduced quinol as the electron donor (e.g., reduced decylubiquinone or rhodoquinol-2).
-
To generate the reduced quinol in situ, a system with NADH and a quinone reductase can be used.
-
Initiate the reaction by adding the mitochondrial membrane preparation.
-
Monitor the oxidation of the reduced quinol, which can be followed by an increase in absorbance at a specific wavelength, or by measuring the production of succinate using a coupled enzyme assay.
3. Measurement of ATP Synthesis
This protocol determines the rate of ATP production, providing a direct measure of the efficiency of the electron transport chain.
a. Preparation of Permeabilized Cells or Isolated Mitochondria:
-
For cultured cells, they can be permeabilized with agents like digitonin (B1670571) or streptolysin O to allow the entry of substrates while keeping mitochondria intact.
-
Alternatively, use isolated mitochondria as prepared previously.
b. ATP Synthesis Assay:
-
The assay buffer should contain substrates for either the UQ-ETC (e.g., pyruvate, malate, ADP) or the RQ-ETC (e.g., NADH, fumarate, ADP) in an anaerobic chamber for the latter.
-
The rate of ATP synthesis can be measured using a luciferase-based assay. The produced ATP is used by luciferase to generate light, which is quantified using a luminometer.
-
Alternatively, the disappearance of inorganic phosphate (Pi) or the production of ATP can be measured using colorimetric or HPLC-based methods.
-
Specific inhibitors can be used to confirm the involvement of the ETC and ATP synthase (e.g., rotenone (B1679576) for Complex I, oligomycin (B223565) for ATP synthase).
Implications for Drug Development
The distinct nature of the this compound electron transport chain, particularly its presence in pathogenic parasites and its absence in their mammalian hosts, makes it an attractive target for the development of novel therapeutics.[6][7]
-
Selective Toxicity: Drugs that specifically inhibit components of the RQ-ETC, such as RQ biosynthesis or the fumarate reductase activity of Complex II, could be highly effective against parasites with minimal side effects on the host.
-
Targeting Hypoxic Cancer Cells: Some cancer cells in the poorly oxygenated core of a tumor exhibit metabolic adaptations that may involve pathways analogous to the RQ-ETC. Targeting these pathways could represent a novel anti-cancer strategy.
-
High-Throughput Screening: The experimental protocols outlined above can be adapted for high-throughput screening of compound libraries to identify inhibitors of the RQ-ETC. For instance, a whole-organism screen using C. elegans in the presence of an ETC inhibitor that forces reliance on the RQ pathway can be a powerful tool.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial eukaryotes have adapted to hypoxia by horizontal acquisitions of a gene involved in this compound biosynthesis | eLife [elifesciences.org]
- 3. This compound and complex II of the electron transport chain in anaerobically functioning eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry of proton translocation by respiratory complex I and its mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stoichiometry of proton translocation by respiratory complex I and its mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. microbenotes.com [microbenotes.com]
A Comparative Analysis of UQ-Dependent and RQ-Dependent Fumarate Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two crucial anaerobic respiratory pathways: ubiquinone (UQ)-dependent and rhodoquinone (RQ)-dependent fumaratete reduction. This process, essential for the survival of many organisms in low-oxygen environments, involves the reduction of fumarate (B1241708) to succinate (B1194679), with Complex II of the electron transport chain (ETC) playing a central role. The efficiency of this reaction is significantly influenced by the type of quinone electron carrier involved.
Executive Summary
Under anaerobic or hypoxic conditions, some organisms can utilize fumarate as a terminal electron acceptor to maintain a proton motive force and synthesize ATP. This process is catalyzed by the enzyme quinol-fumarate reductase (QFR), a functional manifestation of Complex II. The nature of the quinone species that donates electrons to Complex II—either ubiquinone (UQ) or this compound (RQ)—dramatically impacts the thermodynamics and kinetics of this reaction.
UQ-dependent fumarate reduction typically occurs when there is an accumulation of the reduced form of ubiquinone (ubiquinol, UQH2), which can drive the reverse reaction of the succinate dehydrogenase (SDH) activity of Complex II. However, this process is thermodynamically less favorable compared to RQ-dependent reduction.
RQ-dependent fumarate reduction is a more efficient process primarily due to the lower redox potential of this compound. This pathway is a key adaptation in many anaerobic eukaryotes, such as parasitic helminths, allowing them to thrive in oxygen-deprived environments.
This guide will delve into the mechanistic differences, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.
Quantitative Performance Comparison
| Parameter | Ubiquinone-2 (UQ₂) | This compound-2 (RQ₂) | Organism/Enzyme System |
| Apparent Km (µM) | 28.6 ± 3.6 | 17.5 ± 2.1 | Ascaris suum Complex I |
| Vmax (nmol/min/mg) | 139 ± 5 | 787 ± 29 | Ascaris suum Complex I |
These data, while from Complex I, illustrate the significantly higher affinity (lower Km) and maximum reaction velocity (Vmax) of the enzymatic reaction with this compound compared to ubiquinone, suggesting a much more efficient electron transfer process in the presence of RQ.
The thermodynamic favorability of RQ-dependent fumarate reduction stems from the difference in redox potentials of the quinones. The standard redox potential of the RQ/RQH₂ couple is approximately -63 mV, which is significantly lower than that of the UQ/UQH₂ couple (+110 mV) and higher than the NAD+/NADH couple (-320 mV), but lower than the fumarate/succinate couple (+30 mV).[3] This positions RQH₂ as a more potent electron donor for the reduction of fumarate.
Signaling Pathways and Mechanisms
UQ-Dependent Fumarate Reduction
In organisms that primarily utilize ubiquinone, fumarate reduction is essentially the reverse reaction of the Krebs cycle enzyme, succinate dehydrogenase (Complex II). This process is driven by an accumulation of ubiquinol (B23937) (UQH₂), which can occur under hypoxic conditions when the transfer of electrons to the terminal electron acceptor, oxygen, is impaired. The increased UQH₂/UQ ratio shifts the equilibrium of the Complex II reaction towards fumarate reduction.
References
Unveiling the Key Player: Validating RquA's Role in Rhodoquinone Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Rhodoquinone (RQ) is a vital component of the anaerobic respiratory chain in a variety of organisms, including some bacteria, protists, and parasitic helminths. Its structural similarity to the more ubiquitous ubiquinone (UQ), also known as coenzyme Q, has long suggested a biosynthetic relationship. This guide provides a comprehensive comparison of the evidence validating the enzyme RquA as the key catalyst in the conversion of ubiquinone to this compound, alongside a look at alternative biosynthetic pathways. This information is critical for researchers targeting this compound metabolism for therapeutic interventions, particularly in the context of parasitic diseases, as this pathway is absent in humans.
RquA: The Ubiquinone-to-Rhodoquinone Convertase
Genetic and biochemical studies have firmly established the role of RquA in the direct conversion of ubiquinone to this compound in organisms that possess the rquA gene.[1][2][3] This conversion involves the substitution of a methoxy (B1213986) group on the benzoquinone ring of ubiquinone with an amino group, a seemingly simple modification that significantly lowers the midpoint redox potential of the molecule from +100 mV for UQ to -63 mV for RQ.[1][4] This lower redox potential is crucial for enabling electron transfer to fumarate, the terminal electron acceptor in anaerobic respiration.[1][5]
Experimental Validation of RquA Function
The function of RquA has been validated through a series of key experiments:
-
Gene Knockout and Complementation: Initial evidence came from studies in Rhodospirillum rubrum. A mutant strain (F11) unable to synthesize RQ and grow anaerobically was found to have a nonsense mutation in the rquA gene.[2][3] The anaerobic growth and RQ synthesis were restored when a wild-type copy of rquA was introduced into the mutant.[3] Conversely, a targeted deletion of the rquA gene in wild-type R. rubrum resulted in the same RQ-deficient phenotype.[3]
-
Heterologous Expression: The definitive role of RquA was demonstrated by expressing the rquA gene in organisms that do not naturally produce this compound, such as Escherichia coli and Saccharomyces cerevisiae.[1][5] The expression of RquA in these organisms led to the successful in vivo conversion of their native ubiquinone pools into this compound.[1][5]
-
In Vitro Enzymatic Assays: Purified recombinant RquA has been shown to directly catalyze the conversion of ubiquinone to this compound in a controlled in vitro environment.[6][7] These assays have been instrumental in identifying the necessary cofactors for its activity.
Cofactors and Reaction Mechanism
In vitro studies have revealed that RquA is a non-canonical S-adenosyl-L-methionine (SAM)-dependent enzyme.[6][7][8] Unlike typical SAM-dependent methyltransferases, RquA utilizes SAM as an amino group donor.[6][7][8] The reaction also requires the presence of a divalent metal cation, with manganese (Mn²⁺) being the most effective cofactor.[6][9] The RquA-catalyzed reaction does not involve pyridoxal (B1214274) 5'-phosphate (PLP), a common cofactor in aminotransferase reactions.[6][7]
Alternative Pathway: this compound Synthesis in Animals
Interestingly, some eukaryotes, such as the nematode Caenorhabditis elegans and parasitic helminths, synthesize this compound but lack a recognizable rquA homolog in their genomes.[1][10] This points to a convergently evolved, distinct biosynthetic pathway.[1]
In these organisms, this compound synthesis does not proceed via ubiquinone as an intermediate.[1][11] Instead, the pathway utilizes precursors derived from the kynurenine (B1673888) pathway of tryptophan metabolism.[4][10][11] A key step involves an alternative splicing of the coq-2 gene, which encodes a polyprenyltransferase.[10] This results in a COQ-2 isoform that specifically utilizes 3-hydroxyanthranilic acid as a precursor, leading to the synthesis of this compound.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data related to RquA's enzymatic activity.
| Parameter | Substrate | Value | Organism/Conditions | Reference |
| Apparent Km | Ubiquinone-3 (UQ₃) | 0.155 ± 0.028 µM | In vitro assay with MBP-RquA | [6] |
| Apparent Km | S-adenosyl-L-methionine (SAM) | 0.487 ± 0.105 µM | In vitro assay with MBP-RquA | [6] |
| Vmax | UQ₃ as substrate | 0.0160 ± 0.0010 µM min⁻¹ | In vitro assay with MBP-RquA | [6] |
| Vmax | SAM as substrate | 0.0156 ± 0.0013 µM min⁻¹ | In vitro assay with MBP-RquA | [6] |
| Peak Specific Activity | - | 0.22 pmol min⁻¹ µg protein⁻¹ | In vitro assay with MBP-RquA | [12] |
Experimental Protocols
In Vivo Conversion of Ubiquinone to this compound in E. coli
This protocol is adapted from studies demonstrating the heterologous expression of RquA.[1]
a. Strain and Plasmid:
-
E. coli strain BL21(DE3) is a suitable host.
-
The rquA gene is cloned into an expression vector, such as pET303 or pBAD24, under the control of an inducible promoter (e.g., T7 or arabinose).[1]
b. Culture and Induction:
-
Transform the E. coli host strain with the RquA expression plasmid.
-
Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh M9 minimal media with the antibiotic to an OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6.
-
Induce the expression of RquA by adding the appropriate inducer (e.g., 100 µM IPTG for pET vectors or 0.2% arabinose for pBAD vectors).
-
Continue to incubate the culture at a lower temperature (e.g., 25°C) for several hours to overnight to allow for protein expression and quinone conversion.
c. Lipid Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the lipids from the cell pellet using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., ethanol).
-
Analyze the quinone content by high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector or mass spectrometry (MS). The appearance of a new peak with the characteristic absorption spectrum and mass of this compound confirms the in vivo conversion.[1]
In Vitro RquA Activity Assay
This protocol is based on the established in vitro assays for purified RquA.[6]
a. Reagents:
-
Purified RquA protein (e.g., MBP-RquA fusion protein for improved solubility).[6]
-
Assay Buffer: 35 mM TRIS-HCl (pH 8.0), 100 mM NaCl, 0.5 mM TCEP, 10% glycerol, and 0.05% Brij-35.[6]
-
Substrates: Ubiquinone analog (e.g., UQ₃) and S-adenosyl-L-methionine (SAM).
-
Cofactor: MnCl₂.
b. Assay Procedure:
-
Prepare the reaction mixture in the assay buffer containing the purified RquA protein (e.g., 0.5 µM).
-
Add the substrates, UQ₃ (e.g., 5 µM) and SAM (e.g., 5 µM).
-
Add the cofactor, MnCl₂ (e.g., 0.5 mM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time course (e.g., with samples taken at 0, 4, 8, and 16 minutes).
-
Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., ethanol (B145695) or acidic methanol).
-
Centrifuge the quenched reaction to pellet the precipitated protein.
c. Product Analysis:
-
Analyze the supernatant containing the quinones by LC-MS.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Visualizing the Pathways and Workflows
Caption: The RquA-catalyzed conversion of ubiquinone to this compound.
Caption: Alternative this compound biosynthesis pathway in animals.
References
- 1. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of a new gene required for the biosynthesis of this compound in Rhodospirillum rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone | Semantic Scholar [semanticscholar.org]
- 9. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
A Comparative Metabolomics Guide: Wild-Type vs. Rhodoquinone-Deficient Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of wild-type organisms and their rhodoquinone-deficient counterparts, supported by experimental data. The focus is on the model organism Caenorhabditis elegans, a key system for studying the animal pathway of this compound biosynthesis.
Introduction to this compound and its Role in Metabolism
This compound (RQ) is a vital electron carrier in the mitochondrial respiratory chain of certain anaerobic bacteria and a range of eukaryotes, including parasitic helminths and the free-living nematode C. elegans. It functions as a substitute for ubiquinone (UQ) under hypoxic or anoxic conditions. The key distinction lies in its lower redox potential, which enables a crucial metabolic adaptation: the use of fumarate (B1241708) as a terminal electron acceptor in a process known as anaerobic respiration. This capability is essential for survival in oxygen-deprived environments, such as the gut of a host organism for parasites.
Organisms that utilize RQ possess a significant survival advantage in hypoxic conditions. The metabolic shift to RQ-dependent fumarate reduction allows for the continued production of ATP when oxygen is scarce. This metabolic flexibility is a key target for the development of novel anthelmintic drugs, as the RQ biosynthetic pathway is absent in their mammalian hosts.
This compound Biosynthesis: Two Distinct Pathways
Two evolutionarily distinct pathways for RQ biosynthesis have been identified:
-
The Bacterial Pathway: In bacteria like Rhodospirillum rubrum, RQ is synthesized from UQ. This pathway involves the amination of UQ, a reaction catalyzed by the enzyme RquA.
-
The Animal Pathway: In animals such as C. elegans and parasitic helminths, RQ is synthesized from tryptophan via the kynurenine (B1673888) pathway. A key precursor in this pathway is 3-hydroxyanthranilic acid (3-HAA). This pathway is independent of UQ biosynthesis.
Comparative Metabolomics: Wild-Type vs. This compound-Deficient C. elegans
The primary model for studying the metabolic consequences of RQ deficiency in animals is C. elegans. Mutants with defects in the kynurenine pathway, such as kynu-1, are unable to synthesize RQ. Comparative metabolomic studies of wild-type (N2) and RQ-deficient (kynu-1) C. elegans under hypoxic conditions reveal significant metabolic reprogramming.
Quantitative Data Summary
| Metabolite | Wild-Type (N2) | RQ-Deficient (kynu-1) | Fold Change (WT vs. kynu-1) | Reference |
| Succinate (B1194679) | Significantly Increased | No Significant Increase | High | [1] |
| Fumarate | Decreased | No Significant Change | Low | [2] |
Note: The dramatic increase in succinate in wild-type C. elegans under hypoxic conditions is a hallmark of the switch to RQ-dependent anaerobic respiration, where fumarate is reduced to succinate. The absence of this increase in kynu-1 mutants directly demonstrates their inability to utilize this alternative energy production pathway.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative metabolomics of C. elegans.
C. elegans Culture and Synchronization
-
Strains: Wild-type (N2) and RQ-deficient mutants (e.g., kynu-1(e1003)) are used.
-
Culture Conditions: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronization: A synchronized population of L1 larvae is obtained by bleaching gravid adult worms to isolate eggs, which are then allowed to hatch in M9 buffer.
Induction of Hypoxia/Anaerobic Metabolism
Chemical induction of hypoxia is a common and effective method:
-
Potassium Cyanide (KCN) Treatment: L1 larvae are treated with 200 µM KCN in M9 buffer for a specified period (e.g., 1-4 hours). KCN inhibits complex IV of the electron transport chain, forcing the worms to switch to anaerobic metabolism.[1]
Metabolite Extraction from C. elegans
A robust liquid-liquid extraction method is employed to separate polar and apolar metabolites:
-
Harvesting: Worms are washed off NGM plates with M9 buffer and collected in a conical tube.
-
Washing: The worm pellet is washed multiple times with M9 buffer to remove bacteria.
-
Homogenization: The worm pellet is snap-frozen in liquid nitrogen and then homogenized using a bead-beater or sonicator in a methanol/water solvent.
-
Liquid-Liquid Extraction:
-
Add chloroform (B151607) to the homogenate to create a biphasic system (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
The upper aqueous phase contains polar metabolites (e.g., amino acids, organic acids).
-
The lower organic phase contains apolar metabolites (lipids).
-
-
Drying: The separated phases are dried under a stream of nitrogen or in a vacuum concentrator.
LC-MS/MS Analysis for Metabolomics
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) coupled to a high-performance liquid chromatography (HPLC) system is used.
-
Chromatography for Polar Metabolites (HILIC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is used for the separation of polar metabolites.
-
Mobile Phases: Typically, a gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like ammonium (B1175870) acetate (B1210297) or formic acid, is used.
-
Flow Rate: A typical flow rate is 250-400 µL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative ionization modes are used to detect a wider range of metabolites.
-
Scan Range: A full scan range of m/z 70-1000 is common.
-
Data Analysis: Raw data is processed using software like Xcalibur, Compound Discoverer, or open-source platforms to identify and quantify metabolites based on their mass-to-charge ratio and retention time.
-
Mandatory Visualizations
This compound Biosynthesis Pathway in C. elegans
Caption: The C. elegans this compound biosynthesis pathway, starting from tryptophan.
RQ-Dependent Anaerobic Respiration Workflow
Caption: Electron flow in RQ-dependent anaerobic respiration.
Experimental Workflow for Comparative Metabolomics
Caption: Workflow for comparative metabolomics of C. elegans.
References
Validating the Specificity of Rhodoquinone Pathway Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of inhibitors targeting the rhodoquinone (RQ) biosynthesis pathway. Given that this pathway is essential for anaerobic metabolism in many parasitic helminths and is absent in their mammalian hosts, it represents a promising target for novel anthelmintic drugs.[1][2] Ensuring that candidate inhibitors are highly specific to the parasite's enzymes is critical to minimize host toxicity and off-target effects.[3][4]
The this compound Biosynthesis Pathway: A Key Anthelmintic Target
In parasitic helminths and the model organism Caenorhabditis elegans, this compound is synthesized via a distinct pathway that diverges from the ubiquinone (UQ) synthesis pathway found in their hosts. This divergence offers a therapeutic window. The pathway begins with the conversion of tryptophan through the kynurenine (B1673888) pathway to produce the precursor 3-hydroxyanthranilic acid (3-HAA).[5][6] A parasite-specific isoform of the enzyme COQ-2 then prenylates 3-HAA, initiating the steps toward RQ.[6] In contrast, host organisms utilize the enzyme COQ-2 to prenylate 4-hydroxybenzoate (B8730719) (4HB) for UQ synthesis and lack the necessary enzymes to produce RQ.[6]
Several enzymes in this pathway, particularly those with helminth-specific active sites, are high-priority targets for inhibitor development. These include Tryptophan 2,3-dioxygenase (TDO-2) and the specific COQ-2 isoform.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence that Ubiquinone Is a Required Intermediate for this compound Biosynthesis in Rhodospirillum rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Rhodoquinone vs. Menaquinone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of prokaryotic electron transport is critical. This guide provides an in-depth comparison of two key electron carriers in these systems: rhodoquinone (RQ) and menaquinone (MQ), also known as Vitamin K2.
While both are lipid-soluble quinones essential for cellular respiration in various prokaryotes, their roles, biosynthesis, and physicochemical properties exhibit significant differences. These distinctions have profound implications for microbial metabolism and present unique opportunities for targeted antimicrobial drug development.
At a Glance: Key Differences
| Feature | This compound (RQ) | Menaquinone (MQ) |
| Primary Role | Anaerobic Respiration (specialized) | Aerobic & Anaerobic Respiration (versatile) |
| Key Function | Electron transfer to fumarate (B1241708) reductase | Electron transfer to various dehydrogenases and reductases |
| Terminal Electron Acceptor | Primarily Fumarate | Nitrate, Fumarate, DMSO, TMAO, etc.[1] |
| Redox Potential (E'₀) | Approx. -63 mV[2][3] | Approx. -74 mV to -80 mV |
| Biosynthesis Precursor | Ubiquinone (in bacteria)[2][4] | Chorismate[1] |
| Key Biosynthetic Enzyme | RquA[2][3] | MenA-G enzymes[5] |
| Typical Organisms | Rhodospirillum rubrum, various anaerobic protists[4][6] | Widespread in Gram-positive and Gram-negative bacteria (e.g., E. coli, Bacillus subtilis)[5] |
Functional Roles in Prokaryotic Electron Transport
This compound and menaquinone are integral components of the electron transport chain (ETC) in the cytoplasmic membrane of prokaryotes. However, their distinct redox potentials dictate their specific roles.
This compound's significantly lower redox potential (-63 mV) makes it an ideal electron donor for low-potential electron acceptors, most notably fumarate.[2][3] In organisms like the photosynthetic bacterium Rhodospirillum rubrum, RQ facilitates anaerobic respiration by transferring electrons from NADH dehydrogenase to fumarate reductase. This process is crucial for survival in oxygen-deprived environments.
Menaquinone , with a slightly higher redox potential (around -74 mV to -80 mV), is a more versatile electron carrier. It participates in both aerobic and anaerobic respiratory chains.[5] In facultative anaerobes like E. coli, menaquinone is the primary quinone under anaerobic conditions, transferring electrons to a variety of terminal reductases for acceptors such as nitrate, fumarate, dimethyl sulfoxide (B87167) (DMSO), and trimethylamine (B31210) N-oxide (TMAO).[1] In many Gram-positive bacteria, menaquinone is the sole quinone and is essential for both aerobic and anaerobic respiration.[5]
Biosynthesis Pathways: A Tale of Two Origins
The biosynthetic origins of this compound and menaquinone in prokaryotes are fundamentally different, offering distinct targets for drug development.
This compound biosynthesis in bacteria is a remarkably efficient process, utilizing the existing ubiquinone pool. The key enzyme, RquA , catalyzes the conversion of ubiquinone to this compound by replacing a methoxy (B1213986) group with an amino group.[2][3] This single enzymatic step highlights a critical metabolic adaptation for anaerobic survival.
Menaquinone biosynthesis , in contrast, is a more complex, de novo pathway. It begins with chorismate, a key intermediate in the shikimate pathway, and involves a series of enzymatic reactions catalyzed by the "Men" proteins (MenA-G) to synthesize the characteristic naphthoquinone ring of menaquinone.[1]
Experimental Protocols
Quinone Extraction from Bacterial Cells
This protocol is adapted from established methods for the extraction of lipid-soluble quinones from bacterial biomass.
Materials:
-
Bacterial cell pellet
-
Petroleum ether (boiling range 40-60°C)
-
Ice bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer.
-
Resuspend the cell pellet in a known volume of buffer.
-
For a 2 mL cell suspension sample, add 6 mL of an ice-cold 1:1 (v/v) mixture of methanol and petroleum ether.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.[7]
-
Centrifuge the mixture at 3,000 rpm for 1 minute to separate the phases.[7]
-
Carefully transfer the upper petroleum ether phase to a clean glass tube containing 80 µL of 1-hexanol under a gentle stream of nitrogen to prevent oxidation.[7]
-
Evaporate the petroleum ether under a stream of nitrogen gas.[7]
-
The remaining 1-hexanol, now containing the extracted quinones, can be transferred to an HPLC vial for analysis. Store at -20°C until analysis.[7]
Analysis of Quinones by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with a UV/Vis detector and a fluorescence detector.
-
Reversed-phase C18 column (e.g., Lichrosorb RP10, 4.6 mm x 250 mm).[7]
Chromatographic Conditions:
Procedure:
-
Equilibrate the C18 column with the methanol mobile phase.
-
Inject the quinone extract (in 1-hexanol) onto the column.
-
Monitor the elution of quinones using the UV/Vis and fluorescence detectors.
-
Identify and quantify the different quinone species by comparing their retention times and spectral properties with known standards.
Signaling Pathways and Logical Relationships
The presence of either this compound or menaquinone dictates the specific anaerobic respiratory pathway utilized by a prokaryote. The following diagram illustrates the divergent electron flow in these two systems.
Conclusion and Future Directions
The distinct characteristics of this compound and menaquinone in prokaryotes offer a rich field for further investigation. The specialization of this compound for fumarate reduction makes its biosynthetic enzyme, RquA, a highly attractive target for the development of narrow-spectrum antibiotics against specific anaerobic pathogens. In contrast, the widespread importance of menaquinone in a broader range of bacteria suggests that inhibitors of its biosynthesis could yield broad-spectrum antimicrobial agents.
Further research into the regulation of these biosynthetic pathways and the precise mechanisms of electron transfer will undoubtedly uncover new vulnerabilities that can be exploited for therapeutic intervention. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers embarking on such investigations.
References
- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant RquA catalyzes the in vivo conversion of ubiquinone to this compound in Escherichia coli and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial this compound biosynthesis proceeds via an atypical RquA-catalyzed amino transfer from S-adenosyl-L-methionine to ubiquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial eukaryotes have adapted to hypoxia by horizontal acquisitions of a gene involved in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hypoxia-Inducible Nature of Rhodoquinone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rhodoquinone (RQ) synthesis under hypoxic and normoxic conditions, supported by experimental data primarily from the model organism Caenorhabditis elegans. This nematode, like many parasitic helminths, utilizes RQ as a crucial component of its anaerobic respiration, making the RQ biosynthetic pathway a promising target for novel anthelmintic drugs.
Executive Summary
This compound is a specialized electron carrier in the mitochondrial respiratory chain, essential for survival in low-oxygen (hypoxic) environments. Unlike the ubiquitously expressed ubiquinone (UQ), which functions in aerobic respiration, RQ synthesis is markedly induced by hypoxia. This induction is not a classical Hypoxia-Inducible Factor 1 (HIF-1) dependent response, but rather is controlled by a fascinating mechanism of alternative splicing of the coq-2 gene. This switch allows the organism to shift its metabolism from oxygen-dependent to a more efficient form of anaerobic respiration, critical for survival in oxygen-deprived niches such as the host gut for parasitic helminths.
Comparative Analysis of Quinone Levels under Normoxia and Hypoxia
The transition from a normoxic to a hypoxic environment triggers a significant shift in the quinone pool of C. elegans, characterized by an increase in RQ levels and a concurrent decrease or stabilization of UQ levels. While precise quantitative data from a single study directly comparing varying oxygen tensions is limited in the public domain, the collective evidence strongly supports this inverse relationship.
Table 1: Comparison of this compound (RQ) and Ubiquinone (UQ) Synthesis
| Feature | This compound (RQ) Synthesis | Ubiquinone (UQ) Synthesis |
| Oxygen Condition | Predominantly Hypoxic/Anoxic | Normoxic |
| Primary Function | Electron carrier in anaerobic respiration (fumarate reduction) | Electron carrier in aerobic respiration (oxygen reduction) |
| Biosynthetic Precursor | 3-hydroxyanthranilate (from the kynurenine (B1673888) pathway)[1] | 4-hydroxybenzoate |
| Key Enzyme Isoform | COQ-2e (via alternative splicing of coq-2 gene)[2] | COQ-2a (constitutively spliced isoform of coq-2)[2] |
| Induction Mechanism | Upregulation of coq-2e splicing in response to hypoxia. | Constitutive expression. |
| HIF-1 Dependence | Independent | Independent |
Signaling Pathway and Experimental Workflow
The induction of RQ synthesis in response to hypoxia is a multi-step process, from the environmental cue to the final molecular change. The following diagrams illustrate the key signaling pathway and a typical experimental workflow used to study this phenomenon.
Caption: Hypoxia-induced this compound Synthesis Pathway.
Caption: Experimental Workflow for Quinone Analysis.
Experimental Protocols
Induction of Hypoxia in C. elegans
a) Hypoxia Chamber:
This method allows for precise control of oxygen levels.
-
Culture synchronized populations of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Place the culture plates inside a sealed hypoxia chamber.[3]
-
Connect the chamber to a certified gas tank containing a specific oxygen concentration (e.g., 1% O2, balanced with N2).[3][4]
-
Maintain a constant flow of the gas mixture through the chamber to ensure a stable hypoxic environment.[3]
-
Incubate the worms for the desired duration (e.g., 48 hours).[4]
-
A parallel set of plates should be maintained in a normoxic incubator (21% O2) as a control.
b) Chemical Hypoxia using Potassium Cyanide (KCN):
KCN inhibits Complex IV of the electron transport chain, mimicking the effects of hypoxia.[5] This method is suitable for high-throughput screening.
-
Prepare a stock solution of KCN in a suitable buffer.
-
Add KCN to the liquid culture of synchronized L1 larvae or to the surface of NGM plates to a final concentration of, for example, 200 µM.[5]
-
Incubate the worms for a specified period (e.g., 1 to 15 hours).[5][6]
-
Control worms should be treated with the vehicle buffer alone.
Quinone Extraction and Quantification by LC-MS/MS
This protocol outlines the general steps for extracting and analyzing quinones from C. elegans.
-
Harvesting: Wash the worms from the NGM plates with M9 buffer and pellet them by centrifugation. The worm pellet can be flash-frozen in liquid nitrogen and stored at -80°C.
-
Extraction:
-
Resuspend the worm pellet in a biphasic solvent system, typically a 2:1 ratio of chloroform (B151607) and methanol.[5]
-
Homogenize the sample using bead beating or sonication.
-
Centrifuge to separate the phases. The quinones will be in the lower organic phase.
-
Collect the organic phase and dry it under a stream of nitrogen gas.[5]
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for injection, such as a 60:40 acetonitrile (B52724) and isopropanol (B130326) solution.[5]
-
Separate the quinones using reverse-phase liquid chromatography (LC) on a C18 column.[5]
-
Detect and quantify the different quinone species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using known standards for RQ and UQ for accurate identification and quantification.
-
Comparison with Other Hypoxia-Inducible Molecules
In C. elegans, the response to hypoxia involves the transcriptional regulation of numerous genes, many of which are controlled by the transcription factor HIF-1.[7][8] The induction of RQ synthesis, being HIF-1 independent, represents a distinct adaptive strategy.
Table 2: Comparison of RQ Synthesis with HIF-1 Dependent Hypoxia Response
| Feature | This compound (RQ) Synthesis | HIF-1 Target Gene Expression (e.g., nhr-57) |
| Primary Regulator | Alternative splicing of coq-2 | HIF-1 transcription factor |
| Induction Signal | Low oxygen levels (hypoxia/anoxia) | Low oxygen levels (hypoxia) |
| Mechanism | Post-transcriptional (splicing) | Transcriptional activation |
| Cellular Function | Adaptation of mitochondrial respiration | Broad cellular responses including metabolism, stress resistance, and angiogenesis (in mammals)[9][10] |
| Example | Increased production of RQ | Increased mRNA levels of genes like nhr-57, egl-9, and phy-2[11] |
The HIF-1 pathway is a master regulator of oxygen homeostasis and is activated under hypoxic conditions.[10] In C. elegans, HIF-1 is required for most hypoxia-induced changes in gene expression.[10] However, studies have shown that the switch to RQ-dependent metabolism is not a classic HIF-1-dependent hypoxia response. This highlights the existence of parallel, distinct pathways for adapting to low oxygen conditions. While HIF-1 orchestrates a broad transcriptional program, the regulation of RQ synthesis provides a rapid, post-transcriptional mechanism to remodel the electron transport chain for anaerobic function.
Conclusion
The synthesis of this compound is a highly regulated, hypoxia-inducible process that is critical for the survival of C. elegans and parasitic helminths in low-oxygen environments. The molecular switch from ubiquinone to this compound production, governed by the alternative splicing of the coq-2 gene, represents a key metabolic adaptation. This unique, HIF-1-independent pathway underscores the complexity of the hypoxic response and presents a specific and promising target for the development of new anthelmintic therapies. Further research into the upstream signaling cascade that controls coq-2 splicing will be crucial for a complete understanding of this vital metabolic adaptation.
References
- 1. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 2. Alternative splicing of coq-2 controls the levels of this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creating Defined Gaseous Environments to Study the Effects of Hypoxia on C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Whole genome profiling of short-term hypoxia induced genes and identification of HIF-1 binding sites provide insights into HIF-1 function in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole genome profiling of short-term hypoxia induced genes and identification of HIF-1 binding sites provide insights into HIF-1 function in Caenorhabditis elegans | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The HIF-1 Hypoxia-Inducible Factor Modulates Lifespan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Caenorhabditis elegans rhy-1 Gene Inhibits HIF-1 Hypoxia-Inducible Factor Activity in a Negative Feedback Loop That Does Not Include vhl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rhodoquinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Rhodoquinone, a vital compound in cellular respiration studies, necessitates careful handling and disposal due to its quinone structure. While specific disposal data for this compound is not extensively documented, the following procedures are based on established best practices for the disposal of hazardous quinone-containing compounds and are designed to meet stringent regulatory standards. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and preventing ecological contamination.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS may not always be readily available, the general hazards associated with the quinone chemical class should be assumed. Quinones can be toxic, mutagenic, and pose a significant threat to aquatic ecosystems.[1] Therefore, all personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation or exposure.[1][2]
Quantitative Hazard and Disposal Considerations
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the general hazard classifications and disposal considerations applicable to quinone compounds. These should be regarded as the minimum precautions for handling this compound waste.
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin.[1] | Do not dispose of in standard trash or down the drain.[1][3] All waste must be treated as hazardous. |
| Environmental Hazard | Potentially toxic to aquatic organisms with long-lasting effects.[1] | Prevent any release into the environment.[1] All disposal must be handled by a licensed hazardous waste facility. |
| Mutagenicity | Some quinone compounds have demonstrated mutagenic properties.[1] | Handle with extreme care to prevent exposure. All contaminated materials must be disposed of as hazardous waste. |
| Reactivity | Can act as an oxidizing agent. | Segregate from incompatible materials, particularly reducing agents, to prevent hazardous reactions.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) and the Environmental Protection Agency (EPA).[4][5] The following protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify Waste: All materials that have come into contact with this compound must be classified as hazardous waste. This includes:
-
Unused or excess this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, weighing boats)
-
Spill cleanup materials
-
Contaminated Personal Protective Equipment (PPE)[6]
-
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection.[3][4] Ensure containers are in good condition and have secure, tight-fitting lids.[4]
-
Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the accumulation start date.[9][10]
Step 3: Storage Pending Disposal
-
Satellite Accumulation Areas (SAAs): Store sealed waste containers in a designated SAA at or near the point of generation.[9] The SAA must be under the control of laboratory personnel.[4]
-
Safe Storage Practices: The storage area should be well-ventilated and away from sources of heat or direct sunlight.[1] Ensure secondary containment is used to mitigate potential spills.[4]
Step 4: Final Disposal
-
Licensed Waste Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] Incineration at a permitted facility is a common and recommended method for the destruction of hazardous organic compounds.[6]
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, in compliance with institutional and regulatory requirements.[6]
Step 5: Spill and Emergency Procedures
-
Containment: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[2] Contain the spill using a chemical absorbent material appropriate for quinones.[11]
-
Cleanup: Carefully collect the absorbent material and any contaminated items and place them into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.[7]
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS department immediately.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10][12] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[12]
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions required for safe and compliant waste management.
Caption: Workflow for the safe and compliant disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively mitigate the risks associated with this compound, thereby ensuring the protection of both laboratory personnel and the environment, and fostering a culture of safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Rhodoquinone
For researchers, scientists, and drug development professionals, this guide provides critical, immediate safety and logistical information for handling Rhodoquinone. Adherence to these procedures is essential for ensuring laboratory safety and proper management of this compound.
Hazard Identification and Toxicological Profile
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure to this compound. The following equipment is mandatory when handling this compound, based on general guidance for hazardous chemicals and protocols for similar quinone compounds.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.[1] | Protects against dust particles and potential splashes, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected prior to use. Wash and dry hands after use.[1] | Prevents skin contact and irritation. |
| Skin and Body Protection | A laboratory coat is required. Wear impervious clothing to prevent skin exposure.[1] | Protects skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Avoids inhalation of potentially harmful dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following step-by-step operational plan outlines the procedures for safe handling, from preparation to disposal.
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling this compound, put on all required PPE as specified in the table above.
-
Ensure gloves are properly fitted and tuck the sleeves of your lab coat into the gloves to prevent skin exposure.
-
-
Handling the Compound :
-
Storage :
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from all sources of ignition.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
-
Waste Segregation : All items that come into contact with this compound, including gloves, weighing papers, and pipette tips, are considered contaminated waste.
-
Solid Waste : Place all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Experimental Protocols and Visualizations
This compound Biosynthesis Pathways
This compound (RQ) is an essential electron transporter in the anaerobic respiratory chain of various organisms.[5] Recent research has identified two distinct pathways for its biosynthesis.[5]
-
Ubiquinone (UQ)-Dependent Pathway : In some bacteria, such as Rhodospirillum rubrum, RQ is synthesized directly from ubiquinone (UQ).[5][6] The enzyme RquA catalyzes the addition of an amino group to the UQ ring.[6]
-
Tryptophan/Kynurenine (B1673888) Pathway-Dependent Pathway : In animals like Caenorhabditis elegans and parasitic helminths, RQ biosynthesis is independent of UQ.[6][7][8] Instead, it utilizes precursors derived from the kynurenine pathway, which metabolizes tryptophan.[5][8]
Below are diagrams illustrating these biosynthetic pathways.
Role of this compound in the Anaerobic Electron Transport Chain
Under anaerobic conditions, some organisms switch from using ubiquinone (UQ) to this compound (RQ) in their electron transport chain (ETC). RQ has a lower redox potential than UQ, which allows for the use of fumarate (B1241708) as a terminal electron acceptor.[9]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound in bacteria and animals: Two distinct pathways for biosynthesis of this key electron transporter used in anaerobic bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound biosynthesis in C.elegans requires precursors generated by the kynurenine pathway | eLife [elifesciences.org]
- 8. This compound biosynthesis in C. elegans requires precursors generated by the kynurenine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
